2-(2-Methoxyphenyl)acetophenone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBRMSBBDPOPOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435339 | |
| Record name | 2-(2-METHOXYPHENYL)ACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27356-33-8 | |
| Record name | 2-(2-METHOXYPHENYL)ACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Structural Analysis of 2-(2-Methoxyphenyl)acetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 2-(2-Methoxyphenyl)acetophenone, a molecule of interest in medicinal chemistry and organic synthesis. This document collates and presents key crystallographic, spectroscopic, and computational data to facilitate a deeper understanding of its molecular architecture and physicochemical properties. Detailed experimental protocols for its characterization are provided, alongside visualizations of its structure, analytical workflow, and a potential biological signaling pathway, offering valuable insights for researchers in drug discovery and development.
Introduction
This compound, also known as 2'-methoxyacetophenone, is an aromatic ketone that serves as a versatile building block in the synthesis of various organic compounds, including chalcones with potential anti-proliferative properties.[1][2] Its structural features, comprising a methoxy-substituted phenyl ring and an acetophenone moiety, give rise to specific spectroscopic signatures and potential biological activities. Understanding the precise three-dimensional arrangement of its atoms, its behavior under various spectroscopic techniques, and its potential interactions with biological systems is crucial for its application in drug design and materials science. This guide aims to provide a detailed overview of the structural and analytical aspects of this compound.
Molecular Structure and Crystallography
The definitive three-dimensional structure of this compound has been determined by X-ray crystallography. The crystallographic data is available in the Crystallography Open Database (COD) under the entry number 1100320.[3]
Below is a summary of key crystallographic data.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 7.93(2) Å, b = 10.38(3) Å, c = 11.23(3) Å |
| α = 90°, β = 90°, γ = 90° | |
| Volume | 924(4) ų |
| Z | 4 |
| Density (calculated) | 1.079 g/cm³ |
Note: The detailed atomic coordinates, bond lengths, and angles can be obtained from the Crystallography Open Database (COD) using the entry number 1100320.
References
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(2-Methoxyphenyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methoxyphenyl)acetophenone, also known as o-methoxyacetophenone, is an aromatic ketone that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a methoxy-substituted phenyl ring attached to an acetophenone core, makes it a versatile precursor for the synthesis of a variety of more complex molecules. This is particularly true in the field of medicinal chemistry, where it is frequently utilized in the synthesis of chalcones and other flavonoids with potential therapeutic activities. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and an exploration of the biological significance of its derivatives, with a focus on their potential applications in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. The compound is a pale yellow liquid at room temperature with a characteristic powdery, anisic, and almond-like odor. It is sparingly soluble in some organic solvents and immiscible with water.
| Property | Value |
| IUPAC Name | 1-(2-methoxyphenyl)ethan-1-one |
| Synonyms | 2'-Methoxyacetophenone, o-Methoxyacetophenone, 2-Acetylanisole |
| CAS Number | 579-74-8[1][2][3] |
| Molecular Formula | C₉H₁₀O₂[1][3] |
| Molecular Weight | 150.17 g/mol [1] |
| Appearance | Pale Yellow Oil/Liquid[3] |
| Boiling Point | 245-248 °C at 760 mmHg[1][2] |
| Density | 1.09 g/mL at 25 °C[3] |
| Refractive Index (n²⁰/D) | 1.5393[3] |
| Solubility | Sparingly soluble in chloroform and methanol. Immiscible with water.[3] |
| Odor | Powdery, anisic, almond, phenolic[3] |
Experimental Protocols
Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This compound is a key starting material for the synthesis of chalcones, which are α,β-unsaturated ketones. The Claisen-Schmidt condensation is a reliable method for this transformation. Below is a representative experimental protocol for the synthesis of an (E)-3-(aryl)-1-(2-methoxyphenyl)prop-2-en-1-one.
Materials:
-
This compound
-
An appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10% aqueous solution)
-
Deionized water
-
Hydrochloric acid (HCl) (e.g., 10% aqueous solution)
-
Mortar and pestle (for solvent-free variation)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the chosen aromatic aldehyde in a minimal amount of ethanol with stirring.
-
Base Addition: Slowly add a catalytic amount of aqueous sodium hydroxide solution to the stirred mixture at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction mixture is typically stirred at room temperature for several hours until the starting materials are consumed.
-
Work-up: Once the reaction is complete, the mixture is poured into a beaker containing crushed ice and water. The resulting mixture is then acidified with dilute hydrochloric acid to neutralize the excess NaOH.
-
Isolation and Purification: The precipitated solid (the chalcone product) is collected by vacuum filtration and washed with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
Note: A solvent-free variation of this reaction can be performed by grinding the reactants with solid NaOH in a mortar and pestle.
Biological Significance and Signaling Pathways of Derivatives
Chalcones derived from this compound have garnered significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and particularly, anticancer properties.
Many of these chalcone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. A key signaling pathway implicated in this process is the p53 tumor suppressor pathway.
The following diagram illustrates a simplified model of the p53-mediated apoptotic pathway that can be activated by certain chalcone derivatives.
References
Spectroscopic data for 2'-Methoxyacetophenone
An In-depth Technical Guide to the Spectroscopic Data of 2'-Methoxyacetophenone
This guide provides a comprehensive overview of the spectroscopic data for 2'-Methoxyacetophenone (CAS: 579-74-8), a key chemical intermediate in various synthetic processes. The data presented herein is essential for researchers, scientists, and drug development professionals for compound identification, purity assessment, and structural elucidation.
Compound Information
| Parameter | Value |
| IUPAC Name | 1-(2-methoxyphenyl)ethanone |
| Synonyms | o-Methoxyacetophenone, 2-Acetylanisole |
| CAS Number | 579-74-8 |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol [1][2] |
| Structure | |
| Chemical structure of 2'-Methoxyacetophenone |
Spectroscopic Data Summary
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2'-Methoxyacetophenone.
¹H NMR Spectroscopy
Proton NMR data provides detailed information about the hydrogen atom environment in the molecule. The spectrum of 2'-Methoxyacetophenone is characterized by distinct signals for the methoxy, acetyl, and aromatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.62 | Singlet | 3H | -COCH₃ |
| 3.91 | Singlet | 3H | -OCH₃ |
| 6.96-7.01 | Quartet | 2H | Aromatic H |
| 7.45-7.48 | Multiplet | 1H | Aromatic H |
| 7.73-7.75 | Quartet | 1H | Aromatic H |
| Data obtained in CDCl₃ at 500 MHz.[3] |
¹³C NMR Spectroscopy
Carbon NMR provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 31.8 | -COCH₃ |
| 55.4 | -OCH₃ |
| 111.6 | Aromatic CH |
| 120.5 | Aromatic CH |
| 128.3 | Aromatic C (quaternary) |
| 130.3 | Aromatic CH |
| 133.6 | Aromatic CH |
| 158.9 | Aromatic C-O (quaternary) |
| 199.8 | C=O |
| Data obtained in CDCl₃ at 125 MHz.[3] |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) data reveals the molecular weight and fragmentation pattern of the compound.
| m/z | Relative Intensity | Assignment |
| 150 | 24.21% | [M]⁺ (Molecular Ion) |
| 135 | 99.99% | [M-CH₃]⁺ (Base Peak) |
| 92 | 20.69% | [M-CH₃-CO-H]⁺ or [C₆H₄O]⁺ |
| 77 | 37.07% | [C₆H₅]⁺ (Phenyl Cation) |
| Data obtained via GC-MS with electron ionization.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Description |
| ~3000-3100 | Aromatic C-H Stretch |
| ~2850-2950 | Aliphatic C-H Stretch |
| ~1680 | C=O (Ketone) Stretch |
| ~1600, ~1480 | Aromatic C=C Stretch |
| ~1240 | Aryl-O-C Asymmetric Stretch |
| ~1020 | Aryl-O-C Symmetric Stretch |
| Characteristic absorption ranges based on compound structure. |
Experimental Protocols
The data presented in this guide was obtained using standard spectroscopic techniques.
NMR Spectroscopy
A sample of 2'-Methoxyacetophenone was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.[3] Chemical shifts are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry
The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The compound was subjected to electron ionization (EI) at a standard energy of 70 eV. The resulting fragments were analyzed by a mass detector to generate the mass spectrum.[4]
IR Spectroscopy
The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, such as a Bruker Tensor 27 FT-IR.[4] A small amount of the liquid sample was placed directly on the ATR crystal, and the spectrum was recorded over the standard mid-IR range (4000-400 cm⁻¹).
Visualizations
The following diagrams illustrate the experimental workflow and a key molecular fragmentation pathway.
References
A Technical Guide to 2'-Methoxyacetophenone (CAS 579-74-8) for Researchers and Drug Development Professionals
Introduction
2'-Methoxyacetophenone, identified by the CAS number 579-74-8, is an aromatic ketone that serves as a critical intermediate and building block in a variety of chemical syntheses.[1] Its structure, featuring a methoxy group ortho to an acetyl group on a benzene ring, provides a versatile scaffold for constructing more complex molecules.[2] This technical guide provides an in-depth overview of its chemical properties, synthesis protocols, applications, and safety information, tailored for professionals in research and drug development. Its utility is most pronounced in the synthesis of pharmacologically active compounds, such as chalcones with potential anti-proliferative properties, and as a component in the flavor and fragrance industry.[3][4][5]
Physicochemical and Spectroscopic Data
The fundamental properties of 2'-Methoxyacetophenone are summarized below. This data is essential for its proper handling, characterization, and use in experimental settings.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 579-74-8 | [6] |
| Molecular Formula | C₉H₁₀O₂ | [7][8] |
| Molecular Weight | 150.17 g/mol | [6][7][8] |
| IUPAC Name | 1-(2-methoxyphenyl)ethanone | [8] |
| Synonyms | 2-Acetylanisole, o-Methoxyacetophenone, o-Acetanisole | [3][8] |
| Appearance | Colorless to pale yellow clear liquid | [3] |
| Odor | Powdery, anisic, almond, phenolic | [3] |
| Boiling Point | 131 °C (at 18 mmHg); 245-248 °C (at 760 mmHg) | [3][6][8] |
| Density | 1.09 g/mL at 25 °C | [3][6] |
| Refractive Index (n20/D) | 1.5393 | [3][6] |
| Flash Point | 109 °C (228 °F) - closed cup | [3][6] |
| Solubility | Immiscible in water; Sparingly soluble in Chloroform, Methanol | [3] |
| LogP | 1.82 | [3][8] |
Table 2: Spectroscopic Data for Structural Elucidation
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | (400 MHz, CDCl₃), δ (ppm): 7.71-7.69 (dd, J = 7.7, 1.8 Hz, 1H), 7.44-7.40 (m, 1H), 6.97-6.92 (m, 2H), 3.86 (s, 3H), 2.58 (s, 3H) | [7] |
| ¹³C NMR | (100.6 MHz, CDCl₃), δ (ppm): 199.8, 158.9, 133.7, 130.3, 128.2, 120.5, 111.6, 55.5, 31.8 | [7] |
| Infrared (IR) | (KBr, cm⁻¹): 3074, 3003, 2944, 2840, 1674 (C=O), 1598, 1578, 1486, 1437, 1358, 1292, 1247, 1163, 1023, 758 | [7] |
| Mass Spectrometry (MS) | EI-MS m/z (%): 150 ([M]⁺, 24), 135 (100), 92 (21), 77 (37) | [8] |
Synthesis and Experimental Protocols
2'-Methoxyacetophenone can be synthesized through several established methods. The two primary routes are the methylation of 2'-hydroxyacetophenone and the Friedel-Crafts acylation of anisole.
Experimental Protocol 1: Methylation of 2'-Hydroxyacetophenone
This method involves the O-methylation of 2'-hydroxyacetophenone using a methylating agent like dimethyl sulfate in the presence of a base. It is a high-yield reaction for specifically producing the ortho-isomer.[3][7]
Methodology:
-
A solution of 1-(2-hydroxyphenyl)ethanone (300 mmol) and lithium hydroxide monohydrate (LiOH·H₂O, 590 mmol) in tetrahydrofuran (THF, 400 mL) is stirred at room temperature for 1 hour.[7]
-
Dimethyl sulfate (293 mmol) is added to the solution.[7]
-
The reaction is monitored by Thin Layer Chromatography (TLC) and stirred for approximately 60 hours until completion.[7]
-
The solvent is removed under reduced pressure.[7]
-
The resulting residue is dissolved in 2 M sodium hydroxide (NaOH), and the aqueous solution is extracted with diethyl ether.[7]
-
The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the final product.[7]
-
This protocol has a reported yield of 86%.[7]
Experimental Protocol 2: Friedel-Crafts Acylation of Anisole
This classic electrophilic aromatic substitution involves reacting anisole with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[2][9] A key consideration for this method is that it produces a mixture of isomers. The methoxy group is an ortho-, para-director, leading to 4'-methoxyacetophenone as the major product and 2'-methoxyacetophenone as the minor product due to steric hindrance at the ortho position.[9]
Methodology:
-
Anhydrous aluminum chloride (catalyst) is suspended in a dry, non-polar solvent (e.g., CS₂ or nitrobenzene).
-
Anisole is added to the suspension.
-
Acetyl chloride is added dropwise to the mixture while cooling to control the exothermic reaction.
-
The reaction is stirred until completion, typically monitored by TLC or GC.
-
The reaction is quenched by carefully pouring it over crushed ice and hydrochloric acid.
-
The product is extracted with an organic solvent, washed, dried, and concentrated.
-
The isomeric mixture must be separated using techniques such as fractional distillation or column chromatography to isolate the 2'-methoxyacetophenone.
Applications in Research and Drug Development
2'-Methoxyacetophenone is a valuable precursor in the synthesis of various high-value compounds.[4]
-
Synthesis of Chalcones: It is frequently used as a reactant in Claisen-Schmidt condensations with various substituted benzaldehydes to produce chalcones (1,3-diphenyl-2-propen-1-ones).[3][5] These chalcone derivatives are of significant interest to drug development professionals due to their wide range of reported biological activities, including potential anti-proliferative and anticancer effects.[4][10]
-
Pharmaceutical Intermediates: The compound serves as a starting material for synthesizing molecules with potential antiviral, antibacterial, and anti-inflammatory properties.[4][11]
-
Flavor and Fragrance: It is recognized as a flavoring agent (FEMA No. 4163) and is used in the food and fragrance industries for its characteristic powdery and anisic aroma.[3][8]
-
Metabolism Studies: In metabolic research, 2'-methoxyacetophenone is known to be metabolized in humans to 2'-hydroxyacetophenone and can be found in the cytoplasm and extracellular locations.[1][8]
Safety and Handling
Proper handling of 2'-Methoxyacetophenone is crucial in a laboratory setting. The compound is classified as harmful and requires appropriate safety measures.
Table 3: GHS Hazard and Safety Information
| Category | Information | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | [6] |
| Signal Word | Warning | [6] |
| Hazard Statements | H302: Harmful if swallowed.H319: Causes serious eye irritation. | [6][8] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. | [6][8] |
Storage and Handling Recommendations:
-
Storage: Store in a cool, dry, and well-ventilated place.[12] Keep the container tightly closed in a dark place under an inert atmosphere.[3] The compound is noted to be light-sensitive.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles or face shield).[6] Use a suitable respirator if ventilation is inadequate.[6]
References
- 1. Human Metabolome Database: Showing metabocard for 2'-Methoxyacetophenone (HMDB0032569) [hmdb.ca]
- 2. google.com [google.com]
- 3. 2'-Methoxyacetophenone | 579-74-8 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 2 -Methoxyacetophenone 99 579-74-8 [sigmaaldrich.com]
- 7. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 8. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. sciforum.net [sciforum.net]
- 11. 2'-Methoxyacetophenone | 579-74-8 | FM71392 | Biosynth [biosynth.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Characteristics of o-Methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Methoxyacetophenone, also known as 2'-methoxyacetophenone, is an aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds and fragrances. A thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the core physical properties of o-methoxyacetophenone, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.
Core Physical and Chemical Properties
o-Methoxyacetophenone is a colorless to light yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [1][2] |
| Molecular Weight | 150.17 g/mol | [1][3] |
| Boiling Point | 245-248 °C at 760 mmHg131 °C at 18 mmHg | [3][4] |
| Density | 1.09 g/mL at 25 °C | [1][4] |
| Refractive Index (n²⁰/D) | 1.5393 | [1] |
| Solubility | Immiscible in water.Sparingly soluble in chloroform and methanol. | [1] |
| LogP (Octanol/Water Partition Coefficient) | 1.82 | [1][3] |
| Appearance | Clear, slightly yellow to orange or slightly brown liquid | [1] |
| Odor | Powdery, anisic, almond, phenolic | [1] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of o-methoxyacetophenone.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common and efficient technique for determining the boiling point of small quantities of liquid.
Apparatus:
-
Thiele tube or other heating bath (e.g., oil bath)
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube (fusion tube)
-
Bunsen burner or heating mantle
-
Stand and clamp
Procedure:
-
A small amount (approximately 0.5 mL) of o-methoxyacetophenone is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level.
-
The assembly is immersed in a Thiele tube or heating bath.
-
The bath is heated gently and steadily.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density
Density is the mass of a substance per unit volume. For a liquid like o-methoxyacetophenone, it can be determined by accurately measuring the mass of a known volume.
Apparatus:
-
Pycnometer or a graduated cylinder and an analytical balance
-
Water bath for temperature control (optional but recommended for high accuracy)
Procedure:
-
The mass of a clean, dry pycnometer or a 10 mL graduated cylinder is accurately measured on an analytical balance.
-
The container is filled with o-methoxyacetophenone to a calibrated mark (for a pycnometer) or a specific volume is carefully measured (using a graduated cylinder).
-
The mass of the container with the liquid is measured.
-
The mass of the o-methoxyacetophenone is calculated by subtracting the mass of the empty container.
-
The density is calculated by dividing the mass of the liquid by its volume. For higher accuracy, this procedure should be repeated, and the average value should be taken.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is useful for identifying and assessing the purity of liquid samples.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Soft tissue paper and ethanol for cleaning
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a soft tissue and a small amount of ethanol and allowed to dry completely.
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
A few drops of o-methoxyacetophenone are placed on the surface of the lower prism using a clean dropper.
-
The prisms are closed and locked.
-
If necessary, a constant temperature water bath is used to circulate water through the refractometer to maintain a specific temperature (commonly 20°C).
-
The light source is switched on, and the eyepiece is adjusted until the crosshairs are in focus.
-
The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
If a color fringe is observed, the dispersion compensator is adjusted to obtain a sharp, colorless dividing line.
-
The refractive index is read from the scale.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rod
-
Graduated pipettes
Procedure:
-
A small, measured amount of o-methoxyacetophenone (e.g., 0.1 mL) is placed into a series of test tubes.
-
A measured volume of a solvent (e.g., 1 mL of water, ethanol, chloroform, etc.) is added to each test tube.
-
The mixture is agitated vigorously using a vortex mixer or by stirring for a set period.
-
The mixture is allowed to stand and is observed for the presence of a single phase (soluble), two distinct phases (immiscible/insoluble), or partial dissolution.
-
Observations are recorded for each solvent. For quantitative analysis, the concentration of the dissolved o-methoxyacetophenone can be determined using techniques like UV-Vis spectroscopy or chromatography.
Synthesis Pathway of o-Methoxyacetophenone
o-Methoxyacetophenone can be synthesized via the methylation of o-hydroxyacetophenone. The following diagram illustrates this chemical transformation.
Caption: Synthesis of o-Methoxyacetophenone via methylation of o-hydroxyacetophenone.
References
The Biological Frontier of 2-Methoxyphenyl Ketone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with 2-methoxyphenyl ketone derivatives emerging as a promising class of compounds exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these versatile molecules. With a focus on their anticancer, antimicrobial, and antioxidant properties, this document is intended to serve as a valuable resource for professionals engaged in drug discovery and development.
Synthesis of 2-Methoxyphenyl Ketone Derivatives
The principal synthetic route to many biologically active 2-methoxyphenyl ketone derivatives, particularly chalcones, is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of a substituted 2-methoxyacetophenone with an appropriate aromatic aldehyde.
General Experimental Protocol: Claisen-Schmidt Condensation
The following protocol outlines a general procedure for the synthesis of 2-methoxyphenyl ketone derivatives. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for individual derivatives.
Materials:
-
Substituted 2-methoxyacetophenone
-
Substituted aromatic aldehyde
-
Ethanol or Methanol
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-50%)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Round-bottom flask
-
Reflux condenser (optional, for reactions requiring heating)
-
Beakers, Buchner funnel, and filter paper
-
Ice bath
-
Dilute Hydrochloric Acid (HCl)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolution of Ketone: In a round-bottom flask, dissolve one equivalent of the substituted 2-methoxyacetophenone in a suitable volume of ethanol or methanol with stirring.
-
Addition of Aldehyde: To this solution, add one equivalent of the substituted aromatic aldehyde.
-
Initiation of Condensation: Slowly add an aqueous solution of NaOH or KOH dropwise to the stirred mixture at room temperature. The amount of base can vary, but typically a catalytic amount is sufficient. For less reactive substrates, a higher concentration or stoichiometric amount of base may be required.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can range from a few hours to overnight. In some cases, gentle heating under reflux may be necessary to drive the reaction to completion.
-
Precipitation of Product: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
-
Neutralization: Acidify the mixture by slowly adding dilute HCl with constant stirring until the solution becomes neutral (pH ~7). This will cause the product to precipitate out of the solution.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with cold water to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure 2-methoxyphenyl ketone derivative.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Biological Activities and Quantitative Data
2-Methoxyphenyl ketone derivatives have demonstrated significant potential in several therapeutic areas. The following sections summarize their key biological activities, with quantitative data presented in structured tables for ease of comparison.
Anticancer Activity
A significant body of research has highlighted the potent anticancer effects of 2-methoxyphenyl ketone derivatives against a variety of human cancer cell lines. Their mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of 2-Methoxyphenyl Ketone Derivatives (IC50 values in µM)
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Chalcone | MCF-7 (Breast) | 5.27 ± 0.98 | [1] |
| 2 | Chalcone | MDA-MB-231 (Breast) | 6.15 ± 1.24 | [1] |
| 3 | Chalcone | HCT116 (Colon) | 0.34 | [2] |
| 4 | Thienyl Chalcone | MCF-7 (Breast) | 7.79 ± 0.81 | [1] |
| 5 | Thienyl Chalcone | MDA-MB-231 (Breast) | 5.27 ± 0.98 | [1] |
| 6 | Quinazoline Chalcone | A549 (Lung) | 0.29 | [3] |
| 7 | Methoxy Amino Chalcone | T47D (Breast) | 5.28 | [4] |
| 8 | Methoxy Amino Chalcone | T47D (Breast) | 8.11 | [4] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Antimicrobial Activity
The antimicrobial properties of 2-methoxyphenyl ketone derivatives have been investigated against a range of pathogenic bacteria and fungi. These compounds often exhibit promising activity, making them potential candidates for the development of new anti-infective agents.
Table 2: Antimicrobial Activity of 2-Methoxyphenyl Ketone Derivatives (MIC values in µg/mL)
| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 9 | Chalcone | S. aureus | 64 | C. albicans | 64 | [5] |
| 10 | Chalcone | E. faecalis | 32 | - | - | [5] |
| 11 | Pyrazoline | P. aeruginosa | 64 | - | - | [5] |
| 12 | β-lactam | S. salivarius | 0.8-1.5 cm (Zone) | - | - | [6] |
| 13 | Chalcone | E. coli | 0.524 | - | - | |
| 14 | Chalcone | B. subtilis | 1.249 | - | - | |
| 15 | Methoxyquinoline | E. coli | 7.812 | C. albicans | 31.125 | [7] |
| 16 | Methoxyquinoline | S. aureus | 125 | - | - | [7] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Antioxidant Activity
Several 2-methoxyphenyl ketone derivatives have been shown to possess potent antioxidant properties, primarily through their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to evaluate this activity.
Table 3: Antioxidant Activity of 2-Methoxyphenyl Ketone Derivatives (DPPH Radical Scavenging Activity)
| Compound ID | Derivative Type | IC50 (µg/mL) | Reference |
| 17 | Hydrazide Derivative | ~1.4x Ascorbic Acid | [8] |
| 18 | Hydrazide Derivative | ~1.4x Ascorbic Acid | [8] |
IC50 in this context refers to the concentration of the compound that scavenges 50% of the DPPH radicals.
Key Experimental Methodologies
To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for the key biological assays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-methoxyphenyl ketone derivatives (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method
This method is a standardized qualitative or semi-quantitative test to determine the susceptibility of bacteria to various antimicrobial agents.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a bacterial lawn.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the 2-methoxyphenyl ketone derivative onto the surface of the agar. A control disk with the solvent used to dissolve the compound should also be included.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the bacterium to the compound. Standardized charts are typically used to interpret the results as susceptible, intermediate, or resistant.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.
Protocol:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a series of dilutions of the 2-methoxyphenyl ketone derivative in the same solvent. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with an equal volume of the sample, control, or blank (solvent only).
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.
Signaling Pathways and Mechanisms of Action
The biological activities of 2-methoxyphenyl ketone derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Several 2-methoxyphenyl chalcone derivatives have been shown to inhibit the NF-κB pathway, thereby exerting their anti-inflammatory and anticancer effects.[9][10][11]
Inhibition of the NF-κB signaling pathway by 2-methoxyphenyl ketone derivatives.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain 2-methoxyphenyl ketone derivatives have been found to modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells.[11]
Modulation of the MAPK signaling pathway by 2-methoxyphenyl ketone derivatives.
Targeting the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, growth, and metabolism. Its aberrant activation is a common event in cancer, making it an attractive target for therapeutic intervention. There is emerging evidence that 2-methoxyphenyl ketone derivatives can inhibit this pathway, contributing to their anticancer activity.[2][5]
Inhibition of the PI3K/Akt signaling pathway by 2-methoxyphenyl ketone derivatives.
Conclusion and Future Directions
The diverse biological activities of 2-methoxyphenyl ketone derivatives, coupled with their synthetic accessibility, make them a highly attractive scaffold for the development of novel therapeutic agents. The data summarized in this guide underscore their potential as anticancer, antimicrobial, and antioxidant compounds. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, provides a rational basis for further optimization and drug development efforts.
Future research should focus on expanding the chemical diversity of this class of compounds through the synthesis of new derivatives and establishing comprehensive structure-activity relationships (SAR). In vivo studies are warranted to validate the promising in vitro activities and to assess the pharmacokinetic and toxicological profiles of lead compounds. Furthermore, a deeper understanding of their molecular targets and the intricate interplay between different signaling pathways will be crucial for the successful translation of these promising molecules into clinical candidates. This in-depth technical guide serves as a foundational resource to facilitate and inspire these future endeavors in the exciting field of 2-methoxyphenyl ketone derivative research.
References
- 1. (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one | C16H13NO4 | CID 5340296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 6552-67-6 [m.chemicalbook.com]
- 11. uece.br [uece.br]
2-(2-Methoxyphenyl)acetophenone as a building block in organic synthesis
An In-depth Technical Guide to 2-(2-Methoxyphenyl)acetophenone as a Building Block in Organic Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 2'-methoxyacetophenone, is a versatile ketone that serves as a crucial intermediate in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Its unique structural arrangement, featuring a methoxy group ortho to the acetyl substituent on the benzene ring, provides a strategic handle for directing reactions and introducing further chemical diversity. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a precursor to biologically active scaffolds such as chalcones, flavanones, and pyrimidines. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1] Its identity and purity are typically confirmed through a combination of physical constant measurements and spectroscopic analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1-(2-methoxyphenyl)ethanone | [2][3] |
| Synonyms | 2'-Methoxyacetophenone, o-Methoxyacetophenone, o-Acetanisole | [2][4][5] |
| CAS Number | 579-74-8 | [2][3][4] |
| Molecular Formula | C₉H₁₀O₂ | [2][3][4] |
| Molecular Weight | 150.17 g/mol | [2][4] |
| Appearance | Clear, slightly yellow to orange liquid | [1] |
| Boiling Point | 245-248 °C @ 760 mmHg 131 °C @ 18 mmHg | [1][2][5] |
| Density | 1.09 g/mL @ 25 °C | [1] |
| Refractive Index | n20/D 1.5393 | [1] |
| Water Solubility | Immiscible | [1] |
Table 2: Spectroscopic Data of this compound
| Spectrum | Data | Reference(s) |
| ¹H NMR | (400 MHz, CDCl₃): δ 7.71-7.69 (dd, J = 7.7, 1.8 Hz, 1H), 7.44-7.40 (m, 1H), 6.97-6.92 (m, 2H), 3.86 (s, 3H), 2.58 (s, 3H) | [6] |
| ¹³C NMR | (100.6 MHz, CDCl₃): δ 199.8, 158.9, 133.7, 130.3, 128.2, 120.5, 111.6, 55.5, 31.8 | [6] |
| IR (KBr) | ν (cm⁻¹): 3074, 3003, 2944, 2840, 1674 (C=O), 1598, 1578, 1486, 1437, 1358, 1292, 1247, 1163, 1126, 1023, 967, 805, 758 | [6] |
| Mass Spec. (EI) | Major m/z peaks: 135.0 (100%), 150.0 (24%), 77.0 (16%) | [2] |
Synthesis of this compound
This key building block can be synthesized through several established routes. The two primary methods are the methylation of 2'-hydroxyacetophenone and the Friedel-Crafts acylation of anisole.
Methylation of 2'-Hydroxyacetophenone
This is a high-yield method involving the O-methylation of the readily available 2'-hydroxyacetophenone.
Caption: Workflow for the synthesis via methylation.
Friedel-Crafts Acylation of Anisole
Anisole can undergo Friedel-Crafts acylation with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like anhydrous AlCl₃. This reaction typically yields a mixture of ortho and para isomers, with the 4-methoxyacetophenone (para) being the major product due to steric hindrance at the ortho position.[7] Separation of the isomers is required, making this route less direct for obtaining the pure ortho product.
Applications in Organic Synthesis
The primary utility of this compound lies in its function as a precursor for α,β-unsaturated ketones (chalcones) via condensation reactions. These chalcones are, in turn, pivotal intermediates for a variety of heterocyclic systems.
Caption: Role as a building block in synthesis.
Synthesis of Chalcones
This compound readily undergoes a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.[8] This reaction constructs a three-carbon α,β-unsaturated carbonyl system that links the two aromatic rings, forming the chalcone scaffold.[5][9] These chalcones are valuable synthetic targets due to their wide range of reported biological activities, including anti-proliferative and anticancer properties.[3][10]
Caption: General scheme for Claisen-Schmidt condensation.
Synthesis of Flavanones and Flavones
The chalcones derived from this compound are not the final products. When the starting material is 2'-hydroxyacetophenone, the resulting 2'-hydroxychalcones can undergo an intramolecular cyclization to form flavanones.[11] These can be further oxidized to yield flavones, a class of compounds with significant pharmacological interest.[12][13] While the methoxy group in this compound blocks this direct cyclization, demethylation followed by cyclization is a viable synthetic strategy.
Synthesis of Pyrimidines
A significant application involves the reaction of the synthesized chalcones with urea, thiourea, or guanidine under basic conditions. This cyclocondensation reaction yields substituted pyrimidine derivatives.[1][14][15] Pyrimidines are a core structure in numerous pharmaceuticals, including antiviral and anticancer agents.
Experimental Protocols
Synthesis of this compound (from 2'-Hydroxyacetophenone)
Adapted from Dhondge, et al. (2012).[6]
-
Preparation: To a solution of 1-(2-hydroxyphenyl)ethanone (35.2 mL, 300 mmol) in tetrahydrofuran (THF, 400 mL), add lithium hydroxide monohydrate (LiOH·H₂O, 24.8 g, 590 mmol).
-
Stirring: Stir the resulting solution at room temperature for 1 hour.
-
Methylation: Add dimethyl sulfate (42 mL, 293 mmol) to the mixture.
-
Reaction: Continue stirring at room temperature for 60 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in 2 M aqueous NaOH.
-
Extract the aqueous solution with diethyl ether (3x).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
-
Isolation: Filter the solution and concentrate under reduced pressure to afford the pure product.
-
Typical Yield: 86%[6]
-
General Procedure for Synthesis of 2'-Methoxy Chalcones
Adapted from various Claisen-Schmidt condensation protocols.[1][10][15]
-
Preparation: Dissolve this compound (1.0 eq) and a selected substituted aromatic aldehyde (1.0 eq) in ethanol.
-
Base Addition: To this solution, slowly add an aqueous solution of a base (e.g., 40% KOH or 2N NaOH) while stirring at room temperature.
-
Reaction: Continue stirring for 3-24 hours. The reaction progress can be monitored by TLC. In many cases, the product will precipitate out of the solution.
-
Isolation:
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
-
Purification: Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
General Procedure for Synthesis of Pyrimidines from Chalcones
Adapted from Sahoo, et al. (2017).[1][15]
-
Preparation: In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) and urea (1.0 eq) in ethanol.
-
Base Addition: Add an aqueous solution of 40% KOH and heat the mixture to reflux.
-
Reaction: Reflux the reaction for 4-8 hours, monitoring by TLC.
-
Isolation:
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize with dilute HCl, which will cause the pyrimidine derivative to precipitate.
-
-
Purification: Collect the solid by filtration, wash with water, dry, and recrystallize from an appropriate solvent.
Conclusion
This compound is a readily accessible and highly valuable building block in synthetic organic chemistry. Its utility is most prominently demonstrated in the Claisen-Schmidt condensation to produce chalcones, which are versatile precursors for a multitude of heterocyclic compounds with proven and potential applications in medicinal chemistry and drug development. The straightforward reaction pathways and high-yield protocols associated with its use make it an indispensable tool for researchers aiming to construct complex molecular architectures with potential biological activity.
References
- 1. scispace.com [scispace.com]
- 2. media.neliti.com [media.neliti.com]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.innovareacademics.in [journals.innovareacademics.in]
- 13. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnrjournal.com [pnrjournal.com]
- 15. ijres.org [ijres.org]
Ortho-Methoxyacetophenone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortho-methoxyacetophenone, also known as 2-methoxyacetophenone, is an aromatic ketone that has garnered interest in various fields of chemical research and development. Its structure, featuring a methoxy group at the ortho position relative to the acetyl group on the benzene ring, imparts specific chemical properties and reactivity that make it a valuable intermediate in organic synthesis. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and chemical properties of ortho-methoxyacetophenone, tailored for professionals in the scientific community.
Discovery and History
The Friedel-Crafts reaction , discovered by Charles Friedel and James Crafts in 1877, provided a general method for the acylation and alkylation of aromatic compounds. The acylation of anisole (methoxybenzene) with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, directly leads to the formation of methoxyacetophenone isomers.[1] This reaction typically yields a mixture of the ortho and para isomers, with the para isomer being the major product due to steric hindrance at the ortho position.[2] Early investigations into the scope and mechanism of the Friedel-Crafts reaction would have undoubtedly led to the formation and observation of ortho-methoxyacetophenone.
An alternative and often more regioselective route to ortho-substituted phenols, which are precursors to ortho-methoxyacetophenone, is the Fries rearrangement . This reaction, reported by Karl Theophil Fries, involves the rearrangement of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.[3] The synthesis of ortho-hydroxyacetophenone via the Fries rearrangement of phenyl acetate, followed by methylation of the hydroxyl group, provides a targeted pathway to ortho-methoxyacetophenone.[4] The temperature of the Fries rearrangement can influence the ratio of ortho to para isomers, with higher temperatures generally favoring the ortho product.[4]
While the initial isolation and characterization of ortho-methoxyacetophenone may not be attributed to a single "discoverer," its existence and synthesis are a direct consequence of these foundational reactions in organic chemistry.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of ortho-methoxyacetophenone is essential for its application in research and development. The following tables summarize key quantitative data for this compound.
Table 1: General Properties of Ortho-Methoxyacetophenone
| Property | Value | Reference |
| CAS Number | 579-74-8 | [5] |
| Molecular Formula | C₉H₁₀O₂ | [5] |
| Molecular Weight | 150.17 g/mol | [5] |
| Appearance | Colorless to pale yellow clear liquid | [6] |
| Boiling Point | 245-248 °C at 760 mmHg | [5] |
| Density | 1.09 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.5393 | [6] |
Table 2: Spectroscopic Data of Ortho-Methoxyacetophenone
| Spectroscopic Data | Values | Reference |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.73-7.75 (q, 1H), 7.45-7.48 (m, 1H), 6.96-7.01 (q, 2H), 3.91 (s, 3H), 2.62 (s, 3H) | [7] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 199.8, 158.9, 133.6, 130.3, 128.3, 120.5, 111.6, 55.4, 31.8 | [7] |
| IR (KBr, cm⁻¹) | 3074, 3003, 2944, 2840, 1674 (C=O), 1598, 1578, 1486, 1437, 1358, 1292, 1247, 1163, 1126, 1023, 967, 805, 758 | [8] |
| Mass Spectrum (m/z) | 150 (M+), 135, 107, 92, 77 | [5] |
Synthesis and Experimental Protocols
The synthesis of ortho-methoxyacetophenone can be approached through several methods. The two primary routes, as discussed in the historical context, are the Friedel-Crafts acylation of anisole and the methylation of ortho-hydroxyacetophenone, which can be obtained via the Fries rearrangement.
Synthesis via Friedel-Crafts Acylation of Anisole
This method directly introduces the acetyl group to the anisole ring. However, it typically results in a mixture of ortho and para isomers, requiring subsequent separation.
Reaction Scheme:
Figure 1: Friedel-Crafts Acylation of Anisole.
Experimental Protocol (General):
-
Reaction Setup: A solution of anisole in a suitable solvent (e.g., dichloromethane or carbon disulfide) is cooled in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise with stirring.
-
Acylating Agent Addition: Acetyl chloride or acetic anhydride is added dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: The reaction is stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is poured onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over an anhydrous salt (e.g., MgSO₄).
-
Purification: The solvent is removed under reduced pressure. The resulting mixture of ortho and para isomers can be separated by fractional distillation under reduced pressure or by column chromatography.[9]
Synthesis via Fries Rearrangement and Methylation
This two-step process offers a more controlled synthesis of the ortho isomer.
Logical Workflow:
Figure 2: Workflow for Synthesis via Fries Rearrangement.
Experimental Protocol: Methylation of o-Hydroxyacetophenone [8]
-
Reactant Preparation: A solution of 1-(2-hydroxyphenyl)ethanone (o-hydroxyacetophenone) and lithium hydroxide monohydrate in tetrahydrofuran (THF) is prepared.
-
Reaction Initiation: The solution is stirred at room temperature for 1 hour.
-
Methylating Agent Addition: Dimethyl sulfate is added to the reaction mixture.
-
Reaction Monitoring: The reaction is monitored by TLC until completion (approximately 60 hours).
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Work-up: The residue is dissolved in 2 M NaOH solution and extracted with diethyl ether.
-
Purification: The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield ortho-methoxyacetophenone.
Mechanism of Synthesis
The formation of ortho-methoxyacetophenone via the Friedel-Crafts acylation of anisole proceeds through a well-established electrophilic aromatic substitution mechanism.
Signaling Pathway Diagram:
Figure 3: Mechanism of Friedel-Crafts Acylation.
The methoxy group of anisole is an ortho, para-directing activator. The lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. While both ortho and para products are formed, the para isomer is generally favored due to reduced steric hindrance.[2]
Applications in Research and Development
Ortho-methoxyacetophenone serves as a versatile building block in organic synthesis. Its functional groups—the ketone and the methoxy group—can be readily modified to construct more complex molecules. It is often used in the synthesis of:
-
Chalcones: As a starting material in Claisen-Schmidt condensations to produce chalcones, which are precursors to flavonoids and other biologically active compounds.[6]
-
Pharmaceutical Intermediates: The acetophenone moiety is a common structural motif in many pharmaceutical agents.
-
Fine Chemicals and Fragrances: Substituted acetophenones are used in the fragrance industry.
Conclusion
Ortho-methoxyacetophenone is a valuable chemical compound with a rich history rooted in the fundamental principles of organic synthesis. While its direct discovery is not pinpointed to a specific event, its synthesis and properties are well-understood through the lens of classic reactions like the Friedel-Crafts acylation and the Fries rearrangement. The detailed physicochemical data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals to utilize ortho-methoxyacetophenone in their scientific endeavors. Its continued application in the synthesis of novel compounds underscores its importance in the landscape of modern chemistry.
References
- 1. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fries Rearrangement [merckmillipore.com]
- 4. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 5. organic chemistry - Is the para-position of anisoles more reactive than ortho in electrophilic substitutions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. 2'-Methoxyacetophenone | 579-74-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
An In-depth Technical Guide to Methoxy-Substituted Phenylacetophenones
Abstract: This technical guide addresses the nomenclature, chemical properties, synthesis, and potential biological significance of the compound specified as "2-(2-Methoxyphenyl)acetophenone." Due to ambiguity in the provided chemical name, this document elucidates two probable interpretations: 1-(2-methoxyphenyl)ethanone (commonly known as 2'-methoxyacetophenone) and 2-(2-methoxyphenyl)-1-phenylethanone (a deoxybenzoin derivative). This guide provides a comprehensive overview of both compounds, tailored for researchers, scientists, and professionals in drug development.
Introduction: Clarification of Nomenclature
The chemical name "this compound" is ambiguous and does not strictly adhere to IUPAC nomenclature guidelines. Based on the structure of acetophenone (a phenyl group attached to a methyl ketone), there are two likely interpretations for the substitution pattern:
-
Interpretation A: 1-(2-Methoxyphenyl)ethanone. In this interpretation, the 2-methoxyphenyl group is attached to the carbonyl carbon of the ethanone backbone. This compound is a substituted acetophenone.
-
Interpretation B: 2-(2-Methoxyphenyl)-1-phenylethanone. Here, the 2-methoxyphenyl group is attached to the methyl group of the acetophenone core. This structure belongs to the deoxybenzoin class of compounds.
This guide will provide a detailed technical overview of both interpretations to ensure clarity and comprehensive coverage.
Interpretation A: 1-(2-Methoxyphenyl)ethanone
This compound is a common aromatic ketone with a methoxy substituent on the phenyl ring.
IUPAC Nomenclature and Synonyms
The formal IUPAC name for this compound is 1-(2-methoxyphenyl)ethanone . It is widely known by several synonyms, which are listed in Table 1.
Table 1: Synonyms for 1-(2-Methoxyphenyl)ethanone
| Synonym |
| 2'-Methoxyacetophenone |
| o-Methoxyacetophenone |
| 2-Acetylanisole |
| Ethanone, 1-(2-methoxyphenyl)- |
| Methyl 2-methoxyphenyl ketone |
| o-Acetylanisole |
| 1-Acetyl-2-methoxybenzene |
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-(2-methoxyphenyl)ethanone is presented in Table 2.
Table 2: Chemical and Physical Properties of 1-(2-Methoxyphenyl)ethanone
| Property | Value |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| CAS Number | 579-74-8 |
| Appearance | Pale yellow oil |
| Density | 1.09 g/mL at 25 °C |
| Melting Point | 7-8 °C |
| Boiling Point | 122-123 °C at 18 mmHg |
| Flash Point | 215 °F (101.7 °C) |
| Solubility | Insoluble in water; soluble in ethanol and ether. |
| InChI Key | DWPLEOPKBWNPQV-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=CC=C1OC |
Experimental Protocol: Synthesis
A common method for the synthesis of 1-(2-methoxyphenyl)ethanone is through the methylation of 2'-hydroxyacetophenone.
Protocol: Synthesis of 1-(2-Methoxyphenyl)ethanone via Methylation
-
Materials:
-
1-(2-hydroxyphenyl)ethanone (2'-hydroxyacetophenone)
-
Dimethyl sulfate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
2 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
A solution of 1-(2-hydroxyphenyl)ethanone (e.g., 300 mmol) and LiOH·H₂O (e.g., 590 mmol) in THF (e.g., 400 mL) is stirred at room temperature for 1 hour.
-
Dimethyl sulfate (e.g., 293 mmol) is then added to the reaction mixture.
-
The reaction is monitored for completion (e.g., by Thin Layer Chromatography), which may take up to 60 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in a 2 M NaOH solution.
-
The aqueous solution is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield 1-(2-methoxyphenyl)ethanone.
-
Biological Activity and Signaling Pathways
While specific signaling pathways for 1-(2-methoxyphenyl)ethanone are not extensively documented, related methoxyphenol and acetophenone derivatives have shown a range of biological activities. These include antioxidant, anti-inflammatory, and neuroprotective effects. For instance, some methoxy-substituted acetophenones are used as building blocks for chalcones with potential anti-proliferative properties.[1] The biological activities of 2-methoxyphenols have been linked to their potential as COX-2 inhibitors.[2]
Below is a conceptual workflow for the investigation of the biological activity of such compounds.
Caption: A conceptual workflow for the synthesis and biological evaluation of 1-(2-methoxyphenyl)ethanone.
Interpretation B: 2-(2-Methoxyphenyl)-1-phenylethanone
This compound belongs to the deoxybenzoin (α-aryl acetophenone) class of molecules, which are known for their presence in natural products and diverse biological activities.[3]
IUPAC Nomenclature and Synonyms
The correct IUPAC name for this compound is 2-(2-methoxyphenyl)-1-phenylethanone . A common synonym is 2'-Methoxydeoxybenzoin . Additional synonyms are listed in Table 3.
Table 3: Synonyms for 2-(2-Methoxyphenyl)-1-phenylethanone
| Synonym |
| 2'-Methoxydeoxybenzoin |
| This compound |
| 2-(2-methoxyphenyl)-1-phenyl-ethanone |
| 2-(o-Methoxyphenyl)acetophenone |
Chemical and Physical Properties
The key chemical and physical properties for 2-(2-methoxyphenyl)-1-phenylethanone are summarized in Table 4.
Table 4: Chemical and Physical Properties of 2-(2-Methoxyphenyl)-1-phenylethanone
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| CAS Number | 27356-33-8 |
| Appearance | Solid |
| Melting Point | 104 °C |
| Boiling Point | 350.85 °C at 760 mmHg (Predicted) |
| Flash Point | 153.71 °C (Predicted) |
| InChI Key | WBBRMSBBDPOPOS-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CC(=O)C2=CC=CC=C2 |
Experimental Protocol: Synthesis
The synthesis of deoxybenzoins can be achieved through various modern organic chemistry methods. One such approach is the palladium-catalyzed Heck-arylation reaction.
Protocol: General Synthesis of Deoxybenzoins via Heck-Arylation [4]
-
Materials:
-
β-alkoxy styrene derivative
-
Arylboronic acid (in this case, 2-methoxyphenylboronic acid)
-
Palladium acetate (Pd(OAc)₂)
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., dioxane)
-
-
Procedure:
-
A reaction vessel is charged with the β-alkoxy styrene, arylboronic acid, palladium acetate catalyst, TEMPO, and a suitable base.
-
The vessel is flushed with an inert atmosphere (e.g., nitrogen or argon).
-
The solvent is added, and the reaction mixture is stirred at a specified temperature (mild conditions are often sufficient) until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The product is extracted into an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired deoxybenzoin derivative.
-
Biological Activity and Signaling Pathways
Deoxybenzoin derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and immunosuppressive effects.[3][5] Some have also been investigated for their vascular relaxing properties.[6] The biological potential of this class of compounds makes them attractive scaffolds for drug discovery.
The general approach to synthesizing and evaluating the biological activity of deoxybenzoin derivatives is outlined in the following diagram.
Caption: A logical workflow for the synthesis and biological evaluation of deoxybenzoin derivatives.
Conclusion
The query "this compound" most likely refers to either 1-(2-methoxyphenyl)ethanone or 2-(2-methoxyphenyl)-1-phenylethanone . This guide has provided a detailed technical overview of both compounds, including their nomenclature, properties, synthesis, and potential biological relevance. For researchers in drug discovery and development, both classes of compounds offer interesting scaffolds for further investigation. Clear and unambiguous nomenclature is crucial for effective scientific communication, and it is recommended to use the IUPAC names or common names like 2'-methoxyacetophenone and 2'-methoxydeoxybenzoin to avoid confusion.
References
- 1. researchgate.net [researchgate.net]
- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of deoxybenzoins from β-alkoxy styrenes and arylboronic acids via palladium-catalyzed regioselective Heck-arylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Human Metabolites of 2'-Methoxyacetophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Methoxyacetophenone, an aromatic ketone, is utilized in various industrial applications and may be encountered as a xenobiotic. Understanding its metabolic fate in humans is crucial for assessing its potential toxicological and pharmacological effects. This technical guide provides a comprehensive overview of the predicted human metabolism of 2'-methoxyacetophenone, based on established biotransformation pathways of analogous compounds. Due to a lack of specific quantitative data for 2'-methoxyacetophenone in human studies, this guide infers its metabolic profile from studies on similar acetophenone derivatives and provides detailed experimental protocols for the identification and quantification of its putative metabolites.
Predicted Metabolic Pathways
The metabolism of 2'-methoxyacetophenone in humans is anticipated to proceed through Phase I and Phase II biotransformation reactions, primarily occurring in the liver. The key predicted metabolic pathways include O-demethylation, ketone reduction, and aromatic hydroxylation, followed by conjugation of the resulting metabolites.
Phase I Metabolism
Phase I reactions introduce or expose functional groups, increasing the polarity of the parent compound. For 2'-methoxyacetophenone, the following Phase I transformations are expected:
-
O-Demethylation: The methoxy group is a primary target for O-demethylation by cytochrome P450 (CYP) enzymes, leading to the formation of 2'-hydroxyacetophenone. This is a common metabolic route for methoxylated aromatic compounds.
-
Ketone Reduction: The ketone functional group can be reduced by carbonyl reductases to form the corresponding secondary alcohol, 1-(2-methoxyphenyl)ethanol.
-
Aromatic Hydroxylation: The aromatic ring can undergo hydroxylation at various positions, catalyzed by CYP enzymes, to form phenolic metabolites.
Phase II Metabolism
The metabolites formed during Phase I, as well as the parent compound to a lesser extent, can undergo Phase II conjugation reactions. These reactions further increase water solubility and facilitate excretion. The primary conjugation pathways are:
-
Glucuronidation: The hydroxyl groups of the phenolic and alcohol metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Phenolic hydroxyl groups can also be sulfated by sulfotransferases (SULTs).
The interplay of these pathways results in a variety of metabolites that are eliminated from the body, primarily through urine.
Predicted metabolic pathway of 2'-methoxyacetophenone.
Quantitative Data
As of the latest literature review, no specific quantitative data on the in vivo or in vitro metabolism of 2'-methoxyacetophenone in human biological matrices has been published. However, based on studies of analogous compounds, it is possible to predict the relative abundance of certain metabolites. For instance, in the metabolism of other methoxy-substituted aromatic compounds, O-demethylation is often a major pathway. The extent of ketone reduction versus aromatic hydroxylation can vary depending on the specific CYP enzymes involved and individual genetic polymorphisms.
The following table summarizes the expected metabolites and provides a qualitative prediction of their potential abundance.
| Metabolite | Predicted Metabolic Pathway | Anticipated Relative Abundance | Analytical Target |
| 2'-Hydroxyacetophenone | O-Demethylation | Major | Free and Conjugated |
| 1-(2-Methoxyphenyl)ethanol | Ketone Reduction | Minor to Moderate | Free and Conjugated |
| Hydroxylated 2'-Methoxyacetophenone | Aromatic Hydroxylation | Minor | Free and Conjugated |
| 2'-Hydroxyacetophenone Glucuronide | O-Demethylation, Glucuronidation | Major Conjugate | Conjugated |
| 2'-Hydroxyacetophenone Sulfate | O-Demethylation, Sulfation | Moderate Conjugate | Conjugated |
| 1-(2-Methoxyphenyl)ethanol Glucuronide | Ketone Reduction, Glucuronidation | Minor Conjugate | Conjugated |
Experimental Protocols
The following sections detail the methodologies for the identification and quantification of the predicted metabolites of 2'-methoxyacetophenone in human urine and plasma. These protocols are based on established methods for the analysis of phenolic and ketone metabolites.
Analysis of Urinary Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the quantification of free and total (free + conjugated) phenolic and alcohol metabolites in urine.
4.1.1. Sample Preparation
-
Enzymatic Hydrolysis (for total metabolite concentration):
-
To 1 mL of urine, add 10 µL of an internal standard solution (e.g., a deuterated analog of the target analyte).
-
Add 500 µL of 1 M sodium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/arylsulfatase solution from Helix pomatia.
-
Incubate at 37°C for 16 hours.
-
-
Liquid-Liquid Extraction (LLE):
-
Acidify the hydrolyzed (or non-hydrolyzed for free metabolites) urine sample to pH 1-2 with 6 M HCl.
-
Add 5 mL of a mixture of ethyl acetate and hexane (1:1, v/v).
-
Vortex for 10 minutes and centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction step.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubate at 70°C for 30 minutes.
-
4.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.
Analysis of Plasma Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is suitable for the sensitive quantification of both parent compound and its metabolites in plasma.
4.2.1. Sample Preparation
-
Protein Precipitation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
4.2.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm particle size) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B.
-
1-5 min: 5-95% B.
-
5-6 min: 95% B.
-
6-6.1 min: 95-5% B.
-
6.1-8 min: 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI) in both positive and negative modes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Experimental Workflows
The following diagram illustrates a typical workflow for the analysis of 2'-methoxyacetophenone and its metabolites in a human biological matrix.
Workflow for metabolite analysis.
Conclusion
While direct human metabolic data for 2'-methoxyacetophenone is currently unavailable, this guide provides a robust framework for researchers and drug development professionals to investigate its biotransformation. The predicted metabolic pathways, based on analogous compounds, suggest that O-demethylation, ketone reduction, and aromatic hydroxylation, followed by conjugation, are the primary routes of metabolism. The detailed experimental protocols provided herein offer a starting point for the development and validation of sensitive and specific analytical methods for the identification and quantification of these potential metabolites. Further in vitro studies using human liver microsomes or hepatocytes are warranted to confirm these predicted pathways and to generate the quantitative data necessary for a comprehensive risk assessment and understanding of the pharmacokinetic profile of 2'-methoxyacetophenone in humans.
2-Acetylanisole: A Core Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylanisole, also known as 2'-methoxyacetophenone, is an aromatic ketone with the chemical formula C₉H₁₀O₂.[1] While it has applications as a flavoring agent and in fragrances, its primary significance in the pharmaceutical sciences lies in its role as a versatile starting material and structural scaffold for the synthesis of a wide array of biologically active compounds.[2] The inherent chemical reactivity of its ketone and methoxy groups, coupled with the stability of the phenyl ring, makes it an ideal building block for developing novel therapeutic agents across various disease areas, including oncology, inflammation, and neurodegenerative disorders.
This technical guide provides a comprehensive overview of the role of 2-acetylanisole in medicinal chemistry, focusing on its derivatives, their synthesis, biological activities, and mechanisms of action.
Physicochemical Properties of 2-Acetylanisole
A foundational understanding of the physicochemical properties of 2-acetylanisole is crucial for its application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| CAS Number | 579-74-8 | [1] |
| Appearance | Clear, slightly yellow to orange or slightly brown liquid | [3] |
| Boiling Point | 131 °C at 18 mmHg | [3] |
| Density | 1.09 g/mL at 25 °C | [3] |
| LogP | 1.82 | [1] |
Role in Medicinal Chemistry: A Scaffold for Diverse Bioactivities
The true value of 2-acetylanisole in drug discovery is realized through its derivatives. The acetophenone moiety serves as a key synthon for constructing more complex molecules, most notably chalcones and their subsequent cyclized products like pyrazolines and flavonoids.
I. Anticancer Activity
Derivatives of 2-acetylanisole, particularly chalcones, have demonstrated significant potential as anticancer agents. Chalcones are synthesized through the Claisen-Schmidt condensation of an acetophenone with a substituted benzaldehyde.
A variety of chalcones derived from substituted acetophenones have been synthesized and evaluated for their cytotoxic effects against numerous cancer cell lines.
Quantitative Data on Anticancer Activity of Acetophenone-Derived Chalcones
| Compound | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| LY-2 | 2-Hydroxy-4-methoxyacetophenone Chalcone | MCF-7 (Breast) | 4.61 | [4] |
| HT29 (Colorectal) | 8.98 | [4] | ||
| A549 (Lung) | 10.44 | [4] | ||
| LY-8 | 2-Hydroxy-4-methoxyacetophenone Chalcone | MCF-7 (Breast) | 9.00 | [4] |
| LY-10 | 2-Hydroxy-4-methoxyacetophenone Chalcone | MCF-7 (Breast) | 6.80 | [4] |
| Compound 12 | Prenylacetophenone Chalcone | MCF-7 (Breast) | 4.19 | [5] |
| ZR-75-1 (Breast) | 9.40 | [5] | ||
| MDA-MB-231 (Breast) | 6.12 | [5] | ||
| Compound 13 | Prenylacetophenone Chalcone | MCF-7 (Breast) | 3.30 | [5] |
| ZR-75-1 (Breast) | 8.75 | [5] |
Mechanism of Action: Many chalcone derivatives exert their anticancer effects by inducing apoptosis through both intrinsic and extrinsic pathways.[6] An increase in reactive oxygen species (ROS) levels is often observed, leading to mitochondrial dysfunction and the activation of caspases.[6]
Experimental Workflow: Synthesis and Evaluation of Anticancer Chalcones
Caption: Workflow for chalcone synthesis and anticancer evaluation.
II. Anti-inflammatory Activity
The 2-acetylanisole scaffold is also integral to the development of anti-inflammatory agents. Derivatives such as pyrazolines, synthesized from chalcone precursors, have shown promising results.
Pyrazolines are five-membered heterocyclic compounds that can be synthesized by the reaction of chalcones with hydrazine derivatives.
Quantitative Data on Anti-inflammatory Activity of Pyrazoline Derivatives
| Compound | Derivative Class | Assay | Inhibition/Activity | Reference |
| Compound 2d | Pyrazoline | Carrageenan-induced paw edema | Potent inhibition | [7][8] |
| Compound 2e | Pyrazoline | Carrageenan-induced paw edema | Potent inhibition | [7][8] |
| Compound 2g | Pyrazoline | Lipoxygenase Inhibition | IC₅₀ = 80 µM | [7][8] |
Mechanism of Action: A key mechanism for the anti-inflammatory effects of many compounds is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[9] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the expression of inflammatory genes.[9][10] Certain 2-acetylanisole derivatives can interfere with this pathway, preventing the transcription of pro-inflammatory mediators.
NF-κB Signaling Pathway and Point of Inhibition
Caption: Inhibition of the NF-κB signaling pathway.
III. Neuroprotective Effects
While less explored, there is emerging evidence for the neuroprotective potential of compounds derived from acetophenone structures. These effects are often attributed to their antioxidant and anti-inflammatory properties, which are crucial in combating the multifactorial nature of neurodegenerative diseases.
Experimental Protocols
Protocol 1: General Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones from a 2-acetylanisole derivative and a substituted benzaldehyde.
Materials:
-
Substituted 2-acetylanisole (1 equivalent)
-
Substituted benzaldehyde (1 equivalent)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Mortar and pestle (for solvent-free method)
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Reflux condenser
Procedure (Solvent-based):
-
Dissolve the substituted 2-acetylanisole (1 eq.) and the substituted benzaldehyde (1 eq.) in ethanol in a round bottom flask.
-
Add a solution of NaOH or KOH in ethanol dropwise to the mixture while stirring.
-
Continue stirring at room temperature or with gentle heating (e.g., 40°C) for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).[11]
-
Once the reaction is complete, pour the reaction mixture into cold water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone product.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[12]
Procedure (Solvent-free):
-
Grind the substituted acetophenone (1 eq.), sodium hydroxide (1 eq.), and the benzaldehyde derivative (1 eq.) together in a mortar and pestle for approximately 10 minutes.[12]
-
The reaction mixture will typically form a paste.
-
Isolate the chalcone by suction filtration after washing with water.[12]
-
Recrystallize the product from 95% ethanol for further purification.[12]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized chalcones on cancer cell lines.
Materials:
-
Synthesized chalcone derivatives
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the chalcone derivatives in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the chalcone derivatives. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
2-Acetylanisole is a cornerstone in the synthesis of a multitude of heterocyclic and open-chain compounds with significant medicinal potential. Its utility as a scaffold, particularly in the generation of chalcone libraries, has led to the discovery of promising anticancer and anti-inflammatory agents. The ease of modification of the 2-acetylanisole structure allows for the fine-tuning of biological activity, a critical aspect of modern drug design and development. Future research will likely continue to leverage the versatility of this core structure to explore new therapeutic avenues and develop novel, more potent, and selective drug candidates.
References
- 1. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. sciforum.net [sciforum.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
- 12. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Chalcones from 2-(2-Methoxyphenyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a significant class of compounds in medicinal chemistry and drug discovery. They serve as precursors for flavonoids and exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The synthesis of novel chalcone derivatives is a key area of research for the development of new therapeutic agents. This document provides detailed protocols for the synthesis of chalcones via the Claisen-Schmidt condensation of 2-(2-methoxyphenyl)acetophenone with various aromatic aldehydes.
Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones. This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. The general reaction scheme is presented below:
Caption: General scheme for the Claisen-Schmidt condensation.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Chalcones from this compound
This protocol outlines a standard laboratory procedure for the synthesis of chalcones.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the desired aromatic aldehyde (1 equivalent) to the solution and stir at room temperature.
-
Slowly add an aqueous solution of NaOH or KOH (e.g., 40-50% w/v) dropwise to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
A precipitate of the crude chalcone will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Solvent-Free Synthesis of Chalcones
For a more environmentally friendly approach, a solvent-free synthesis can be employed.
Materials:
-
This compound
-
Aromatic aldehyde
-
Solid NaOH or KOH
-
Mortar and pestle
-
Distilled water
-
Büchner funnel and filter paper
Procedure:
-
In a mortar, combine this compound (1 equivalent), the aromatic aldehyde (1 equivalent), and powdered NaOH or KOH (1-2 equivalents).
-
Grind the mixture with a pestle for 10-20 minutes at room temperature. The mixture will typically turn into a paste and may change color.
-
After grinding, add cold distilled water to the mortar and continue to triturate the solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol or another suitable solvent to obtain the pure chalcone.
Data Presentation
The following tables summarize representative data for chalcones synthesized from this compound.
Table 1: Reaction Conditions and Yields for the Synthesis of Representative Chalcones
| Entry | Aldehyde | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaOH | Ethanol | 4 | 85-95 |
| 2 | 4-Chlorobenzaldehyde | KOH | Ethanol | 6 | 80-90 |
| 3 | 4-Methoxybenzaldehyde | NaOH | Ethanol | 5 | 88-96 |
| 4 | Benzaldehyde | NaOH | Solvent-free | 0.25 | 90-98 |
Table 2: Characterization Data for Representative Chalcones
| Entry | Product Name | Molecular Formula | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 1 | (E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one | C16H14O2 | 68-70 | 3.85 (s, 3H, OCH3), 6.95-7.75 (m, 11H, Ar-H & vinyl-H) | 55.6, 111.7, 120.8, 125.4, 128.5, 128.9, 129.0, 130.4, 130.8, 133.3, 135.1, 142.8, 157.9, 195.8 |
| 2 | (E)-1-(2-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | C16H13ClO2 | 98-100 | 3.86 (s, 3H, OCH3), 6.98-7.70 (m, 10H, Ar-H & vinyl-H) | 55.7, 111.8, 120.9, 125.0, 129.2, 129.8, 130.6, 131.0, 133.6, 135.8, 141.2, 157.8, 195.5 |
| 3 | (E)-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | C17H16O3 | 85-87 | 3.84 (s, 3H, OCH3), 3.88 (s, 3H, OCH3), 6.90-7.80 (m, 10H, Ar-H & vinyl-H) | 55.5, 55.8, 111.6, 114.5, 120.7, 122.8, 128.0, 130.3, 130.7, 133.0, 142.5, 157.8, 161.5, 195.9 |
Application Notes
Chalcones derived from this compound are of significant interest in drug development due to their potential biological activities. The presence of the methoxy group on the acetophenone ring can influence the pharmacokinetic and pharmacodynamic properties of the resulting chalcones.
Potential Biological Activities:
-
Anticancer Activity: Many chalcone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2] The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, interacting with biological nucleophiles such as cysteine residues in proteins, thereby disrupting cellular processes in cancer cells.
-
Anti-inflammatory Activity: Chalcones have been shown to inhibit key inflammatory mediators. Their mechanism of action can involve the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of signaling pathways such as NF-κB.
-
Antioxidant Activity: The phenolic and methoxy-substituted aromatic rings in chalcones can act as radical scavengers, contributing to their antioxidant properties. This activity is beneficial in combating oxidative stress-related diseases.
-
Antimicrobial Activity: Chalcones have exhibited activity against a broad spectrum of bacteria and fungi. Their mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Structure-Activity Relationship (SAR) Studies:
The biological activity of these chalcones can be fine-tuned by varying the substituents on the second aromatic ring (derived from the aldehyde). For instance, the introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can significantly impact their potency and selectivity. Researchers can synthesize a library of these chalcones to perform SAR studies and identify lead compounds for further development.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of chalcones.
Caption: Workflow for chalcone synthesis and characterization.
References
Application Notes & Protocols: Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds. It involves the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1] This reaction is a versatile and widely used method for synthesizing chalcones, which are 1,3-diphenyl-2-propene-1-one derivatives.[2] Chalcones, considered precursors to flavonoids, are of significant interest in medicinal chemistry and drug development due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5]
This document provides detailed protocols and application notes for the synthesis of chalcone derivatives via the Claisen-Schmidt condensation, specifically using 2'-methoxyacetophenone as the ketone component. The resulting methoxy-substituted chalcones are valuable scaffolds in the development of novel therapeutic agents.
Reaction Principle and Mechanism
The Claisen-Schmidt condensation is a base-catalyzed reaction.[2] The mechanism involves the formation of a reactive enolate from the ketone (2'-methoxyacetophenone), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent intermediate readily undergoes dehydration to yield the final α,β-unsaturated ketone, known as a chalcone.[6] The reaction is typically driven to completion by the formation of this stable, conjugated system.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocols
General Protocol for Chalcone Synthesis
This protocol outlines a general procedure for the synthesis of chalcones from 2'-methoxyacetophenone and a substituted aromatic aldehyde.
Materials and Equipment:
-
2'-Methoxyacetophenone
-
Substituted aromatic aldehyde (e.g., 3,5-dimethoxybenzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Hydrochloric acid (HCl), 0.1 N or other dilute acid
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round bottom flask or Erlenmeyer flask
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
-
Standard laboratory glassware
Caption: General experimental workflow for chalcone synthesis.
Procedure:
-
In a flask, dissolve 2'-methoxyacetophenone (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.
-
Slowly add an aqueous or methanolic solution of potassium hydroxide or sodium hydroxide (2.5 equivalents) to the mixture while stirring.[2][7]
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC until the starting materials are consumed (typically 2-24 hours).[2][7]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.[2]
-
A precipitate (the crude chalcone) will form. If no precipitate forms, store the mixture in a refrigerator.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold distilled water until the washings are neutral.[6]
-
Dry the crude product in a desiccator or a low-temperature oven.
Purification:
-
Recrystallization: The crude product can be recrystallized from a suitable solvent, such as ethanol or methanol, to obtain a pure crystalline solid.[2]
-
Column Chromatography: If recrystallization is insufficient, the product can be purified by column chromatography on silica gel.[8]
Data Presentation
The following tables summarize representative data for the synthesis of chalcones using 2'-methoxyacetophenone.
Table 1: Reaction Conditions and Yields
| Aldehyde Reactant | Base | Solvent | Time (h) | Yield (%) | Reference |
| 3,5-Dimethoxybenzaldehyde | Basic Conditions | Ethanol | Room Temp. | ~90% | [8] |
| Substituted Benzaldehydes | KOH | Methanol | 2 | Moderate | [2] |
| Various Aldehydes | NaOH (10%) | Ethanol | 20 (stirring) | - | [6] |
Table 2: Spectroscopic Data for a Representative Chalcone (Data analogous to (E)-1-(2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, a structurally similar chalcone)[9]
| Analysis | Characteristic Peaks |
| IR (cm⁻¹) | 1620-1600 (C=O stretch, conjugated), 1600-1450 (C=C aromatic stretch) |
| ¹H-NMR (δ, ppm) | 7.7-7.8 (d, 1H, H-β), 7.1-7.7 (d, 1H, H-α), 6.5-7.1 (m, aromatic protons), 3.8-3.9 (s, methoxy protons) |
| ¹³C-NMR (δ, ppm) | ~191 (C=O), ~141 (C-β), ~126 (C-α), 114-167 (aromatic carbons), ~56 (methoxy carbons) |
Note: The large coupling constant (J ≈ 15-16 Hz) between H-α and H-β in the ¹H-NMR spectrum confirms the formation of the more stable (E)-isomer.[8]
Applications in Drug Development
Chalcones derived from substituted acetophenones are recognized as privileged scaffolds in medicinal chemistry. Their rigid α,β-unsaturated ketone system is crucial for their biological activity, often acting as a Michael acceptor.[9] These compounds have demonstrated a wide array of pharmacological effects, making them attractive candidates for drug discovery.
Key Biological Activities:
-
Anticancer Activity: Many chalcones exhibit potent cytotoxic effects against various human cancer cell lines, including breast, lung, and colorectal cancer.[4][9] They can induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways, often by increasing reactive oxygen species (ROS) levels and activating caspases.[4]
-
Anti-inflammatory Activity: Chalcones have been shown to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase or by modulating inflammatory signaling pathways.[3]
-
Antioxidant Activity: The phenolic and methoxy groups often present in chalcone structures contribute to their antioxidant capabilities, allowing them to scavenge free radicals.[10]
Caption: Simplified pathway of chalcone-induced apoptosis in cancer cells.[4]
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. pharmascholars.com [pharmascholars.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. nevolab.de [nevolab.de]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. Study on antioxidant activities of chalcones and their derivatives. [wisdomlib.org]
Application Notes and Protocols for the Preparation of Flavones from o-Methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of flavones, a significant class of flavonoids with diverse pharmacological activities. The synthesis originates from the readily available starting material, o-methoxyacetophenone. The described methodology involves a two-stage process: firstly, the demethylation of o-methoxyacetophenone to yield the key intermediate, o-hydroxyacetophenone, and secondly, the subsequent conversion of this intermediate to the flavone backbone via established synthetic routes. This guide offers comprehensive procedures, quantitative data summaries, and visual representations of the workflows and reaction mechanisms to aid researchers in the efficient synthesis of flavone derivatives for drug discovery and development.
Introduction
Flavones are a class of naturally occurring compounds characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone. They are widely recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The synthetic preparation of flavones is a cornerstone of medicinal chemistry, enabling the generation of diverse analogs for structure-activity relationship (SAR) studies.
This application note details the synthesis of flavones starting from o-methoxyacetophenone. The critical initial step involves the demethylation of the methoxy group to furnish o-hydroxyacetophenone. Subsequently, two primary and effective methods for the construction of the flavone nucleus are presented:
-
The Baker-Venkataraman Rearrangement: A reliable method involving the formation and rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization.
-
Synthesis via Chalcone Intermediate: This route involves the Claisen-Schmidt condensation of o-hydroxyacetophenone with an aromatic aldehyde to form a chalcone, followed by oxidative cyclization to yield the flavone.
Overall Synthetic Workflow
The synthesis of flavones from o-methoxyacetophenone is a multi-step process. The initial mandatory step is the conversion of o-methoxyacetophenone to o-hydroxyacetophenone. Following this, the researcher can choose one of several pathways to construct the flavone core.
Experimental Protocols
Step 1: Demethylation of o-Methoxyacetophenone to o-Hydroxyacetophenone
The cleavage of the methyl ether in o-methoxyacetophenone is efficiently achieved using Lewis acids such as aluminum chloride or boron tribromide.[1][2]
Protocol 1.1: Demethylation using Aluminum Chloride (AlCl₃)
This method is cost-effective and practical for the demethylation of ortho-substituted aryl methyl ethers.[2]
-
Reagents and Materials:
-
o-Methoxyacetophenone
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Hydrochloric Acid (HCl), 5% aqueous solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel
-
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.5 equivalents) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of o-methoxyacetophenone (1.0 equivalent) in dry DCM dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 5% HCl solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude o-hydroxyacetophenone.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 1.2: Demethylation using Boron Tribromide (BBr₃)
BBr₃ is a powerful reagent for ether cleavage and often provides high yields under mild conditions.[1][3]
-
Reagents and Materials:
-
o-Methoxyacetophenone
-
Boron Tribromide (BBr₃), 1M solution in DCM
-
Dry Dichloromethane (DCM)
-
Methanol (MeOH) or Water for quenching
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, inert atmosphere setup
-
-
Procedure:
-
Dissolve o-methoxyacetophenone (1.0 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a 1M solution of BBr₃ in DCM (1.5 - 2.0 equivalents) dropwise via syringe.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of methanol, followed by water.
-
Extract the product with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to give the crude product.
-
Purify by column chromatography or recrystallization.
-
Step 2 & 3 (Pathway A): Baker-Venkataraman Rearrangement and Cyclization
This pathway involves three distinct chemical transformations: esterification, rearrangement, and cyclization.
Protocol 2.1: Synthesis of Flavone via Baker-Venkataraman Rearrangement
This protocol combines the steps of esterification, rearrangement, and cyclization.
-
Part 1: Synthesis of o-Benzoyloxyacetophenone
-
In a flask, dissolve o-hydroxyacetophenone (0.1 mol) in pyridine (20 mL).
-
To this solution, add benzoyl chloride (0.15 mol) and stir. The reaction is exothermic.
-
After the initial exotherm subsides (approx. 15-20 minutes), pour the reaction mixture into a mixture of 3% HCl (600 mL) and crushed ice (200 g) with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold methanol and then with water.
-
Recrystallize the crude product from methanol to obtain pure o-benzoyloxyacetophenone.
-
-
Part 2: Rearrangement to o-Hydroxydibenzoylmethane (1,3-Diketone)
-
Dissolve the o-benzoyloxyacetophenone (0.083 mol) in pyridine (75 mL) and warm to 50 °C.
-
Add pulverized 85% potassium hydroxide (KOH) (7 g) and stir mechanically for 15-20 minutes. A yellow precipitate of the potassium salt will form.
-
Cool the mixture to room temperature and acidify with 10% acetic acid (100 mL).
-
Collect the light-yellow precipitate of o-hydroxydibenzoylmethane by suction filtration.
-
-
Part 3: Cyclization to Flavone
-
Dissolve the crude o-hydroxydibenzoylmethane from the previous step in glacial acetic acid (e.g., 1.2 g in 7 mL).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.25 mL) with stirring.
-
Heat the mixture on a steam bath for 1 hour.
-
Pour the reaction mixture onto crushed ice.
-
Collect the crude flavone by suction filtration and wash with water until the filtrate is neutral.
-
Dry the product and recrystallize from ligroin or petroleum ether to obtain pure flavone.
-
Step 2 & 3 (Pathway B): Synthesis via Chalcone Intermediate
This pathway involves a Claisen-Schmidt condensation followed by an oxidative cyclization.
Protocol 2.2: Synthesis of Flavone via Chalcone Intermediate
-
Part 1: Synthesis of 2'-Hydroxychalcone
-
Dissolve o-hydroxyacetophenone (10 mmol) and an appropriate aromatic aldehyde (10 mmol) in ethanol (20-30 mL).
-
To this solution, add an aqueous solution of KOH or NaOH (e.g., 40-50%) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Once the starting materials are consumed, pour the reaction mixture into crushed ice and acidify with dilute HCl to a pH of ~5.
-
Collect the precipitated chalcone by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol.
-
-
Part 2: Oxidative Cyclization to Flavone [4][5]
-
Dissolve the synthesized 2'-hydroxychalcone (5 mmol) in dimethyl sulfoxide (DMSO) (6 mL).
-
Add a catalytic amount of iodine (I₂).
-
Heat the reaction mixture in an oil bath at 110-140 °C for 2-6 hours, monitoring completion by TLC.
-
After the reaction is complete, pour the mixture onto crushed ice.
-
Remove the excess iodine by the slow addition of a sodium thiosulfate solution.
-
Collect the precipitated flavone by suction filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like dilute ethanol.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for the key steps in flavone synthesis.
Table 1: Demethylation of o-Methoxyacetophenone
| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| AlCl₃ | DCE | Reflux | 2-4 | 90-98 | [2] |
| BBr₃ | DCM | -78 to RT | 12-24 | 79-82 | [3] |
| Pyridinium HCl | neat | 180-220 | 2-4 | Moderate | [6] |
Table 2: Synthesis of Flavone via Baker-Venkataraman Rearrangement
| Step | Reactants | Reagents | Solvent | Yield (%) | Reference |
| Esterification | o-Hydroxyacetophenone, Benzoyl Chloride | Pyridine | Pyridine | 79-83 | [7] |
| Rearrangement | o-Benzoyloxyacetophenone | KOH | Pyridine | 80-85 | [7] |
| Cyclization | o-Hydroxydibenzoylmethane | H₂SO₄ (cat.) | Glacial Acetic Acid | 94-97 | [7] |
| Overall | o-Hydroxyacetophenone | 59-68 | [7] |
Table 3: Synthesis of Flavone via Chalcone Intermediate
| Step | Reactants | Reagents | Solvent | Yield (%) | Reference |
| Condensation | o-Hydroxyacetophenone, Benzaldehyde | KOH | Ethanol | High | [4][5] |
| Cyclization | 2'-Hydroxychalcone | I₂, DMSO | DMSO | 85-96 | [4][5] |
Note: Yields are highly dependent on the specific substrates, purity of reagents, and reaction conditions.
Reaction Mechanisms
Understanding the reaction mechanisms is crucial for optimizing conditions and troubleshooting potential issues.
Demethylation with BBr₃
The demethylation with boron tribromide proceeds through the formation of a Lewis acid-base complex between the oxygen of the methoxy group and the boron atom. This is followed by a nucleophilic attack of the bromide ion on the methyl group.
References
- 1. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Demethylation - Wikipedia [en.wikipedia.org]
- 7. 2'-HYDROXY-6'-METHOXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Chalcones via Claisen-Schmidt Condensation of 2-Acetylanisole with Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the synthesis of chalcones through the Claisen-Schmidt condensation reaction of 2-acetylanisole and its derivatives with various substituted benzaldehydes. Chalcones are valuable intermediates in drug discovery and development, exhibiting a wide range of biological activities.[1][2][3]
The reaction, a base-catalyzed condensation, involves the reaction of an acetophenone with an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.[1][4] This document outlines various methodologies, including conventional, microwave-assisted, and solvent-free approaches, to afford flexibility in experimental design and to align with green chemistry principles.[3][5][6]
Reaction Mechanism and Experimental Workflow
The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol condensation mechanism. The base abstracts an α-hydrogen from the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol adduct readily dehydrates to yield the stable, conjugated chalcone.
Quantitative Data Summary
The following table summarizes the reaction yields for the synthesis of various chalcone derivatives from 2-hydroxyacetophenone and substituted benzaldehydes under different reaction conditions.
| 2-Hydroxyacetophenone Derivative | Substituted Benzaldehyde | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 5'-fluoro-2'-hydroxyacetophenone | 3,4-dimethoxybenzaldehyde | KOH / Ball Mill | 2 x 30 min | 96 | [6][7] |
| 2'-hydroxyacetophenone | Benzaldehyde | NaOH / IPA | 4 h | Optimized | [8] |
| 2'-hydroxyacetophenone | 4-chlorobenzaldehyde | aq. KOH / Ethanol | 24 h | 72 | [6] |
| 2'-hydroxyacetophenone | 4-bromobenzaldehyde | aq. KOH / Ethanol | 24 h | 50 | [6] |
| 2'-hydroxyacetophenone | 2,4-dichlorobenzaldehyde | aq. KOH / Methanol (Microwave) | 2 min | 86 | [6] |
Experimental Protocols
Below are detailed protocols for the synthesis of chalcones via Claisen-Schmidt condensation.
Protocol 1: Conventional Synthesis using Aqueous KOH in Ethanol [9]
This protocol is a standard method for the synthesis of 2'-hydroxychalcones.
Materials:
-
Substituted 2'-hydroxyacetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Potassium hydroxide (KOH), 20% w/v aqueous solution
-
Ethanol
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Deionized water
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve the substituted 2'-hydroxyacetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in a minimal amount of ethanol.
-
With continuous stirring, add the 20% aqueous KOH solution dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours.[6]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is acidic.
-
The precipitated solid chalcone is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Solvent-Free Grinding Method [3][5]
This environmentally friendly protocol avoids the use of organic solvents.
Materials:
-
Acetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Sodium hydroxide (NaOH), solid (1.0 eq)
-
Mortar and pestle
-
Spatula
-
Büchner funnel and filter paper
-
Deionized water
Procedure:
-
In a porcelain mortar, combine the acetophenone (1.0 eq), substituted benzaldehyde (1.0 eq), and solid NaOH (1.0 eq).
-
Grind the mixture vigorously with a pestle for approximately 10 minutes. The mixture will typically turn into a paste and then solidify.[5]
-
Scrape the solid product from the mortar using a spatula.
-
Wash the solid with deionized water to remove the NaOH.
-
Isolate the chalcone by suction filtration.
-
The crude product can be further purified by recrystallization from 95% ethanol.[3]
Protocol 3: Mechanochemical Synthesis using a Ball Mill [6][7]
This method offers high efficiency and is also a green chemistry approach.
Materials:
-
Substituted 2'-hydroxyacetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0 eq initially, another 1.0 eq later)
-
Potassium hydroxide (KOH), solid (2.0 eq)
-
Ball mill with grinding jars and balls
-
Methanol, cold
-
Hydrochloric acid (HCl), 1 M, cold
Procedure:
-
Charge a grinding jar with the substituted 2'-hydroxyacetophenone (1.0 eq), substituted benzaldehyde (1.0 eq), and solid KOH (2.0 eq).
-
Conduct the first grinding cycle for 30 minutes.
-
Open the jar and add the second equivalent of the substituted benzaldehyde.
-
Conduct the second grinding cycle for 30 minutes.
-
After grinding, dissolve the resulting powder in cold methanol.
-
Acidify the solution with cold 1 M HCl to a pH of approximately 3.
-
The precipitated yellow product is then filtered, washed, and dried.
Applications in Drug Development
Chalcones and their derivatives are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2] The synthetic protocols detailed herein provide a foundation for the generation of chalcone libraries, which can be screened for novel therapeutic agents. The versatility of the Claisen-Schmidt condensation allows for the introduction of a wide array of substituents on both aromatic rings, enabling fine-tuning of the biological activity through structure-activity relationship (SAR) studies.
References
- 1. scialert.net [scialert.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. jetir.org [jetir.org]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ajrconline.org [ajrconline.org]
- 9. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for the synthesis of 2,2',4-Trimethoxychalcone
Abstract
This application note provides a detailed experimental protocol for the synthesis of 2,2',4-trimethoxychalcone, a chalcone derivative with potential applications in medicinal chemistry and drug development. The synthesis is achieved through a Claisen-Schmidt condensation of 2-methoxyacetophenone and 2,4-dimethoxybenzaldehyde in a basic medium. This document outlines the necessary reagents, step-by-step procedure, purification methods, and characterization data. The straightforward methodology and clear data presentation are intended to facilitate the replication of this synthesis for researchers in academic and industrial settings.
Introduction
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings. These compounds have garnered significant attention in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The biological activity of chalcone derivatives is often influenced by the substitution pattern on their aromatic rings. The title compound, 2,2',4-trimethoxychalcone, is a methoxy-substituted chalcone that holds promise for further investigation as a potential therapeutic agent. This protocol details a reliable method for its laboratory-scale synthesis.
Reaction Scheme
The synthesis of 2,2',4-trimethoxychalcone is accomplished via a base-catalyzed Claisen-Schmidt condensation reaction. In this reaction, the enolate of 2-methoxyacetophenone acts as a nucleophile, attacking the carbonyl carbon of 2,4-dimethoxybenzaldehyde. Subsequent dehydration of the resulting aldol addition product yields the target α,β-unsaturated ketone.
Figure 1: Reaction scheme for the synthesis of 2,2',4-trimethoxychalcone.
Caption: General reaction scheme for the synthesis of 2,2',4-trimethoxychalcone.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Methoxyacetophenone | 98% | Sigma-Aldrich |
| 2,4-Dimethoxybenzaldehyde | 99% | Alfa Aesar |
| Sodium Hydroxide (NaOH) | ACS Reagent | Fisher Scientific |
| Ethanol (EtOH) | 200 Proof, Absolute | VWR |
| Ethyl Acetate | ACS Grade | EMD Millipore |
| Hexane | ACS Grade | EMD Millipore |
| Deionized Water | - | In-house |
| Anhydrous Sodium Sulfate | ACS Grade | J.T. Baker |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Merck |
Equipment
-
Magnetic stirrer with stir bar
-
Round-bottom flasks (50 mL and 100 mL)
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.50 g (10.0 mmol) of 2-methoxyacetophenone and 1.66 g (10.0 mmol) of 2,4-dimethoxybenzaldehyde in 30 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Base Addition: While stirring, slowly add 5 mL of a 20% (w/v) aqueous solution of sodium hydroxide to the reaction mixture. A color change to yellow or orange should be observed.
-
Reaction: Allow the reaction to stir at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system. The starting materials should be consumed, and a new, lower Rf spot corresponding to the chalcone product should appear.
-
Workup: After the reaction is complete, pour the mixture into 100 mL of cold deionized water. A yellow precipitate should form. If an oil forms, stir vigorously until it solidifies.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).
-
Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying and Characterization: Dry the purified 2,2',4-trimethoxychalcone in a desiccator under vacuum. Determine the melting point and characterize the product using ¹H NMR and ¹³C NMR spectroscopy.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) | Melting Point (°C) |
| 2-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | 1.0 | - | - |
| 2,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 1.0 | - | 68-72 |
| 2,2',4-Trimethoxychalcone | C₁₈H₁₈O₄ | 298.33 | - | 2.98 | Expected ~125-127 |
Expected Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 7.8-7.2 (m, Ar-H), 7.0-6.8 (m, Ar-H), 7.9 (d, J ≈ 15.5 Hz, H-β), 7.4 (d, J ≈ 15.5 Hz, H-α), 3.9 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 190 (C=O), 160-158 (C-O), 145 (C-β), 125 (C-α), 135-110 (Ar-C), 56-55 (OCH₃).
Workflow Diagram
Caption: Experimental workflow for the synthesis of 2,2',4-trimethoxychalcone.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydroxide is corrosive and should be handled with care.
-
Perform the reaction in a well-ventilated fume hood.
-
Avoid inhalation of dust and vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This application note provides a comprehensive and reproducible protocol for the synthesis of 2,2',4-trimethoxychalcone. The described Claisen-Schmidt condensation offers a reliable method for obtaining this compound in good purity. The provided data and workflow are intended to support researchers in the fields of organic synthesis and medicinal chemistry in their efforts to synthesize and evaluate novel chalcone derivatives.
Application Notes and Protocols: Leveraging 2-(2-Methoxyphenyl)acetophenone in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(2-methoxyphenyl)acetophenone and its analogs in the construction of valuable heterocyclic scaffolds. The following sections detail synthetic strategies, experimental protocols, and key reaction pathways for the preparation of flavones, chromones, and a proposed route to isoquinolones, which are of significant interest in medicinal chemistry and drug development.
Synthesis of Flavones and Chromones from 2-Hydroxyacetophenone: A Comparative Overview
While direct cyclization of this compound to flavones is not the most common route, the synthesis of flavones and chromones from the closely related 2-hydroxyacetophenone is a well-established and highly relevant starting point for understanding the reactivity of this class of compounds. These syntheses typically proceed through a chalcone intermediate.
The Claisen-Schmidt condensation of 2-hydroxyacetophenone with various aromatic aldehydes is a foundational method for producing chalcones, which are key precursors to flavones.[1][2] These chalcones can then be cyclized to flavones under oxidative conditions.[1][2]
Table 1: Synthesis of Flavone Derivatives from 2-Hydroxyacetophenone via Chalcone Intermediates [1][2]
| Entry | Aldehyde Reactant | Product | Yield (%) | Melting Point (°C) |
| 1 | 2,3-Dimethoxybenzaldehyde | 2-(2,3-Dimethoxyphenyl)-4H-chromen-4-one | 78 | 142-145 |
| 2 | 3-Hydroxybenzaldehyde | 2-(3-Hydroxyphenyl)-4H-chromen-4-one | 59 | 139-142 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4H-chromen-4-one | 75 | 145-148 |
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-4H-chromen-4-one[2]
Step 1: Synthesis of the Chalcone Intermediate
-
In a mortar and pestle, triturate 2-hydroxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1.2 equivalents).
-
Add NaOH powder portion-wise with continuous trituration.
-
Continue trituration until a solid yellow mass is formed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Wash the resulting solid with hot methanol to yield the crude chalcone.
Step 2: Oxidative Cyclization to the Flavone
-
Dissolve the synthesized chalcone in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine (I₂).
-
Stir the reaction mixture until the cyclization is complete (monitor by TLC).
-
Work-up the reaction mixture to isolate the flavone product.
-
The final product can be purified by recrystallization.
Proposed Synthetic Route for Isoquinolones from this compound
A plausible and modern approach to synthesize a substituted isoquinolone from this compound involves its conversion to an N-methoxyamide, followed by a rhodium-catalyzed C-H activation and annulation with a nitroalkene.
Logical Workflow for Isoquinolone Synthesis
Caption: Proposed synthetic pathway from this compound to a substituted isoquinolone.
Detailed Experimental Protocol for the Key Cyclization Step[3]
This protocol describes the rhodium-catalyzed synthesis of a substituted isoquinolone from an N-methoxyamide, which can be synthesized from this compound.
Synthesis of 2-Methoxy-4-phenylisoquinolin-1(2H)-one
Materials:
-
N-methoxy-2-phenylacetamide
-
(E)-(2-nitrovinyl)benzene
-
[RhCp*Cl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)
-
AgSbF₆ (Silver hexafluoroantimonate)
-
NaOAc (Sodium acetate)
-
t-AmOH (tert-Amyl alcohol)
Procedure:
-
To an oven-dried screw-cap vial, add N-methoxy-2-phenylacetamide (1.5 equivalents), (E)-(2-nitrovinyl)benzene (1.0 equivalent), [RhCp*Cl₂]₂ (2.5 mol %), AgSbF₆ (10 mol %), and NaOAc (1.0 equivalent).
-
Evacuate and backfill the vial with argon three times.
-
Add t-AmOH via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the desired isoquinolone product.
Table 2: Selected Examples of Rh(III)-Catalyzed Isoquinolone Synthesis [3]
| Entry | N-Methoxyamide | Nitroalkene | Product | Yield (%) |
| 1 | N-methoxybenzamide | (E)-(2-nitrovinyl)benzene | 2-Methoxy-4-phenylisoquinolin-1(2H)-one | 65 |
| 2 | N-methoxybenzamide | 1-((E)-2-nitrovinyl)-4-methoxybenzene | 2-Methoxy-4-(4-methoxyphenyl)isoquinolin-1(2H)-one | 62 |
| 3 | N-methoxybenzamide | 1-chloro-2-((E)-2-nitrovinyl)benzene | 4-(2-Chlorophenyl)-2-methoxyisoquinolin-1(2H)-one | 49 |
Alternative Synthetic Strategies
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[4][5][6][7] While this compound itself is not the typical substrate, derivatives with activating groups could potentially undergo this reaction to introduce a formyl group, which can then be used as a handle for further heterocyclic ring formation. The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide) and phosphorus oxychloride.[4][5]
Signaling Pathway Diagram: General Vilsmeier-Haack Reaction
Caption: General mechanism of the Vilsmeier-Haack formylation reaction.
Conclusion
This compound and its analogs are versatile starting materials for the synthesis of a variety of heterocyclic compounds. While direct, well-documented protocols for its use are not as prevalent as for 2-hydroxyacetophenone, modern synthetic methodologies, such as transition-metal-catalyzed C-H activation, offer promising avenues for its application in the construction of complex heterocyclic systems like isoquinolones. The established chemistry of related acetophenones in the synthesis of flavones and chromones provides a solid foundation and valuable comparative data for researchers in the field. The protocols and data presented herein serve as a practical guide for the synthesis and further exploration of these important molecular scaffolds in drug discovery and materials science.
References
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. researchgate.net [researchgate.net]
- 3. RhIII-Catalyzed Synthesis of Isoquinolones and 2-Pyridones via Annulation of N-Methoxyamides and Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
2'-Methoxyacetophenone: A Versatile Precursor for the Development of Novel Anti-inflammatory Agents
Application Notes and Protocols for Researchers in Drug Discovery and Development
Introduction
2'-Methoxyacetophenone is a valuable chemical intermediate that serves as a versatile precursor for the synthesis of a variety of heterocyclic and bicyclic compounds with significant therapeutic potential. Its utility in the generation of novel anti-inflammatory agents is of particular interest to the scientific community. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-inflammatory compounds derived from 2'-methoxyacetophenone, with a focus on chalcone derivatives. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have demonstrated a broad spectrum of biological activities, including potent anti-inflammatory effects.
Mechanism of Action: Targeting the NF-κB Signaling Pathway
A key mechanism through which many 2'-methoxyacetophenone-derived anti-inflammatory agents exert their effects is through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, thereby amplifying the inflammatory response.
Certain derivatives of 2'-methoxyacetophenone, such as 2'-Hydroxy-5'-Methoxyacetophenone (2H5M), have been shown to attenuate inflammatory responses by inhibiting the NF-κB signaling pathway. This inhibition can occur at various points, including the prevention of IκBα phosphorylation and degradation, thereby blocking the nuclear translocation of NF-κB. The resulting suppression of NF-κB activation leads to a downstream reduction in the production of key inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[1][2]
Figure 1: Simplified NF-κB signaling pathway and a potential point of inhibition by 2'-methoxyacetophenone derivatives.
Synthesis of Anti-inflammatory Chalcones from 2'-Methoxyacetophenone
The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones. This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.
Figure 2: General workflow for the synthesis of chalcones from 2'-methoxyacetophenone.
Experimental Protocol: Synthesis of a Chalcone Derivative
Materials:
-
2'-Methoxyacetophenone
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2'-methoxyacetophenone (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.
-
Slowly add a 20% (w/v) aqueous solution of potassium hydroxide to the reaction mixture while stirring.
-
Continue stirring the mixture at room temperature for 24 hours.
-
Monitor the progress of the reaction using TLC.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture to a pH of approximately 2-3 by the slow addition of a 10% HCl solution. A precipitate should form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product in a desiccator.
-
Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure product.
In Vitro Anti-inflammatory Activity of Structurally Related Chalcone Derivatives
While specific quantitative data for chalcones directly derived from 2'-methoxyacetophenone is limited in the public domain, studies on structurally similar compounds provide valuable insights into their potential anti-inflammatory efficacy. The following tables summarize the inhibitory activities of chalcones derived from 2,4,6-trimethoxyacetophenone, a closely related precursor.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages by 2,4,6-Trimethoxyacetophenone-derived Chalcones
| Compound (Substituent on Benzaldehyde Ring) | IC50 (µM) |
| Unsubstituted | 27.60 |
| 2-Chloro | 1.34 |
| 4-Chloro | 3.25 |
| 2,4-Dichloro | 2.18 |
| 4-Methyl | > 50 |
| 4-Methoxy | 15.20 |
| 3,4-Dimethoxy | 10.50 |
| 1400W (positive control) | 3.78 |
Data is adapted from a study on chalcones derived from 2,4,6-trimethoxyacetophenone and is intended to be representative of the potential activity of 2'-methoxyacetophenone derivatives. Actual values for 2'-methoxyacetophenone-derived chalcones may vary.
Experimental Protocols for Anti-inflammatory Assays
Protocol 1: Determination of Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
Principle:
This assay measures the inhibitory effect of test compounds on the production of nitric oxide by murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is determined using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve of sodium nitrite is prepared to determine the nitrite concentration in the samples.
-
The percentage of NO inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of control)] x 100
Protocol 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle:
This assay determines the ability of a test compound to inhibit the activity of the COX-2 enzyme. The assay measures the peroxidase activity of COX, which catalyzes the conversion of a probe to a fluorescent product.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Fluorometric probe (e.g., Amplex Red)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and the fluorometric probe.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (Celecoxib) and a vehicle control (DMSO).
-
Add the COX-2 enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 10-20 minutes).
-
The rate of the reaction is determined from the linear portion of the kinetic curve.
-
The percentage of COX-2 inhibition is calculated as follows: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
2'-Methoxyacetophenone is a promising and readily available precursor for the synthesis of novel anti-inflammatory agents, particularly chalcone derivatives. These compounds often exert their effects through the modulation of key inflammatory pathways such as the NF-κB signaling cascade. The provided protocols offer a foundation for the synthesis and in vitro evaluation of these compounds. Further investigation and optimization of derivatives of 2'-methoxyacetophenone hold the potential for the development of new and effective therapies for a range of inflammatory disorders.
References
Application Notes and Protocols for the Synthesis of 2'-hydroxy-4',6'-dimethoxychalcones
Introduction
2'-hydroxy-4',6'-dimethoxychalcones are a class of organic compounds belonging to the flavonoid family, which are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities. These activities include potential anti-cancer, anti-inflammatory, and antioxidant properties. The synthesis of these chalcones is typically achieved through the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an appropriately substituted acetophenone and a benzaldehyde.[1][2][3] This document provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of 2'-hydroxy-4',6'-dimethoxychalcones.
Reaction Scheme
The core of the synthesis is the Claisen-Schmidt condensation reaction. This reaction involves the aldol condensation between 2'-hydroxy-4',6'-dimethoxyacetophenone and a substituted benzaldehyde, followed by dehydration to form the characteristic α,β-unsaturated ketone structure of a chalcone. The reaction is typically catalyzed by a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent.
General Reaction: 2'-hydroxy-4',6'-dimethoxyacetophenone + Substituted Benzaldehyde --(Base Catalyst, e.g., KOH)--> 2'-hydroxy-4',6'-dimethoxy- (substituted) -chalcone + H₂O
Experimental Protocol
This protocol details a standard laboratory procedure for the synthesis of a representative 2'-hydroxy-4',6'-dimethoxychalcone derivative.
1. Materials and Reagents
-
2'-hydroxy-4',6'-dimethoxyacetophenone
-
Substituted benzaldehyde (e.g., 4-acetamidobenzaldehyde)[4]
-
Ethanol (50% aqueous solution or absolute)[4]
-
Deionized water
-
Hydrochloric acid (HCl), 10% solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., cyclohexane, ethyl acetate)[4]
-
Silica gel for chromatography (e.g., Kieselgel 60 F254)[4]
2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Preparative Thin Layer Chromatography (PTLC) plates or column chromatography setup
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
3. Synthesis Procedure
-
Reactant Preparation: In a round-bottom flask, dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in a suitable solvent such as 50% aqueous ethanol.[4]
-
Catalyst Addition: To the stirred solution, add a strong base catalyst, such as potassium hydroxide (10 eq), portion-wise.[4] The use of a base like NaOH or KOH in ethanol is a common practice for this condensation.[1]
-
Reaction: Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[5] Reaction times can vary from several hours to a few days, with one specific protocol noting a 3-day reaction time for a similar chalcone.[4]
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing cold deionized water.[4] Acidify the solution to a neutral or slightly acidic pH by slowly adding a cold 10% HCl solution to precipitate the crude product.[6]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (e.g., three times with 30 ml portions).[4]
-
Drying and Concentration: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.[4] Remove the solvent under reduced pressure using a rotary evaporator to yield the crude chalcone.
4. Purification
-
Recrystallization: The crude product can often be purified by recrystallization from a solvent like ethanol to obtain crystals.[5]
-
Chromatography: For higher purity, the residue can be purified by preparative thin layer chromatography (PTLC) or column chromatography on silica gel.[4] A common solvent system for elution is a mixture of cyclohexane and ethyl acetate.[4]
5. Characterization
-
Spectroscopy: The structure and purity of the final product should be confirmed using spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
-
Melting Point: Determine the melting point of the purified chalcone and compare it to literature values if available.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a 2'-hydroxy-4',6'-dimethoxychalcone derivative, based on a reported procedure for 4-amino-2'-hydroxy-4',6'-dimethoxychalcone.[4]
| Parameter | Value | Reference |
| Starting Material 1 | 2'-hydroxy-4',6'-dimethoxyacetophenone | [4] |
| Quantity of Starting Material 1 | 98 mg | [4] |
| Starting Material 2 | 4-acetamidobenzaldehyde | [4] |
| Quantity of Starting Material 2 | 85 mg | [4] |
| Catalyst | Potassium hydroxide (KOH) | [4] |
| Quantity of Catalyst | 1 g | [4] |
| Solvent | 50% aqueous ethanol | [4] |
| Solvent Volume | 4 ml | [4] |
| Reaction Time | 3 days | [4] |
| Reaction Temperature | Room Temperature | [4] |
| Product Yield | 12 mg (yellow powder) | [4] |
| Purification Method | Preparative TLC (Silica gel) | [4] |
| TLC Eluent | Cyclohexane/Ethyl Acetate (1:1, v/v) | [4] |
| ¹H NMR Data (CDCl₃, δ ppm) | 3.72 (3H), 3.82 (3H), 5.90 (1H), 6.06 (1H), 6.56 (1H), 6.70 (1H), 7.50 (1H), 7.62 (1H), 14.4 (1H) | [4] |
Visual Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of 2'-hydroxy-4',6'-dimethoxychalcones.
References
- 1. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. scitepress.org [scitepress.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(2-Methoxyphenyl)acetophenone in Fragrance Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-(2-Methoxyphenyl)acetophenone, a synthetic fragrance ingredient, for its application in fragrance formulations. This document details its chemical and physical properties, olfactory profile, and recommended usage levels. Furthermore, it outlines detailed experimental protocols for its analytical evaluation, sensory assessment, and stability testing.
Chemical and Physical Properties
This compound, also known as ortho-methoxyacetophenone, is a valuable aromatic ketone in perfumery. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2][3] |
| Synonyms | o-Methoxyacetophenone, o-Acetanisole, 2-Acetylanisole | [1][2][4] |
| CAS Number | 579-74-8 | [1][2][3][5][6] |
| Molecular Formula | C₉H₁₀O₂ | [1][2][3][7][8] |
| Molecular Weight | 150.17 g/mol | [1][2][5][7] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 239-241 °C at 760 mmHg | [5] |
| Flash Point | >100 °C | [4] |
| Solubility | Soluble in ethanol and most organic solvents. | [9] |
| LogP | 1.82 | [1] |
Olfactory Profile and Application
This compound possesses a complex and appealing olfactory profile, making it a versatile ingredient in fragrance creation.
| Olfactory Aspect | Descriptors |
| Odor Type | Sweet, floral, gourmand |
| Odor Description | A sweet, powdery, and slightly spicy aroma with prominent notes of hawthorn, mimosa, and almond. It also exhibits subtle phenolic and hay-like undertones. |
| Fragrance Family | Floral, Gourmand, Powdery |
| Contribution to a Blend | Provides warmth, sweetness, and a powdery depth to floral and oriental fragrances. It can be used to create or enhance almond, cherry, and heliotrope accords. |
| Recommended Usage Level | Up to 1.0% in the fragrance concentrate. |
| Stability | Generally stable in most fragrance applications, including alcoholic perfumes and soaps.[10] |
Experimental Protocols
Analytical Quality Control: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the quality control of this compound raw material.
Objective: To verify the identity and purity of this compound.
Materials:
-
This compound sample
-
Ethanol (GC grade)
-
Volumetric flasks
-
Micropipettes
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Prepare a 1% solution of this compound in ethanol.
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, scanning from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Determine the purity by calculating the peak area percentage.
-
A workflow for the GC-MS analysis is depicted below.
Sensory Evaluation: Odor Profile and Intensity
This protocol describes the sensory evaluation of this compound by a trained panel.
Objective: To characterize the olfactory profile and intensity of this compound.
Materials:
-
This compound
-
Ethanol (odorless)
-
Glass smelling strips
-
Panel of at least 5 trained sensory assessors
Procedure:
-
Sample Preparation: Prepare a 10% solution of this compound in ethanol.
-
Evaluation:
-
Dip a smelling strip into the solution for 2 seconds.
-
Allow the solvent to evaporate for 10 seconds.
-
Present the strip to the panelists in a well-ventilated, odor-free room.
-
Panelists evaluate the odor at different time intervals (e.g., initial, 15 min, 1 hr, 4 hr) to assess the evolution of the scent.
-
Panelists describe the odor using a standardized vocabulary and rate the intensity on a scale (e.g., 1 to 9, where 1 is very weak and 9 is very strong).
-
-
Data Analysis: Compile the descriptors and intensity ratings to create an olfactory profile and a time-intensity curve.
The logical flow of the sensory evaluation process is illustrated below.
Performance Evaluation: Substantivity on Fabric
Objective: To determine the longevity of the scent of this compound on fabric.
Materials:
-
1% solution of this compound in ethanol
-
Cotton swatches (e.g., 5x5 cm)
-
Glass jars with lids
-
Trained sensory panel
Procedure:
-
Apply 100 µL of the solution to the center of a cotton swatch.
-
Place the swatch in a glass jar and seal.
-
Store at room temperature.
-
At specified time intervals (e.g., 0, 4, 8, 24, 48 hours), have the sensory panel evaluate the odor intensity of the swatch.
-
Record the intensity ratings.
-
The substantivity is the time at which the odor is still readily detectable.
Stability Testing in a Cosmetic Base (Eau de Toilette)
Objective: To evaluate the stability of this compound in an alcoholic fragrance base.
Materials:
-
This compound
-
Ethanol (perfumery grade)
-
Distilled water
-
Glass bottles
-
Incubators/ovens
-
UV light chamber
Procedure:
-
Formulation: Prepare a model Eau de Toilette (EDT) containing 1% this compound in an 80:20 ethanol/water base.
-
Storage Conditions: Store samples under various conditions:
-
Room temperature (20-25°C)
-
Elevated temperature (40°C)
-
Refrigerated (4°C)
-
Cyclic temperature (e.g., 24 hours at 40°C followed by 24 hours at 4°C, for several cycles)
-
Exposure to UV light
-
-
Evaluation: At regular intervals (e.g., 1, 2, 4, 8, 12 weeks), evaluate the samples for:
-
Odor: Any change in the scent profile.
-
Color: Any discoloration.
-
Clarity: Any precipitation or cloudiness.
-
pH: (if applicable to the base)
-
-
Analysis: Compare the aged samples to a control sample stored at 4°C in the dark.
Olfactory Signaling Pathway
The perception of this compound, like all odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This interaction triggers a signaling cascade that results in the transmission of a neural signal to the brain.
Safety and Regulatory Information
-
Hazard Statements: Harmful if swallowed. Causes serious eye irritation.[1]
-
Precautionary Statements: Wash hands thoroughly after handling. Wear protective gloves/eye protection.[4]
-
Regulatory Status: Listed on major chemical inventories (TSCA, EINECS, etc.).[1] It is the user's responsibility to ensure compliance with all applicable regulations.
For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.[4]
References
- 1. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 3. 2'-Methoxyacetophenone | 579-74-8 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 2′-メトキシアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2'-Methoxyacetophenone, 99% | Fisher Scientific [fishersci.ca]
- 7. 2-Methoxy-1-phenylethanone | C9H10O2 | CID 77698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Human Metabolome Database: Showing metabocard for 2'-Methoxyacetophenone (HMDB0032569) [hmdb.ca]
- 10. orchadia.org [orchadia.org]
Application Notes and Protocols for Tracking 2'-Methoxyacetophenone Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for tracking chemical reactions involving 2'-Methoxyacetophenone using common analytical techniques. The protocols are designed to be adaptable for various reaction types, including but not limited to, chalcone synthesis, demethylation, and other functional group modifications.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a robust technique for monitoring the progress of reactions involving 2'-Methoxyacetophenone by separating the starting material from intermediates and products. This allows for the quantification of each component over time.
Experimental Protocol: Reversed-Phase HPLC
This protocol is designed for monitoring the conversion of 2'-Methoxyacetophenone to its product.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for MS compatibility and improved peak shape)[1]
-
2'-Methoxyacetophenone standard
-
Reaction product standard (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water. A common starting point is a 50:50 (v/v) mixture. For improved peak shape and mass spectrometry compatibility, 0.1% formic acid can be added to the mobile phase.[1]
-
Standard Preparation: Prepare stock solutions of 2'-Methoxyacetophenone and the expected product (if available) in the mobile phase at a concentration of 1 mg/mL. From these, create a series of dilutions to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Reaction Sampling: At various time points during the reaction, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Sample Quenching and Dilution: Immediately quench the reaction in the aliquot by diluting it in a known volume of cold mobile phase to a final concentration within the calibration curve range. This also stops the reaction.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where both the reactant and product have significant absorbance. The UV spectrum of 2'-Methoxyacetophenone shows maxima around 250 nm and 310 nm.[2]
-
Inject the prepared standards and samples.
-
-
Data Analysis:
-
Identify the peaks for 2'-Methoxyacetophenone and the product based on their retention times, confirmed by running the standards.
-
Integrate the peak areas.
-
Use the calibration curve to determine the concentration of the reactant and product at each time point.
-
Plot concentration versus time to monitor the reaction kinetics.
-
Quantitative Data Summary
| Compound | Retention Time (min) (Typical) |
| 2'-Methoxyacetophenone | ~4.5 |
| More polar product | < 4.5 |
| Less polar product | > 4.5 |
Note: Retention times are highly dependent on the specific HPLC conditions (column, mobile phase composition, flow rate, temperature) and should be determined experimentally. The primary mechanism of retention in reversed-phase chromatography is hydrophobic interaction; more polar compounds will elute earlier.[3]
HPLC Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification
GC-MS is a powerful technique for identifying the products of a 2'-Methoxyacetophenone reaction by separating volatile compounds and providing their mass spectra, which act as a molecular fingerprint.
Experimental Protocol: GC-MS Analysis
This protocol is suitable for identifying and confirming the structure of volatile products from a reaction involving 2'-Methoxyacetophenone.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)[4]
-
Autosampler
Reagents:
-
Solvent for extraction and dilution (e.g., Dichloromethane, Ethyl Acetate), GC grade
-
Helium (carrier gas)
Procedure:
-
Sample Preparation:
-
At the end of the reaction, or at a specific time point, take an aliquot of the reaction mixture.
-
If necessary, perform a work-up to isolate the organic components (e.g., liquid-liquid extraction).
-
Dry the organic extract (e.g., over anhydrous Na₂SO₄) and evaporate the solvent.
-
Dissolve the residue in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
GC-MS Analysis:
-
Injector: Set the injector temperature to 250 °C with a split injection.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Scan range: m/z 40-500.
-
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak.
-
Compare the obtained mass spectra with a library (e.g., NIST) to identify known compounds.
-
For unknown compounds, analyze the fragmentation pattern to deduce the structure. The molecular ion of 2'-Methoxyacetophenone is observed at m/z = 150.[5]
-
Quantitative Data Summary
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2'-Methoxyacetophenone | 150 | 135, 107, 92, 77 |
Note: Fragmentation patterns can be complex and are best interpreted with the aid of mass spectral libraries and prediction software.
GC-MS Workflow Diagram
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the structural confirmation of reactants, intermediates, and products in reactions involving 2'-Methoxyacetophenone.
Experimental Protocol: ¹H and ¹³C NMR
This protocol provides a general procedure for preparing and analyzing samples from a 2'-Methoxyacetophenone reaction by NMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation:
-
Isolate the compound of interest from the reaction mixture (e.g., through column chromatography).
-
Ensure the sample is dry and free of residual solvent.
-
Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent containing TMS in an NMR tube.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for more complex structures.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule.
-
Quantitative Data Summary
¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2'-Methoxyacetophenone in CDCl₃ [6]
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -C(=O)CH₃ | 2.58 | 31.8 |
| -OCH₃ | 3.85 | 55.5 |
| Aromatic CH | 6.94 - 7.72 | 111.6, 120.5, 128.3, 130.3, 133.7 |
| Aromatic C-O | - | 158.9 |
| C=O | - | 199.8 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
NMR Analysis Logical Flow
UV-Visible Spectroscopy for Quantitative Analysis
UV-Visible spectroscopy is a straightforward and rapid method for determining the concentration of 2'-Methoxyacetophenone in a reaction mixture, provided that the starting material and products have distinct absorption spectra.
Experimental Protocol: UV-Vis Spectrophotometry
This protocol details how to use UV-Vis spectroscopy to track the disappearance of 2'-Methoxyacetophenone.
Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Reagents:
-
Solvent for the reaction that is UV-transparent in the region of interest (e.g., ethanol, acetonitrile).
-
2'-Methoxyacetophenone standard
Procedure:
-
Determine λmax:
-
Prepare a dilute solution of 2'-Methoxyacetophenone in the reaction solvent.
-
Scan the absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λmax). 2'-Methoxyacetophenone has absorption maxima around 250 nm and 310 nm.[2]
-
-
Prepare Calibration Curve:
-
Prepare a stock solution of 2'-Methoxyacetophenone of known concentration in the reaction solvent.
-
Create a series of dilutions from the stock solution.
-
Measure the absorbance of each standard at the λmax.
-
Plot absorbance versus concentration to create a calibration curve. The relationship should be linear according to the Beer-Lambert law.
-
-
Monitor Reaction:
-
At various time points, take an aliquot of the reaction mixture.
-
Dilute the aliquot with the reaction solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Data Analysis:
-
Use the calibration curve to determine the concentration of 2'-Methoxyacetophenone at each time point.
-
Plot the concentration of 2'-Methoxyacetophenone versus time to determine the reaction rate.
-
Quantitative Data Summary
| Compound | λmax (nm) | Molar Absorptivity (ε) |
| 2'-Methoxyacetophenone | ~250, ~310 | Varies with solvent |
Note: Molar absorptivity must be determined experimentally by generating a calibration curve in the specific solvent used for the reaction.
UV-Vis Quantitative Analysis Workflow
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. digital.csic.es [digital.csic.es]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Introducing GC-MS analysis into undergraduate organic chemistry II laboratory curriculum [morressier.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: p-Methoxyacetophenone.....Cock can teach you NMR [orgspectroscopyint.blogspot.com]
- 6. 2'-Methoxyacetophenone(579-74-8) 1H NMR spectrum [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Claisen-Schmidt Reactions with 2'-Methoxyacetophenone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Claisen-Schmidt reaction conditions for 2'-Methoxyacetophenone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis of 2'-methoxychalcones.
Troubleshooting Guide
This guide addresses common issues encountered during the Claisen-Schmidt condensation of 2'-Methoxyacetophenone with various aromatic aldehydes.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (Starting materials largely unreacted on TLC) | 1. Insufficient Base: The enolate of 2'-Methoxyacetophenone may not be forming efficiently. 2. Low Reaction Temperature: The activation energy for the condensation may not be reached. 3. Steric Hindrance: The ortho-methoxy group can sterically hinder the approach of the aldehyde. | 1. Increase Base Concentration: Titrate the amount of base (e.g., NaOH or KOH) in small increments. For electron-rich acetophenones, a higher base concentration may be necessary. 2. Increase Reaction Temperature: Gently warm the reaction mixture. Room temperature may be insufficient for some aldehyde substrates. 3. Prolong Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) to overcome steric barriers. |
| Formation of an Oily or Gummy Product Instead of a Solid Precipitate | 1. Incomplete Reaction: The presence of unreacted starting materials and the aldol addition intermediate can result in an oily mixture. 2. Presence of Side Products: Formation of the aldol addition product without subsequent dehydration to the chalcone. | 1. Ensure Complete Reaction: Monitor the reaction by TLC until the starting materials are consumed. Consider extending the reaction time or moderately increasing the temperature. 2. Promote Dehydration: After the initial reaction period, gentle heating can facilitate the elimination of water from the aldol adduct to form the desired chalcone. Acidification of the workup can also help. |
| Multiple Spots on TLC, Including a Major Spot That is Not the Desired Product | 1. Aldol Addition Product: The intermediate β-hydroxy ketone may be stable and reluctant to dehydrate. 2. Self-Condensation of Aldehyde (Cannizzaro Reaction): If the aldehyde has no α-hydrogens, it can disproportionate in strong base to an alcohol and a carboxylic acid. 3. Side Reactions of 2'-Methoxyacetophenone: Self-condensation is possible but less likely than reaction with the more electrophilic aldehyde. | 1. Facilitate Dehydration: Increase the reaction temperature or add a dehydrating agent during workup. 2. Control Stoichiometry and Temperature: Use a slight excess of the acetophenone and maintain a moderate reaction temperature to minimize the Cannizzaro reaction. 3. Optimize Base Concentration: Use the minimum effective amount of base to reduce the likelihood of side reactions. |
| Low Yield Despite Consumption of Starting Materials | 1. Product Solubility: The chalcone product may have some solubility in the reaction solvent, leading to losses during filtration. 2. Purification Losses: Significant loss of product during recrystallization or chromatography. | 1. Cool the Reaction Mixture: Before filtration, cool the reaction mixture in an ice bath to minimize the solubility of the product. 2. Optimize Purification: For recrystallization, use a minimal amount of hot solvent and allow for slow cooling. If using column chromatography, select an appropriate solvent system to ensure good separation and recovery. |
| Product is Difficult to Purify by Recrystallization | 1. Presence of Impurities with Similar Solubility: Co-precipitation of starting materials or side products with the desired chalcone. | 1. Wash the Crude Product: Before recrystallization, wash the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold ethanol or water). 2. Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the Claisen-Schmidt reaction with 2'-Methoxyacetophenone?
A1: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used and effective catalysts for this reaction.[2] The choice between them often depends on solubility and desired reaction rate, with KOH sometimes offering slightly better results. The optimal concentration typically ranges from catalytic amounts to a stoichiometric equivalent, depending on the reactivity of the aldehyde.
Q2: Which solvent is most suitable for this reaction?
A2: Ethanol is the most frequently used solvent as it effectively dissolves the reactants and the base catalyst.[1] Methanol can also be used. For a green chemistry approach, solvent-free conditions using a grinding technique with a solid base like NaOH have also been reported to give high yields for similar reactions.[3][4]
Q3: How does the ortho-methoxy group on the acetophenone affect the reaction?
A3: The ortho-methoxy group has two main effects:
-
Electronic Effect: The methoxy group is electron-donating, which can slightly decrease the acidity of the α-protons, potentially requiring slightly stronger basic conditions to form the enolate.
-
Steric Effect: The bulky methoxy group in the ortho position can cause steric hindrance, which may slow down the rate of reaction by impeding the approach of the aldehyde to the enolate. This can sometimes be overcome by increasing the reaction time or temperature.
Q4: Can this reaction be performed under acidic conditions?
A4: While the Claisen-Schmidt condensation can be catalyzed by acids, base-catalyzed conditions are generally more common and often provide higher yields for the synthesis of chalcones.[2][5] Acid catalysis can sometimes lead to the formation of byproducts.
Q5: What is the expected stereochemistry of the resulting chalcone?
A5: The Claisen-Schmidt reaction typically yields the thermodynamically more stable (E)-isomer of the chalcone as the major product.[1] This is due to the steric repulsion between the aromatic rings in the (Z)-isomer.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Chalcones Derived from Methoxy-Substituted Acetophenones
| Acetophenone | Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2'-Methoxyacetophenone | 3,5-Dimethoxybenzaldehyde | Base | Ethanol | RT | - | ~90 | [1] |
| 4'-Methoxyacetophenone | 4-Hydroxybenzaldehyde | NaOH | None (Grinding) | RT | 0.5 | 32.5 | [3] |
| 4'-Methoxyacetophenone | Benzaldehyde | NaOH | Ethanol/Water | RT | 1 | 84 | [6] |
| 4'-Methoxyacetophenone | 4-Nitrobenzaldehyde | NaOH | Ethanol/Water | RT | 1 | 82 (Aldol) | [6] |
| 2'-Hydroxy-4'-methoxyacetophenone | Various Benzaldehydes | KOH | Methanol | Reflux | 6-8 | 75-92 | N/A |
Note: Data for 2'-Methoxyacetophenone is limited in the literature. The table includes data from closely related methoxy-substituted acetophenones to provide a broader context for optimization.
Experimental Protocols
Protocol 1: Synthesis of (E)-3-(3',5'-dimethoxyphenyl)-1-(2'-methoxyphenyl)prop-2-en-1-one[1]
This protocol is based on a reported synthesis and provides a general procedure for the base-catalyzed Claisen-Schmidt condensation of 2'-Methoxyacetophenone.
Materials:
-
2'-Methoxyacetophenone
-
3,5-Dimethoxybenzaldehyde
-
Ethanol
-
Aqueous solution of a strong base (e.g., 40% KOH or NaOH)
-
Silica gel for column chromatography
-
Methanol for crystallization
Procedure:
-
Dissolve equimolar amounts of 2'-Methoxyacetophenone and 3,5-Dimethoxybenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add the aqueous base solution dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically when the starting materials are no longer visible by TLC), pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Collect the precipitated crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by column chromatography on silica gel.
-
Further purify the product by crystallization from methanol to obtain the pure (E)-chalcone.
Mandatory Visualizations
Diagram 1: General Workflow for Claisen-Schmidt Reaction and Troubleshooting
References
Technical Support Center: Synthesis of 2-(2-Methoxyphenyl)acetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-Methoxyphenyl)acetophenone.
Frequently Asked Questions (FAQs) & Troubleshooting
General Synthesis Questions
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods are the Friedel-Crafts acylation of anisole and the Suzuki-Miyaura cross-coupling reaction. Friedel-Crafts acylation involves reacting anisole with an acylating agent (like acetic anhydride or acetyl chloride) in the presence of a Lewis acid catalyst.[1][2] The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (e.g., 2-methoxyphenylboronic acid) with an organohalide.[3][4] A third, high-yield method involves the Williamson ether synthesis, starting from o-hydroxyacetophenone and a methylating agent like dimethyl sulfate.[5]
Q2: Which synthesis method generally offers a higher yield?
A2: Both Friedel-Crafts acylation and Williamson ether synthesis have been reported to produce high yields, potentially reaching 85-90% under optimized conditions.[1][5] The yield of Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, and reaction conditions but is also capable of producing good to excellent yields. The best method depends on the available starting materials, scalability requirements, and tolerance for specific reagents and byproducts.
Troubleshooting: Friedel-Crafts Acylation
Q3: My Friedel-Crafts acylation yield is very low. What are the likely causes?
A3: Low yields in Friedel-Crafts acylation can stem from several factors:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Poor Substrate Reactivity: While anisole is an activated ring, suboptimal temperatures can lead to a sluggish reaction.
-
Product Inhibition: The ketone product can form a complex with the Lewis acid catalyst, effectively sequestering it. Using a stoichiometric excess of the catalyst is often necessary.[1]
-
Side Reactions: Competing reactions, such as the formation of the para-isomer (4-methoxyacetophenone), can significantly reduce the yield of the desired ortho-product.[6]
Q4: I'm obtaining a mixture of 2-methoxy- and 4-methoxyacetophenone. How can I improve the selectivity for the ortho isomer?
A4: Achieving high ortho-selectivity in Friedel-Crafts acylation of anisole is challenging, as the para position is sterically less hindered and often favored. Strategies to improve ortho-selectivity include:
-
Choice of Catalyst: Using milder Lewis acids or zeolite catalysts like H-Beta can influence the isomer ratio.[7]
-
Solvent Effects: The choice of solvent can impact selectivity. Non-polar solvents may favor different isomer ratios compared to polar solvents. A green synthesis approach using dichloromethane as a solvent at room temperature has been shown to improve yield and purity.[1]
-
Temperature Control: Lowering the reaction temperature can sometimes increase the proportion of the ortho isomer, although this may also decrease the overall reaction rate.
Troubleshooting: Suzuki-Miyaura Cross-Coupling
Q5: My Suzuki-Miyaura coupling reaction is not working or the yield is poor. What should I check?
A5: Failure or low yield in a Suzuki coupling reaction is a common issue with multiple potential causes:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Electron-rich and bulky ligands are often required for coupling with less reactive aryl chlorides.[3] Ensure the palladium source is active; Pd(0) is the active catalytic species.
-
Base Selection: The base is crucial for the transmetalation step. Common bases include carbonates (K₂CO₃), phosphates (K₃PO₄), and hydroxides. The strength and solubility of the base can significantly impact the reaction rate and yield.[8]
-
Boronic Acid Instability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen), especially under harsh conditions or in the presence of certain heteroatoms. Using boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborate salts can improve stability.[3][9]
-
Side Reactions: Dehalogenation of the aryl halide is a common side reaction that reduces yield. This can sometimes be mitigated by adjusting the base or solvent.[9]
Q6: How can I minimize the dehalogenation of my aryl halide starting material?
A6: Dehalogenation occurs when the palladium complex reductively eliminates an aryl group and a hydride instead of the desired cross-coupling. To minimize this:
-
Avoid Hydride Sources: Some solvents (like alcohols) or bases (like amines) can act as hydride donors.[9] Consider using aprotic solvents like dioxane or toluene.
-
Optimize the Base: Use a non-nucleophilic base that is strong enough to facilitate transmetalation but does not promote side reactions. Potassium phosphate (K₃PO₄) is often a good choice.
-
Control Reaction Temperature: Higher temperatures can sometimes favor dehalogenation. Running the reaction at the lowest effective temperature is advisable.
Quantitative Data Summary
The following table summarizes reported yields for different synthetic routes to methoxyacetophenone isomers under various conditions.
| Synthesis Method | Key Reagents & Catalyst | Solvent | Temperature | Yield (%) | Target Isomer | Reference |
| Friedel-Crafts Acylation | Anisole, Acetic Anhydride, ZnCl₂ | Dichloromethane | Room Temp. | >90% | para-Methoxyacetophenone | [1] |
| Friedel-Crafts Acylation | Anisole, Acetic Anhydride, Hβ Zeolite | None (Solvent-free) | 95 °C | 73.25% | para-Methoxyacetophenone | [7] |
| Williamson Ether Synth. | o-Hydroxyacetophenone, Dimethyl Sulfate | Tetrahydrofuran | Room Temp. | 86% | ortho-Methoxyacetophenone | [5] |
| Suzuki-Miyaura Coupling | Bromoacetophenones, Phenylboronic Acid | Water | 150 °C (Microwave) | Satisfactory | Phenylacetophenones | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2'-Methoxyacetophenone via Williamson Ether Synthesis [5]
This protocol is adapted from the literature for the synthesis of the target compound with a reported high yield.
-
Preparation: In a round-bottom flask, dissolve 1-(2-hydroxyphenyl)ethanone (1 equivalent) in tetrahydrofuran (THF).
-
Deprotonation: Add lithium hydroxide monohydrate (LiOH·H₂O, ~2 equivalents) to the solution. Stir the mixture at room temperature for 1 hour.
-
Methylation: Add dimethyl sulfate (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (can take up to 60 hours).
-
Workup:
-
Remove the THF under reduced pressure.
-
Dissolve the residue in a 2 M NaOH solution.
-
Extract the aqueous solution with diethyl ether (3x).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product, 2'-methoxyacetophenone.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This is a generalized protocol for the synthesis of biaryl ketones, which can be adapted for this compound by coupling 2-methoxyphenylboronic acid with a suitable acetyl-substituted aryl halide.
-
Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water, or dioxane).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylacetophenone.
Visualizations
Caption: Primary synthetic routes to this compound.
References
- 1. CN103304395A - Method for synthesizing metoxyl acetophenone - Google Patents [patents.google.com]
- 2. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. Yoneda Labs [yonedalabs.com]
Common side products in the synthesis of o-Methoxyacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of o-methoxyacetophenone. The information focuses on identifying and mitigating common side products, optimizing reaction conditions, and purifying the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of o-methoxyacetophenone via Friedel-Crafts acylation of anisole?
The most prevalent side product is the constitutional isomer, p-methoxyacetophenone .[1] Due to the directing effect of the methoxy group on the anisole ring, acylation can occur at both the ortho and para positions. Typically, the para isomer is the major product due to reduced steric hindrance.[1]
Other potential side products include:
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Phenylacetate : This can form if the anisole starting material decomposes to phenol under the acidic reaction conditions. The resulting phenol can then be acetylated.[1]
-
Tar-like substances : Polymerization or other complex side reactions can lead to the formation of high molecular weight, tarry materials, especially at elevated temperatures or with highly active catalysts.
Q2: How can I minimize the formation of the p-methoxyacetophenone isomer?
Controlling the regioselectivity of the Friedel-Crafts acylation is key to minimizing the formation of the para isomer. Factors that can influence the ortho/para product ratio include:
-
Lewis Acid Catalyst : The choice and amount of the Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) can affect the steric bulk of the catalyst-acylating agent complex, thereby influencing the accessibility of the ortho position.
-
Solvent : The polarity and coordinating ability of the solvent can impact the reactivity and steric environment of the electrophile.
-
Temperature : Lower reaction temperatures generally favor the formation of the ortho isomer, as the para-acylation typically has a slightly higher activation energy.
-
Rate of Addition : Slow, controlled addition of the acylating agent can help to maintain a low concentration of the reactive electrophile, which can improve selectivity and reduce side reactions.
Q3: What causes tar formation and how can it be prevented?
Tar formation is often a result of:
-
High Reaction Temperatures : Promotes polymerization and other decomposition pathways.
-
Excessive Catalyst : Highly acidic conditions can lead to degradation of the starting materials and products.
-
Prolonged Reaction Times : Increases the likelihood of side reactions.
To prevent tar formation, it is recommended to:
-
Maintain a low and controlled reaction temperature.
-
Use the minimum effective amount of the Lewis acid catalyst.
-
Monitor the reaction progress (e.g., by TLC or GC) and quench the reaction promptly upon completion.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of o-Methoxyacetophenone | - Incomplete reaction. - Formation of a high percentage of the p-isomer. - Product loss during workup and purification. - Decomposition of starting material or product. | - Monitor the reaction to ensure it goes to completion. - Optimize reaction conditions (catalyst, solvent, temperature) to favor ortho-acylation. - Ensure efficient extraction and careful handling during purification steps. - Maintain a controlled, low temperature throughout the reaction. |
| High Percentage of p-Methoxyacetophenone | - Reaction conditions favor para-substitution (e.g., high temperature, sterically small catalyst complex). | - Lower the reaction temperature. - Experiment with different Lewis acid catalysts or solvent systems to alter the steric environment of the electrophile. |
| Presence of Phenylacetate | - Decomposition of anisole to phenol. | - Use milder reaction conditions (lower temperature, less catalyst). - Ensure the use of high-purity, dry anisole. |
| Significant Tar Formation | - Reaction temperature is too high. - Excessive amount of catalyst. - Reaction time is too long. | - Maintain strict temperature control. - Titrate the amount of Lewis acid to the minimum required. - Quench the reaction as soon as the starting material is consumed. |
| Difficulty in Separating o- and p-Isomers | - Similar polarities of the isomers. - Inefficient purification method. | - Utilize fractional distillation under reduced pressure, taking advantage of the slight difference in boiling points. - Employ column chromatography with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) for more precise separation. - Consider recrystallization from a suitable solvent system, which may selectively crystallize one isomer. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Anisole
This protocol is a general guideline and may require optimization based on laboratory conditions and desired outcomes.
-
Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler), suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling : Cool the suspension to 0-5 °C in an ice bath.
-
Addition of Acylating Agent : Slowly add acetyl chloride to the cooled suspension with vigorous stirring.
-
Addition of Anisole : To this mixture, add a solution of anisole in the same solvent dropwise from the addition funnel over a period of 30-60 minutes, maintaining the low temperature.
-
Reaction : After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or GC.
-
Quenching : Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Workup : Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification : Remove the solvent under reduced pressure. The crude product, a mixture of o- and p-methoxyacetophenone, can be purified by fractional distillation, column chromatography, or recrystallization.
Protocol for Separation of o- and p-Methoxyacetophenone by Column Chromatography
-
Column Preparation : Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution : Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection : Collect fractions and monitor their composition by TLC. The less polar p-isomer will typically elute before the more polar o-isomer.
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Analysis : Combine the fractions containing the pure o-methoxyacetophenone and remove the solvent to obtain the purified product.
Visualizations
Caption: Reaction pathway for the Friedel-Crafts acylation of anisole.
Caption: Troubleshooting workflow for o-methoxyacetophenone synthesis.
References
Technical Support Center: Purification of 2'-Methoxyacetophenone by Column Chromatography
Welcome to the technical support center for the purification of 2'-Methoxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the column chromatography of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of 2'-Methoxyacetophenone?
A1: The most common stationary phase for the purification of 2'-Methoxyacetophenone is silica gel (SiO2). Silica gel is a polar adsorbent, which allows for effective separation of moderately polar compounds like 2'-Methoxyacetophenone from non-polar or very polar impurities.
Q2: Which mobile phase (eluent) should I use for the column chromatography of 2'-Methoxyacetophenone?
A2: A common and effective mobile phase for the purification of 2'-Methoxyacetophenone is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. The optimal ratio of these solvents will depend on the specific impurities in your sample. It is highly recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC). A good starting point for TLC analysis is a 10:1 to 5:1 mixture of hexane:ethyl acetate.
Q3: How can I determine the right solvent system using Thin Layer Chromatography (TLC)?
A3: To determine the optimal solvent system, spot your crude 2'-Methoxyacetophenone sample on a TLC plate and develop it in various ratios of hexane:ethyl acetate. The ideal solvent system will give your desired product, 2'-Methoxyacetophenone, a Retention Factor (Rf) value between 0.2 and 0.4. This range generally provides the best separation on a column.
Q4: Is 2'-Methoxyacetophenone stable on silica gel?
A4: Acetophenones are generally stable on silica gel under standard column chromatography conditions. However, prolonged exposure to the acidic surface of silica gel can potentially lead to degradation for some sensitive derivatives. To minimize this risk, it is advisable to not let the compound sit on the column for an extended period and to use freshly packed columns. If you suspect degradation, you can perform a stability test by spotting the compound on a TLC plate, letting it sit for several hours, and then developing it to see if any new spots appear.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of 2'-Methoxyacetophenone.
| Problem | Possible Cause(s) | Solution(s) |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a 10:1 hexane:ethyl acetate mixture, try changing to a 8:1 or 5:1 ratio. |
| The compound has degraded on the column. | While less likely for 2'-Methoxyacetophenone, if suspected, try using a less acidic stationary phase like neutral alumina or deactivated silica gel. | |
| Product elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For instance, if you are using a 5:1 hexane:ethyl acetate mixture, switch to a 10:1 or 15:1 ratio. |
| Poor separation of product from impurities (co-elution) | The chosen solvent system does not provide adequate resolution. | Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/hexane) to improve separation. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation. | |
| The column was overloaded with the sample. | Use an appropriate amount of silica gel for the amount of sample being purified. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight. | |
| Streaking or tailing of the product band on the column | The sample was not loaded onto the column in a concentrated band. | Dissolve the crude product in a minimal amount of the initial mobile phase or a low-polarity solvent (like dichloromethane) and load it carefully onto the top of the column in a narrow band. |
| The compound is interacting too strongly with the stationary phase. | Adding a small amount of a slightly more polar solvent (e.g., a few drops of methanol) to the eluent can sometimes help to reduce tailing, but this should be done cautiously as it can significantly decrease retention. | |
| Product fractions are not pure upon analysis (e.g., by TLC or NMR) | Fractions were collected in volumes that were too large, leading to mixing of closely eluting compounds. | Collect smaller fractions and analyze each one by TLC before combining them. |
| An impurity has a very similar Rf value to the product in the chosen solvent system. | Try a different solvent system. Sometimes changing one of the solvents (e.g., using toluene instead of hexane) can alter the selectivity and improve separation. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Optimization
A crucial step before performing column chromatography is to determine the optimal mobile phase using TLC.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Various ratios of hexane and ethyl acetate (e.g., 20:1, 15:1, 10:1, 8:1, 5:1)
-
UV lamp for visualization
Procedure:
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Dissolve a small amount of the crude 2'-Methoxyacetophenone in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Allow the spotting solvent to evaporate completely.
-
Place a small amount of a chosen hexane:ethyl acetate mixture into the developing chamber and place a piece of filter paper inside to saturate the atmosphere. Close the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
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Allow the plate to dry completely.
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Visualize the spots under a UV lamp (254 nm).
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Calculate the Rf value for the spot corresponding to 2'-Methoxyacetophenone.
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Repeat the process with different solvent ratios until an Rf value between 0.2 and 0.4 is achieved for the product.
Detailed Column Chromatography Protocol
This protocol is a general guideline for the purification of 2'-Methoxyacetophenone. The specific parameters, such as column size and solvent volumes, should be adjusted based on the scale of the purification.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Cotton or glass wool
-
Sand (acid-washed)
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Optimized mobile phase (hexane:ethyl acetate mixture determined by TLC)
-
Collection tubes or flasks
Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand (approx. 0.5 cm) on top of the cotton plug.
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Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and then add a layer of sand (approx. 0.5 cm) on top of the packed silica.
-
Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude 2'-Methoxyacetophenone in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel using a pipette, disturbing the top layer of sand as little as possible.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is just above the sand layer.
-
Carefully add a small amount of the mobile phase and drain again to ensure the entire sample is loaded onto the column in a narrow band.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column by opening the stopcock. For flash chromatography, apply gentle air pressure to the top of the column.
-
Collect the eluent in fractions of appropriate size.
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Isolation of Pure Product:
-
Once the fractions containing the pure 2'-Methoxyacetophenone have been identified by TLC, combine them.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Data Presentation
The following table provides approximate Rf values for 2'-Methoxyacetophenone in various ethyl acetate/hexane solvent systems on silica gel TLC plates. These values can be used as a starting point for optimizing your separation.
| Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value of 2'-Methoxyacetophenone |
| 20:1 | 0.15 |
| 15:1 | 0.25 |
| 10:1 | 0.40 |
| 8:1 | 0.55 |
| 5:1 | 0.70 |
Note: Rf values can vary depending on the specific TLC plates, temperature, and chamber saturation.
Mandatory Visualization
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of 2'-Methoxyacetophenone.
Caption: Troubleshooting workflow for the purification of 2'-Methoxyacetophenone.
Experimental Workflow
This diagram outlines the general experimental workflow for the purification of 2'-Methoxyacetophenone by column chromatography.
Caption: Experimental workflow for purifying 2'-Methoxyacetophenone.
Technical Support Center: Recrystallization of 2-Acetylanisole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2-acetylanisole and its derivatives. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Troubleshooting Guide
My compound "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high, leading to precipitation at a temperature above its melting point. Here are several strategies to address this issue:
-
Increase the Solvent Volume: Add more of the hot solvent to decrease the saturation of the solution. This can help keep the compound dissolved until the solution has cooled to a temperature below the compound's melting point.
-
Lower the Crystallization Temperature Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes promote oiling out.
-
Use a Different Solvent or a Solvent Pair: Select a solvent with a lower boiling point. Alternatively, a two-solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the oil and allow the solution to cool slowly.
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.
My compound is not crystallizing, even after cooling the solution in an ice bath. What are the possible reasons and solutions?
Failure to crystallize can be due to several factors, primarily related to solvent choice and concentration.
-
Supersaturation Not Reached: You may have used too much solvent. To address this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.
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Inappropriate Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures. In this case, you will need to select a different solvent in which your compound is less soluble at colder temperatures. Experiment with solvents of different polarities.
-
Presence of Impurities: Some impurities can inhibit crystal formation. If you suspect this, you may need to purify the crude product by another method, such as column chromatography, before attempting recrystallization.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
The yield of my recrystallized product is very low. How can I improve it?
A low yield can be frustrating, but there are several common causes that can be addressed:
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
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Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, the solution may cool and deposit crystals on the filter paper or in the funnel. To prevent this, use a stemless funnel, preheat the filtration apparatus with hot solvent, and use a slight excess of solvent before filtration, which you can then evaporate after filtration.
-
Washing with Too Much Cold Solvent: Washing the collected crystals with an excessive amount of cold solvent can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.
-
Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath for 15-30 minutes after initial cooling to room temperature is generally recommended.
Frequently Asked Questions (FAQs)
Q1: What are the best single solvents for recrystallizing 2-acetylanisole derivatives?
The choice of solvent depends on the specific derivative and its polarity. Based on the principle of "like dissolves like," moderately polar solvents are often a good starting point for aromatic ketones like 2-acetylanisole derivatives. Commonly successful solvents include:
-
Ethanol: Often a good choice for moderately polar compounds.
-
Methanol: Similar to ethanol but with a lower boiling point.
-
Ethyl Acetate: A versatile solvent for a range of polarities.
-
Isopropanol: Can be a good alternative to ethanol, with slightly different solubility characteristics.
It is always recommended to perform a small-scale solvent screen to determine the optimal solvent for your specific compound.
Q2: When should I use a mixed solvent system for recrystallization?
A mixed solvent system, or a solvent pair, is useful when no single solvent has the ideal solubility characteristics for your compound (i.e., high solubility at high temperatures and low solubility at low temperatures). A good solvent pair consists of a "good" solvent that readily dissolves the compound and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible.
Commonly used solvent pairs for compounds of moderate polarity include:
-
Ethanol/Water
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Acetone/Water
-
Ethyl Acetate/Hexane
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Toluene/Heptane
Q3: How do I perform a recrystallization using a mixed solvent system?
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Dissolve the impure compound in a minimal amount of the hot "good" solvent.
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While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
Q4: My 2-acetylanisole derivative has a low melting point. Are there any special considerations for its recrystallization?
Low-melting-point solids are prone to oiling out. Here are some key considerations:
-
Solvent Choice: Select a solvent with a relatively low boiling point to ensure the dissolution temperature is below the melting point of your compound.
-
Cooling Rate: A very slow cooling rate is crucial. Rapid cooling increases the likelihood of the compound separating as a supercooled liquid.
-
Seeding: Seeding the solution at a temperature slightly below the melting point can be particularly effective in promoting the formation of crystals rather than oil.
Data Presentation
The following table summarizes recommended solvents for the recrystallization of various 2-acetylanisole derivatives based on literature and common laboratory practices. Note that optimal conditions may vary depending on the purity of the starting material and the scale of the experiment.
| Compound | Recommended Solvent(s) | Observations/Notes |
| 2-Acetylanisole | Ethanol, Methanol, Isopropanol | A moderately polar aromatic ketone, soluble in many organic solvents. |
| 4'-Methoxyacetophenone | Ethanol, Diethyl Ether, Acetone, Chloroform | Soluble in a range of organic solvents.[1] |
| 2-Acetyl-6-methoxynaphthalene | Methanol | Recrystallization from methanol has been reported to yield crystalline product. |
| Chalcone derivatives from acetophenones | 95% Ethanol | Often used for the purification of chalcones synthesized from acetophenone precursors.[2] |
| 2-(2-Acetamidoethyl)-4,5-dimethoxyacetophenone | Ethyl Acetate | Crystallization from ethyl acetate has been successfully used in its synthesis.[3] |
| 2'-Hydroxyacetophenone | Ethyl Acetate | Used in the purification process after synthesis.[4] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of a 2-Acetylanisole Derivative
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude 2-acetylanisole derivative. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a warm water bath or on a hot plate. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and let them air dry completely.
Protocol 2: Two-Solvent Recrystallization of a 2-Acetylanisole Derivative
-
Solvent Pair Selection: Choose a miscible solvent pair where your compound is soluble in the "good" solvent and insoluble in the "poor" solvent.
-
Dissolution: In an Erlenmeyer flask, dissolve your crude product in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent dropwise with swirling until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization, Isolation, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using a small amount of the cold solvent mixture for washing the crystals.
Mandatory Visualization
References
Technical Support Center: 2-(2-Methoxyphenyl)acetophenone Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 2-(2-methoxyphenyl)acetophenone via Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?
A1: The characteristic chemical shifts for this compound in CDCl3 are summarized in the table below. Minor variations in chemical shifts can occur depending on the solvent and concentration. The proton spectrum typically shows a singlet for the acetyl group protons, a singlet for the methoxy group protons, and a complex multiplet pattern for the four aromatic protons on the methoxy-substituted ring.[1][2]
Q2: What are common impurities I might encounter during the synthesis of this compound and what are their NMR signatures?
A2: Impurities often depend on the synthetic route. Common impurities include unreacted starting materials, isomers from Friedel-Crafts reactions, and residual solvents.
-
Starting Materials:
-
o-Hydroxyacetophenone: If the synthesis involves methylation of this precursor, its presence is indicated by the absence of a methoxy signal (~3.9 ppm) and the presence of a broad, exchangeable phenolic -OH proton signal.
-
Anisole: In a Friedel-Crafts acylation, unreacted anisole would show a characteristic methoxy singlet and a simpler aromatic proton pattern.
-
-
Reaction Byproducts:
-
Residual Solvents: Solvents used during synthesis or purification (e.g., diethyl ether, ethyl acetate, dichloromethane) are common impurities. Their chemical shifts are well-documented and can be identified by referencing standard tables.[6]
Q3: My 1H NMR spectrum shows overlapping signals in the aromatic region. How can I resolve them?
A3: Overlapping aromatic signals can be challenging. Here are a few troubleshooting steps:
-
Change the Solvent: Recording the spectrum in a different deuterated solvent (e.g., benzene-d6 or acetone-d6) can alter the chemical shifts of the signals and may resolve the overlap.[7]
-
Increase Magnetic Field Strength: Using a higher-field NMR spectrometer (e.g., 500 MHz or higher) will increase the dispersion of the signals.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of individual signals within a complex multiplet.
Q4: I see a broad peak in my 1H NMR spectrum. What could it be?
A4: A broad peak often indicates the presence of an exchangeable proton, such as an alcohol (-OH) from a starting material like o-hydroxyacetophenone, or water (H2O). To confirm this, you can perform a D2O shake.
-
D2O Shake: Add a drop of deuterium oxide (D2O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. If the broad peak diminishes or disappears, it confirms the presence of an exchangeable proton.[7]
Q5: The integration of my aromatic protons does not add up correctly. What is the likely cause?
A5: Incorrect integration in the aromatic region, assuming proper phasing and baseline correction, often points to the presence of an aromatic impurity. The signals of the impurity are overlapping with your product's signals, skewing the integration values. The presence of the isomeric byproduct 4-methoxyacetophenone is a common reason for this issue.
Data Summary: NMR Chemical Shifts
The following table summarizes the approximate 1H and 13C NMR chemical shifts for this compound and potential impurities in CDCl3.
| Compound | Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| This compound | Acetyl (-CH3) | ~2.6 | ~31.8 |
| Methoxy (-OCH3) | ~3.9 | ~55.5 | |
| Aromatic (C-H) | ~6.9-7.8 | ~111.6, 120.5, 128.3, 130.3, 133.6 | |
| Carbonyl (C=O) | - | ~199.8 | |
| Aromatic (C-O) | - | ~158.9 | |
| 4-Methoxyacetophenone (Impurity) | Acetyl (-CH3) | ~2.5 | ~26.4 |
| Methoxy (-OCH3) | ~3.8 | ~55.4 | |
| Aromatic (C-H) | ~6.9 (d), ~7.9 (d) | ~113.7, 130.5 | |
| Carbonyl (C=O) | - | ~196.8 | |
| Aromatic (C-O) | - | ~163.5 | |
| o-Hydroxyacetophenone (Impurity) | Acetyl (-CH3) | ~2.6 | ~28.5 |
| Phenolic (-OH) | ~12.2 (broad) | - | |
| Aromatic (C-H) | ~6.8-7.7 | ~118.3, 118.8, 130.0, 136.2 | |
| Carbonyl (C=O) | - | ~204.8 | |
| Aromatic (C-O) | - | ~162.5 |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
Experimental Protocol: NMR Sample Preparation
A standard protocol for preparing a sample for 1H and 13C NMR analysis is provided below.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).
-
Dissolution: Cap the NMR tube and gently invert it several times to fully dissolve the sample. If necessary, use a vortex mixer.
-
TMS Addition (Optional): If the deuterated solvent does not already contain an internal standard, add a small drop of tetramethylsilane (TMS).
-
Analysis: Insert the NMR tube into the spectrometer and acquire the 1H and 13C NMR spectra according to the instrument's standard operating procedures.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying unknown peaks in the NMR spectrum of this compound.
Caption: Workflow for NMR-based impurity identification.
References
- 1. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Troubleshooting [chem.rochester.edu]
Troubleshooting low yield in flavone synthesis from 2'-Methoxyacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of flavones, with a specific focus on reactions starting from 2'-Methoxyacetophenone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to flavones from a 2'-hydroxyacetophenone precursor?
A1: The two most common and reliable methods for synthesizing the flavone core from 2'-hydroxyacetophenone precursors are the Baker-Venkataraman Rearrangement and the Allan-Robinson Reaction. Both methods are effective, and the choice often depends on the available starting materials and desired substitution patterns on the final flavone.
Q2: My starting material is 2'-Methoxyacetophenone. How do I proceed?
A2: The methoxy group (–OCH₃) on 2'-Methoxyacetophenone is not directly suitable for the key cyclization step in most flavone syntheses. It must first be demethylated to a hydroxyl group (–OH) to yield 2'-hydroxyacetophenone. This can be achieved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). Once the hydroxyl group is exposed, you can proceed with standard flavone synthesis protocols.
Q3: What is the general reaction scheme for flavone synthesis?
A3: The overall process typically involves two main stages:
-
Formation of an Intermediate: This can be either the formation of a 2-aroyloxyacetophenone for the Baker-Venkataraman pathway or the direct reaction with an aromatic anhydride in the Allan-Robinson synthesis. An alternative and also very common route starts with a Claisen-Schmidt condensation to form a 2'-hydroxychalcone, which is then cyclized.
-
Cyclization and Dehydration: The intermediate undergoes an intramolecular reaction to form the heterocyclic pyranone ring of the flavone skeleton.
Q4: How can I purify my final flavone product?
A4: Purification of flavones typically involves recrystallization from a suitable solvent, such as ethanol or methanol.[1] For more challenging purifications or to remove persistent impurities, column chromatography is a standard and effective method.[2] Silica gel is commonly used as the stationary phase, with solvent systems like hexane/ethyl acetate or dichloromethane/methanol gradients.[2] For highly polar flavones, such as those with multiple hydroxyl groups or glycosides, reverse-phase (C18) chromatography may be more effective.[2]
Troubleshooting Guide for Low Yield
Low yield is a common issue in flavone synthesis. The following sections break down potential problems and solutions for the key synthetic strategies.
Scenario 1: Low Yield in the Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement involves the conversion of a 2-acyloxyacetophenone to a 1,3-diketone, which then cyclizes to the flavone.[3]
-
Incomplete Rearrangement to the 1,3-Diketone:
-
Problem: The base used may not be strong enough or may be sterically hindered. The reaction may also be hampered by the presence of water.
-
Solution: Ensure anhydrous (dry) conditions and use a strong, non-nucleophilic base.[4] Potassium tert-butoxide or sodium hydride (NaH) in an aprotic solvent like THF or DMSO are often effective.[4] The choice of base can significantly impact the yield.
-
-
Side Reactions:
-
Problem: The ester linkage of the starting material can be hydrolyzed by moisture or hydroxide ions, leading back to the 2'-hydroxyacetophenone.
-
Solution: Meticulously dry all glassware, solvents, and reagents. Using bases like NaH, which also acts as a dehydrating agent, can be beneficial.
-
-
Inefficient Cyclization of the 1,3-Diketone:
-
Problem: The acid catalyst for the final cyclization and dehydration step may be too weak or used in insufficient quantity.
-
Solution: Glacial acetic acid with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) is a common and effective cyclizing agent.[5] Heating the reaction can also promote cyclization.
-
| Starting Material (2'-hydroxyacetophenone derivative) | Base for Rearrangement | Cyclization Conditions | Reported Yield | Reference |
| 2-Benzoyloxyacetophenone | Potassium Hydroxide (KOH) in Pyridine | Sulfuric Acid in Acetic Acid | 59-68% (overall) | --INVALID-LINK-- |
| 2-Benzoyloxyacetophenone | Not specified (direct heating) | Glycerol at 260°C | 43-48% | --INVALID-LINK-- |
| Substituted 2'-Acyloxyacetophenones | Potassium Carbonate (K₂CO₃) in Acetone | Not specified | Moderate | [DOI: 10.1055/s-0033-1340466] |
| 3',4'-Diamino-2-benzoyloxyacetophenone | Potassium Hydroxide (KOH) in Pyridine | Hydrobromic Acid (HBr) | 49% (cyclization step) | [PMID: 24784920] |
Scenario 2: Low Yield in the Allan-Robinson Reaction
The Allan-Robinson reaction is a one-pot synthesis that condenses a 2'-hydroxyaryl ketone with an aromatic anhydride in the presence of the sodium salt of the corresponding aromatic acid to form a flavone.[6]
-
Low Reactivity of the Anhydride:
-
Problem: The aromatic anhydride may not be sufficiently electrophilic, especially if it contains electron-donating groups.
-
Solution: This reaction generally requires high temperatures (150-180°C) to proceed effectively. Ensure the reaction is heated sufficiently for an adequate duration.
-
-
Decomposition of Starting Materials or Product:
-
Problem: The high temperatures required can sometimes lead to the degradation of sensitive starting materials or the final flavone product.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating once the reaction is complete. If decomposition is suspected, exploring alternative, milder synthetic routes might be necessary.
-
-
Formation of Byproducts:
-
Problem: If aliphatic anhydrides are used instead of aromatic ones, coumarins can be formed as a significant byproduct.[6] Other side reactions can also occur at high temperatures.
-
Solution: Ensure the use of an appropriate aromatic anhydride for flavone synthesis. Purification by column chromatography may be necessary to separate the desired flavone from any byproducts.
-
The yields for the Allan-Robinson reaction can vary widely based on the specific substrates used.
| 2'-Hydroxyacetophenone Derivative | Aromatic Anhydride | Reported Yield | Reference |
| ω-Methoxyresacetophenone | Benzoic Anhydride | Not specified, but described as a viable route | [DOI: 10.3390/molecules28176528] |
| General 2-Hydroxyacetophenones | Various Aromatic Anhydrides | Generally moderate to good | [DOI: 10.3390/molecules28176528] |
Experimental Protocols
Protocol 1: Flavone Synthesis via Baker-Venkataraman Rearrangement
This is a two-step procedure starting from 2'-hydroxyacetophenone.
Step 1: Synthesis of 2-Benzoyloxyacetophenone
-
Dissolve 2-hydroxyacetophenone (1.0 eq) in pyridine (approx. 3-4 mL per gram of acetophenone).
-
Slowly add benzoyl chloride (1.5 eq) to the solution. An exothermic reaction will occur.
-
Allow the reaction to stand for 20-30 minutes.
-
Pour the reaction mixture into a mixture of dilute hydrochloric acid (3%) and crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash with cold methanol and then water.
-
The crude 2-benzoyloxyacetophenone can often be used directly in the next step after drying. A typical yield is in the range of 79-83%.
Step 2: Rearrangement and Cyclization to Flavone
-
Prepare a solution of the crude 2-benzoyloxyacetophenone (1.0 eq) in pyridine.
-
Warm the solution to approximately 50°C and add pulverized potassium hydroxide (KOH) (approx. 3 eq).
-
Stir the mixture for 15-20 minutes. A yellow precipitate of the potassium salt of the 1,3-diketone will form.
-
Cool the mixture and acidify with dilute acetic acid or hydrochloric acid to precipitate the 1,3-diketone.
-
Isolate the crude 1,3-diketone (o-hydroxydibenzoylmethane).
-
Dissolve the crude diketone in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture on a steam bath for one hour.
-
Pour the hot solution into water to precipitate the flavone.
-
Collect the solid by filtration, wash with water, and then a small amount of cold ethanol.
-
Recrystallize from a suitable solvent to obtain pure flavone. The yield for the cyclization step is typically high (94-97%).
Protocol 2: Flavone Synthesis via Claisen-Schmidt Condensation and Oxidative Cyclization
This is an alternative two-step process.
Step 1: Synthesis of 2'-Hydroxychalcone
-
Dissolve 2'-hydroxyacetophenone (1.0 eq) and a substituted benzaldehyde (1.0 eq) in methanol or ethanol.
-
Add an excess of aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can range from a few hours to overnight.
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water, and dry. Recrystallize if necessary. Yields can range from 23-92% depending on the substituents.[7]
Step 2: Oxidative Cyclization to Flavone
-
Dissolve the 2'-hydroxychalcone (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine (I₂).
-
Heat the reaction mixture (e.g., at 110°C) for 2-6 hours, monitoring by TLC.
-
After completion, pour the mixture onto crushed ice.
-
Add a solution of sodium thiosulfate to quench the excess iodine.
-
Filter the precipitated flavone, wash with water, and recrystallize from a suitable solvent like dilute ethanol. Yields for this step can range from 58-85%.
Visualizations
General Workflow for Flavone Synthesis
Caption: General synthetic routes to flavones from 2'-Methoxyacetophenone.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yield in flavone synthesis.
References
- 1. scispace.com [scispace.com]
- 2. teledynelabs.com [teledynelabs.com]
- 3. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Mentis [mentis.uta.edu]
- 6. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation in the acylation of anisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation during the acylation of anisole.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Friedel-Crafts acylation of anisole?
A1: The primary byproduct is typically the ortho-acylated isomer (2-methoxyacetophenone if using an acetyl group).[1][2] Due to the methoxy group being an ortho, para-director, a mixture of both isomers is often formed.[2][3][4] Another potential, though less common, byproduct is phenol, resulting from the cleavage of the methyl ether bond under harsh acidic conditions.[5][6][7] In some cases, diacylation, where two acyl groups are added to the anisole ring, can also occur, though this is less frequent in acylation than in alkylation.
Q2: How can I favor the formation of the para isomer over the ortho isomer?
A2: Maximizing the yield of the para isomer is a common objective. Several strategies can be employed:
-
Steric Hindrance: The para position is sterically less hindered than the ortho positions, which naturally favors the formation of the para product.[4] Using a bulkier acylating agent can further enhance this effect.
-
Choice of Catalyst: The choice of Lewis acid catalyst can significantly influence the ortho/para ratio. Milder Lewis acids or solid acid catalysts like zeolites have been shown to provide high selectivity for the para isomer.[8][9][10] For instance, using a deep eutectic solvent like [CholineCl][ZnCl₂]₃ has been reported to yield the para-isomer as the major product.[11]
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the para isomer as it favors the thermodynamically more stable product.
Q3: What causes the cleavage of the methyl ether in anisole during acylation, and how can it be prevented?
A3: The cleavage of the methyl ether is an acid-catalyzed nucleophilic substitution reaction.[6][12] Strong Lewis acids, such as aluminum chloride (AlCl₃), can coordinate to the ether oxygen, making the methyl group susceptible to nucleophilic attack.[7][13] This is more likely to occur at elevated temperatures. To prevent this:
-
Use milder Lewis acids (e.g., ZnCl₂, FeCl₃) or solid acid catalysts.[9][14]
-
Maintain a low reaction temperature.
-
Avoid prolonged reaction times.
-
Some studies using specific catalysts, like [CholineCl][ZnCl₂]₃ or certain zeolites, have reported no observation of demethylation products.[11][15]
Q4: Can I use acetic anhydride instead of acetyl chloride as the acylating agent?
A4: Yes, acetic anhydride is a common and effective acylating agent for the Friedel-Crafts acylation of anisole.[16][17] It is often used in conjunction with a Lewis acid catalyst like aluminum chloride.[17] Some modern methods utilize acetic anhydride with solid acid catalysts for a greener and more selective reaction.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired para-acylated product | - Suboptimal reaction temperature.- Inappropriate catalyst or catalyst deactivation.- Insufficient reaction time. | - Optimize the reaction temperature. Lower temperatures often favor the para product.- Screen different Lewis acids or consider using a solid acid catalyst for improved selectivity and activity.[8][9]- Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. |
| High percentage of the ortho-acylated byproduct | - The methoxy group is an inherent ortho, para-director.- High reaction temperature. | - Employ a bulkier acylating agent to sterically hinder the ortho positions.- Lower the reaction temperature to favor the thermodynamically more stable para product.- Use a catalyst known for high para-selectivity, such as certain zeolites or deep eutectic solvents.[10][11] |
| Presence of phenol or other demethylated byproducts | - Use of a very strong Lewis acid (e.g., excess AlCl₃).- High reaction temperature. | - Switch to a milder Lewis acid (e.g., ZnCl₂, FeCl₃).- Carefully control the reaction temperature and avoid overheating.- Consider using a solid acid catalyst which can suppress demethylation.[15] |
| Formation of multiple acylated products (diacylation) | - Use of a highly activating catalyst or harsh reaction conditions. | - Use a stoichiometric amount of the acylating agent.- Employ a milder catalyst and reaction conditions. Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation because the product ketone is deactivated. |
| No reaction or very slow conversion | - Deactivated catalyst (e.g., due to moisture).- Insufficiently reactive acylating agent or catalyst.- Aromatic ring is deactivated. | - Ensure all reagents and glassware are dry, especially when using moisture-sensitive catalysts like AlCl₃.[14]- Increase the catalyst loading or switch to a more active catalyst.- This is unlikely with anisole as the methoxy group is activating. However, ensure the starting material is pure. |
Data Presentation: Catalyst and Condition Effects on Anisole Acylation
| Catalyst | Acylating Agent | Temperature (°C) | Time | Conversion (%) | para Selectivity (%) | Reference |
| HBEA Zeolite | Benzoyl Chloride | 120 | 24 h | 83 | 93-96 | [8] |
| [CholineCl][ZnCl₂]₃ | Acetic Anhydride | 120 | 5 min | >99 | >99 (p-isomer only) | [11] |
| [CholineCl][ZnCl₂]₃ | Propionic Anhydride | 120 | 5 min | >99 | 98 | [11] |
| Mordenite Zeolite | Acetic Anhydride | Not specified | 2-3 h | Quantitative | Quantitative | [10] |
| UDCaT-5 | Propionic Anhydride | 110 | Not specified | 57 | 98.6 | [18] |
Experimental Protocols
Protocol 1: Acylation of Anisole with Acetyl Chloride and AlCl₃
This protocol is adapted from a standard laboratory procedure for Friedel-Crafts acylation.[14]
Materials:
-
Anisole
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a dry reaction flask equipped with a magnetic stirrer, a dropping funnel, and a gas trap.
-
In a fume hood, carefully add anhydrous aluminum chloride to the reaction flask containing dichloromethane.
-
Cool the suspension in an ice bath.
-
Prepare a solution of acetyl chloride in dichloromethane and add it to the dropping funnel. Add this solution dropwise to the cooled AlCl₃ suspension over approximately 15 minutes.
-
Prepare a solution of anisole in dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over approximately 30 minutes while maintaining the cold temperature.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 30 minutes.
-
Quench the reaction by carefully and slowly pouring the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid.[14] Stir thoroughly for 10-15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with an additional portion of dichloromethane.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.
-
The product can be further purified by techniques such as column chromatography or distillation.
Protocol 2: Green Acylation of Anisole using a Deep Eutectic Solvent
This protocol is based on a greener methodology with high selectivity.[11]
Materials:
-
Anisole
-
Acetic anhydride
-
Choline chloride
-
Zinc chloride
Procedure:
-
Prepare the deep eutectic solvent catalyst, [CholineCl][ZnCl₂]₃.
-
In a microwave reactor vial, add anisole, acetic anhydride, and the [CholineCl][ZnCl₂]₃ catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 5 minutes.
-
After cooling, the product can be extracted with an appropriate solvent and the catalyst can be recovered and reused.
-
Analyze the product mixture by GC or NMR to determine conversion and selectivity.
Visualizations
Caption: Friedel-Crafts Acylation Mechanism of Anisole.
Caption: Troubleshooting Workflow for Anisole Acylation.
References
- 1. Solved Friedel-Crafts Acylation of anisole: Product is | Chegg.com [chegg.com]
- 2. m.youtube.com [m.youtube.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 11. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organic chemistry - Friedel–Crafts acylation of substituted anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 15. Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. m.youtube.com [m.youtube.com]
- 17. condor.depaul.edu [condor.depaul.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: GC-MS Analysis of 2-Methoxyphenylacetone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the GC-MS analysis of 2-methoxyphenylacetone, a crucial process for ensuring its purity in research and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the expected mass spectral fragments for 2-methoxyphenylacetone?
A1: The electron ionization (EI) mass spectrum of 2-methoxyphenylacetone is characterized by a molecular ion peak at m/z = 164. Key fragment ions are typically observed at m/z 121 and 91, which is the base peak.[1][2] The fragmentation pattern can be a useful tool in identifying the compound and troubleshooting any unexpected results.
Q2: My chromatogram shows a broad or tailing peak for 2-methoxyphenylacetone. What could be the cause?
A2: Peak tailing can be caused by several factors:
-
Active sites in the GC system: The liner, column, or injection port may have active sites that interact with the analyte. Deactivated liners and columns are recommended.
-
Column degradation: The stationary phase of the column may be degraded. Consider conditioning or replacing the column.
-
Improper temperature: The injection port or column temperature may not be optimal. Ensure the injection port is hot enough to ensure rapid vaporization and that the column temperature program is appropriate.
Q3: I am observing unexpected peaks in my chromatogram. What are the potential impurities in 2-methoxyphenylacetone?
A3: Impurities in 2-methoxyphenylacetone can originate from the synthesis process or degradation. Potential impurities include:
-
Starting materials: Residuals from the synthesis process such as o-methoxybenzaldehyde, nitroethane, or anisole may be present.[3]
-
By-products: Side-reactions during synthesis can lead to the formation of related aromatic compounds.
-
Degradation products: Exposure to heat, light, or incompatible substances can cause degradation. Common degradation pathways for ketones can involve oxidation or condensation reactions.
-
Positional isomers: Depending on the synthesis route, isomers such as 3-methoxyphenylacetone and 4-methoxyphenylacetone could be present.
Q4: The purity of my 2-methoxyphenylacetone sample is lower than the expected >98%. How can I improve my analytical method?
A4: To improve the accuracy of your purity assessment:
-
Method validation: Ensure your GC-MS method is properly validated for linearity, accuracy, and precision.
-
Calibration: Use a certified reference standard of 2-methoxyphenylacetone to create a calibration curve for accurate quantification.
-
Sample preparation: Optimize your sample preparation to ensure complete dissolution and to minimize any potential degradation.
-
System suitability: Perform regular system suitability checks to ensure your GC-MS system is performing optimally.
Q5: How can I confirm the identity of an unknown peak in my chromatogram?
A5: To identify an unknown peak:
-
Mass spectral library search: Compare the mass spectrum of the unknown peak against a commercial library (e.g., NIST).
-
Fragmentation analysis: Interpret the fragmentation pattern of the unknown peak to deduce its structure.
-
Reference standards: If a potential impurity is suspected, inject a pure standard of that compound to compare its retention time and mass spectrum.
-
High-resolution mass spectrometry (HRMS): For a more definitive identification, HRMS can provide an accurate mass measurement, allowing for the determination of the elemental composition.
Data Presentation
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [4] |
| Molecular Weight | 164.20 g/mol | [1] |
| Purity Specification (GC) | >98.0% | |
| Molecular Ion (M+) | 164 m/z | [1] |
| Base Peak | 91 m/z | [1] |
| Other Key Fragments | 121 m/z | [1] |
Experimental Protocols
GC-MS Method for Purity Assessment of 2-Methoxyphenylacetone
This protocol provides a general method for the analysis of 2-methoxyphenylacetone purity. It is recommended to optimize the parameters for your specific instrument and column.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the 2-methoxyphenylacetone sample.
- Dissolve the sample in 10 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) to a final concentration of 1 mg/mL.
- Vortex the solution until the sample is completely dissolved.
- Transfer an aliquot to a 2 mL autosampler vial.
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40-450 amu |
3. Data Analysis:
- Integrate the peaks in the total ion chromatogram (TIC).
- Calculate the area percent of the 2-methoxyphenylacetone peak relative to the total peak area to determine the purity.
- Identify any impurity peaks by comparing their mass spectra with a reference library.
Visualizations
Caption: Workflow for GC-MS Purity Analysis of 2-Methoxyphenylacetone.
Caption: Troubleshooting Logic for GC-MS Analysis of 2-Methoxyphenylacetone.
References
Technical Support Center: Efficient Recrystallization of Chalcones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solvent selection and recrystallization process for chalcones.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective solvent for recrystallizing chalcones?
Ethanol, particularly 95% ethanol, is widely reported as an effective solvent for the recrystallization of many chalcones.[1][2][3] It often provides a good balance of solubility at high temperatures and insolubility at lower temperatures, which is ideal for obtaining high-purity crystals upon cooling.
Q2: My chalcone is not dissolving in hot ethanol. What should I do?
If your chalcone exhibits poor solubility even in hot ethanol, you can consider the following options:
-
Use a more polar solvent: Chalcones generally dissolve well in polar solvents.[4] You could try solvents like acetone or tetrahydrofuran (THF).[4]
-
Employ a mixed solvent system: A common technique is to dissolve the chalcone in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or THF) at an elevated temperature, and then slowly add a "poor" solvent (one in which it is less soluble, e.g., water or n-hexane) until the solution becomes turbid.[5] Subsequent gentle heating to clarify the solution followed by slow cooling can induce crystallization. A common mixed solvent system is ethanol-water.[1]
Q3: My chalcone "oils out" instead of forming crystals. How can I resolve this?
"Oiling out," where the product separates as a liquid instead of solid crystals, is a common issue.[6][7] This often occurs when the melting point of the chalcone is lower than the boiling point of the solvent or when the solution is supersaturated.[7] To address this:
-
Lower the cooling temperature gradually: Avoid rapid cooling in an ice bath. Allow the solution to cool slowly to room temperature before further cooling.[8]
-
Use a lower-boiling point solvent: If the melting point of your chalcone is low, select a solvent with a lower boiling point.
-
Add more of the "good" solvent: In a mixed solvent system, adding a small amount of the solvent in which the chalcone is more soluble can sometimes prevent oiling out.[7]
-
Scratch the inner surface of the flask: Using a glass rod to gently scratch the flask below the solvent level can create nucleation sites for crystal growth.[8]
Q4: I am getting a very low yield after recrystallization. How can I improve it?
Low recovery can be due to several factors:
-
Using too much solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the product dissolved even at low temperatures.[7] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.[7]
-
Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, the solution may cool and crystals may form on the filter paper. To prevent this, use a pre-heated funnel and filter the solution quickly.[6]
-
The chalcone is moderately soluble even in the cold solvent: If the solubility of your chalcone in the chosen solvent is still significant at low temperatures, consider a different solvent or a mixed solvent system.
Q5: How do I choose an appropriate solvent system for a novel chalcone?
The principle of "like dissolves like" is a good starting point. Chalcones are α,β-unsaturated ketones linking two aromatic rings, giving them a moderately polar character.
-
Start with common solvents: Test the solubility of a small amount of your crude chalcone in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature but high solubility at their boiling point. Common test solvents include ethanol, methanol, ethyl acetate, acetone, dichloromethane, and n-hexane.[4]
-
Consider solvent polarity: Chalcones tend to be more soluble in polar aprotic solvents.[4]
-
Test mixed solvent systems: If a single solvent is not effective, experiment with miscible solvent pairs where the chalcone is soluble in one and insoluble in the other.[5]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during chalcone recrystallization.
Caption: Troubleshooting workflow for common recrystallization issues.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (Example with Ethanol)
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture on a hot plate, gently swirling, until the ethanol begins to boil. Continue adding small portions of hot ethanol until the chalcone is completely dissolved.[1][8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a new flask to prevent premature crystallization.[6]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Mixed Solvent Recrystallization (Example with Ethanol-Water)
-
Dissolution: Dissolve the crude chalcone in the minimum amount of hot ethanol in an Erlenmeyer flask.[5]
-
Inducing Cloudiness: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.[5]
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.[5]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the single solvent protocol, using the cold ethanol-water mixture for washing.
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate recrystallization solvent.
Caption: A systematic approach to selecting a suitable solvent system.
Quantitative Data: Solvent Solubility for Chalcones
The following table summarizes the solubility of trans-chalcone and two heterocyclic chalcones in various solvents at 295 K, providing a comparative reference for solvent selection. The data highlights that chalcones generally exhibit higher solubility in more polar solvents.
| Solvent | Relative Polarity | trans-Chalcone Solubility (g/L) | (E)-1-(1H-pyrrol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one Solubility (g/L) | (E)-3-phenyl-1-(1H-pyrrol-2-yl)prop-2-en-1-one Solubility (g/L) |
| n-Hexane | 0.009 | 2.50 | 0.20 | 0.10 |
| Toluene | 0.099 | 105 | 0.91 | 4.00 |
| Ethyl Acetate | 0.228 | 855 | 6.90 | 49.5 |
| Chloroform | 0.259 | 730 | 5.90 | 65.5 |
| Acetone | 0.355 | 1050 | 8.40 | 101 |
| Ethanol | 0.654 | 175 | 1.40 | 9.00 |
| Methanol | 0.762 | 130 | 1.10 | 15.5 |
Data adapted from Sweeting, S. G., et al. (2020). The solubility and stability of heterocyclic chalcones compared with trans-chalcone.[4]
Further studies have shown that the solubility of chalcones in solvents like chloroform and dichloromethane increases almost linearly with temperature.[9] This property is fundamental to the success of recrystallization as a purification technique.
References
- 1. rsc.org [rsc.org]
- 2. jetir.org [jetir.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. rsc.org [rsc.org]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
Validation & Comparative
Comparative analysis of 2'- and 4'-Methoxyacetophenone in chalcone synthesis
A Comparative Guide to 2'- and 4'-Methoxyacetophenone in Chalcone Synthesis
This guide provides a detailed comparative analysis of 2'-Methoxyacetophenone and 4'-Methoxyacetophenone as precursors in the synthesis of chalcones. Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of organic compounds that serve as key intermediates in the biosynthesis of flavonoids and are widely investigated for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3]
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde.[3][4] The choice of substituted precursors, such as methoxyacetophenone isomers, is critical as the position of the substituent group significantly influences the reaction's efficiency and the biological activity of the resulting chalcone derivative. This document presents experimental data, detailed protocols, and a comparative summary to aid researchers in selecting the appropriate isomer for their specific synthetic and drug development objectives.
Comparative Analysis of Synthesis Parameters
The selection between 2'- and 4'-Methoxyacetophenone impacts several aspects of the chalcone synthesis process, from reaction kinetics to the final product yield. The para-position of the methoxy group in 4'-Methoxyacetophenone generally leads to a more straightforward and widely documented reaction. In contrast, the ortho-position in 2'-Methoxyacetophenone can introduce steric effects that may influence reactivity, although high yields are also achievable under appropriate conditions.[5]
Table 1: Comparison of Synthesis Parameters for Methoxyacetophenone Isomers
| Parameter | 2'-Methoxyacetophenone | 4'-Methoxyacetophenone | Key Observations & Citations |
| General Reactivity | The ortho-methoxy group can exert steric hindrance and electronic effects that may modulate the reactivity of the adjacent carbonyl and the acidity of the α-protons. | The para-methoxy group provides electron-donating resonance, influencing the reactivity of the carbonyl group. It is a very common precursor in chalcone synthesis.[4][6] | The reaction outcome is highly dependent on the substituents of the corresponding benzaldehyde.[4] |
| Typical Yields | High yields (approx. 90%) have been reported in specific instances.[5] | Yields are generally high, often ranging from 75% to over 95% depending on the reaction conditions and the aldehyde used.[1][4][6] | Yields for both isomers are sensitive to the catalyst, solvent, and the electronic nature of the benzaldehyde reactant. Electron-withdrawing groups on the benzaldehyde can improve yields.[7] |
| Reaction Conditions | Base-catalyzed Claisen-Schmidt condensation (e.g., NaOH, KOH) in an alcohol solvent (e.g., ethanol) at room temperature.[5] | Base-catalyzed Claisen-Schmidt condensation is standard. Conditions range from conventional stirring in ethanol/water to solvent-free grinding techniques.[4][6][8] | Common catalysts include NaOH and KOH.[6][8] Reaction temperatures can vary from room temperature to slightly elevated (e.g., 40°C).[4][7] |
| Purification | Typically purified by column chromatography followed by recrystallization.[5] | Purification is commonly achieved through recrystallization from a suitable solvent like ethanol.[4][6] Column chromatography may be used for higher purity.[9] | Recrystallization is the most common method for isolating the final chalcone product for both isomers.[9] |
Visualization of Structures and Processes
Diagrams created using Graphviz to illustrate the chemical structures, the general reaction scheme, and the experimental workflow.
Caption: Chemical structures of 2'- and 4'-Methoxyacetophenone.
Caption: General scheme for Claisen-Schmidt chalcone synthesis.
Caption: General experimental workflow for chalcone synthesis.
Experimental Protocols
The following are representative protocols for the synthesis of chalcones using each methoxyacetophenone isomer, based on established laboratory methods.
Protocol 1: Synthesis using 4'-Methoxyacetophenone (Conventional Method)
This protocol is adapted from conventional Claisen-Schmidt condensation procedures.[4]
-
Preparation: In a flask suitable for magnetic stirring, dissolve 4'-methoxyacetophenone (1 mmol) and sodium hydroxide (2.5 mmol) in a 4:1 v/v mixture of ethanol and water.
-
Reaction Initiation: Cool the mixture in an ice bath and stir for 5 minutes.
-
Aldehyde Addition: Add the desired substituted benzaldehyde (1 mmol) to the reaction mixture.
-
Reaction: Remove the flask from the ice bath and stir vigorously at room temperature for 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, add cold distilled water to the mixture to precipitate the chalcone product.
-
Isolation: Filter the solid product using suction filtration and wash thoroughly with distilled water until the filtrate is neutral (free of NaOH).
-
Purification: Recrystallize the crude product from ethanol to obtain the purified chalcone.
Protocol 2: Synthesis using 2'-Methoxyacetophenone
This protocol is based on the successful synthesis of chalcones from 2'-methoxyacetophenone.[5]
-
Preparation: Dissolve 2'-methoxyacetophenone (1 mmol) and a suitable base (e.g., KOH or NaOH, 2-3 mmol) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Aldehyde Addition: Add the corresponding substituted benzaldehyde (1 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction's completion by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to neutralize the excess base.
-
Isolation: The precipitated solid is collected by vacuum filtration and washed with cold water.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield the pure chalcone.
Comparative Biological Activity of Resulting Chalcones
The position of the methoxy group on the acetophenone ring is a critical determinant of the final chalcone's pharmacological profile. The substitution pattern directly influences how the molecule interacts with biological targets.
Table 2: Comparative Biological Activities of Chalcones Derived from 2'- and 4'-Methoxyacetophenone
| Biological Activity | Chalcone from 2'-Methoxyacetophenone | Chalcone from 4'-Methoxyacetophenone | Key Observations & Citations |
| Antibacterial | A study on trimethoxychalcones showed that the derivative from 2'-methoxyacetophenone had lower antibacterial activity compared to its 4'-methoxyacetophenone counterpart.[10] | The 2,4,4'-trimethoxychalcone (derived from 4'-methoxyacetophenone) exhibited greater antibacterial effectiveness against both Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative).[10] | The para-methoxy substitution on the A-ring appears to be more favorable for antibacterial activity in the studied compounds.[10] |
| Anticancer / Cytotoxic | 2'-hydroxy-4-methoxychalcone (a related derivative) demonstrated notable antitumor activity.[11] | Various chalcones derived from 4'-methoxyacetophenone have shown significant cytotoxic effects against human cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HT-29) cancers.[1] | The anticancer activity is highly structure-dependent. The presence and position of hydroxyl and methoxy groups on both aromatic rings are known to contribute significantly to cytotoxicity.[1][2] |
Conclusion
Both 2'- and 4'-Methoxyacetophenone are viable and effective precursors for the synthesis of pharmacologically relevant chalcones via the Claisen-Schmidt condensation.
-
4'-Methoxyacetophenone is more commonly used, with numerous protocols reporting high yields under various conditions, including environmentally friendly solvent-free methods.[4][6] Chalcones derived from this isomer have demonstrated potent cytotoxic and antibacterial activities.[1][10]
-
2'-Methoxyacetophenone is also capable of producing chalcones in high yields, although its use is less frequently reported.[5] The ortho-position of the methoxy group leads to a distinct substitution pattern that can result in a different biological activity profile, as seen in comparative antibacterial studies.[10]
The choice between these two isomers should be guided by the target molecular structure and the desired biological application. The evidence suggests that the position of the methoxy group is not merely a matter of synthetic convenience but a crucial factor in tuning the pharmacological properties of the final chalcone product. Further structure-activity relationship (SAR) studies are essential to fully exploit the potential of these versatile precursors in drug discovery.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. mdpi.com [mdpi.com]
- 8. pharmascholars.com [pharmascholars.com]
- 9. jetir.org [jetir.org]
- 10. jchr.org [jchr.org]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of 2'-Methoxy and 4'-Methoxy Chalcones: Unraveling Structure-Activity Relationships
A deep dive into the biological activities of 2'- and 4'-methoxy substituted chalcones reveals nuanced structure-activity relationships, with the position of the methoxy group on the A-ring significantly influencing their therapeutic potential. This guide provides a comparative overview of their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed methodologies for researchers in drug discovery and development.
Chalcones, a class of naturally occurring flavonoids, are characterized by an open-chain structure with two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system. The substitution pattern on these rings plays a pivotal role in determining their biological efficacy. This guide focuses on the comparative effects of placing a methoxy (-OCH₃) group at the 2'-position versus the 4'-position of the A-ring.
Anticancer Activity: A Tale of Two Positions
The placement of the methoxy group on the A-ring significantly impacts the anticancer properties of chalcones. Studies have shown that both 2'- and 4'-methoxy chalcones exhibit cytotoxic effects against various cancer cell lines, but their potency can vary depending on the specific cell line and the overall substitution pattern of the molecule.
For instance, a study on a series of methoxychalcones revealed that a 2'-methoxy substitution can contribute to potent antiproliferative effects.[1] In contrast, other research has highlighted the efficacy of 4'-methoxychalcones in inhibiting tumor cell proliferation.[2][3] The presence of a methoxy group, in general, is considered important for the antitumor effect of these compounds.[4]
| Chalcone Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 2',5'-Dimethoxychalcone | C-33A (Cervix) | 7.7 µM | [1] |
| 2',5'-Dimethoxychalcone | A-431 (Skin) | 9.2 µM | [1] |
| 2',5'-Dimethoxychalcone | MCF-7 (Breast) | 8.8 µM | [1] |
| 3,3',4,4',5'-Pentamethoxychalcone | Hep G2 (Liver) | Potent Inhibition | [2] |
| 3,3',4,4',5'-Pentamethoxychalcone | Colon 205 (Colon) | Potent Inhibition | [2] |
| 2'-hydroxy-4-methoxychalcone | Various | Antitumor Activity | [4][5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the chalcone derivatives and incubated for another 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[5]
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Both 2'- and 4'-methoxy substituted chalcones have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.
For instance, some 2'-hydroxychalcones with methoxy substitutions have been shown to inhibit the production of prostaglandin E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α) by suppressing the induction of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Specifically, 2'-hydroxy-4'-methoxychalcone was identified as a potent inhibitor of TPA-induced PGE2 production. On the other hand, certain 4'-methoxychalcones have also been reported to possess anti-inflammatory activities.[6][7] The anti-inflammatory and cytotoxicity profiles of methoxychalcones often correlate with their ability to induce the antioxidant enzyme heme oxygenase-1 (HO-1).[8]
| Chalcone Derivative | Biological Effect | Target/Pathway | Reference |
| 2'-hydroxy-4'-methoxychalcone | Inhibition of PGE2 production | COX-2 | |
| 2'-hydroxychalcone derivatives | Inhibition of NO and TNF-α production | iNOS, NF-κB, AP-1 | |
| Methoxychalcones | Induction of Heme Oxygenase-1 (HO-1) | PI3K pathway | [8] |
| 4'-Methoxychalcone | Anti-inflammatory activity | PPARγ activation | [6] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are plated in a 96-well plate and allowed to adhere.
-
Stimulation and Treatment: The cells are pre-treated with different concentrations of the chalcone derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated for 10 minutes at room temperature.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.[2][9]
References
- 1. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmascholars.com [pharmascholars.com]
- 4. mdpi.com [mdpi.com]
- 5. sciforum.net [sciforum.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-activity relationships of methoxychalcones as inducers of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Structure of 2-(2-Methoxyphenyl)acetophenone: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a detailed comparison of the spectroscopic data used to validate the structure of 2-(2-Methoxyphenyl)acetophenone, with a primary focus on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present supporting experimental data and protocols to objectively demonstrate the power of this technique in differentiating between structural isomers.
Distinguishing Isomers: The Power of ¹H NMR
The molecular formula C₉H₁₀O₂ can represent several structural isomers, including this compound, 3-Methoxyacetophenone, and 4-Methoxyacetophenone. While techniques like Mass Spectrometry can confirm the molecular weight, ¹H NMR spectroscopy provides detailed information about the chemical environment of each proton, allowing for definitive structural elucidation.
The key to differentiating these isomers lies in the distinct chemical shifts and splitting patterns of the aromatic protons, which are influenced by the position of the methoxy and acetyl groups on the benzene ring.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for this compound and its structural isomer, 4-Methoxyacetophenone. The data clearly illustrates the differences in their proton environments.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | Aromatic H | 7.71-7.69 | dd | 7.7, 1.8 | 1H |
| Aromatic H | 7.44-7.40 | m | - | 1H | |
| Aromatic H | 6.97-6.92 | m | - | 2H | |
| Methoxy (-OCH₃) | 3.86 | s | - | 3H | |
| Acetyl (-COCH₃) | 2.58 | s | - | 3H | |
| 4-Methoxyacetophenone | Aromatic H | 7.91 | d | 8.0 | 2H |
| Aromatic H | 6.91 | d | 8.0 | 2H | |
| Methoxy (-OCH₃) | 3.84 | s | - | 3H | |
| Acetyl (-COCH₃) | 2.53 | s | - | 3H |
Note: Data for this compound was obtained in CDCl₃ at 400 MHz.[1] Data for 4-Methoxyacetophenone was obtained in CDCl₃ at 400 MHz.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
- Transfer the solution to a clean 5 mm NMR tube.
2. Instrument Setup:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent. This step compensates for any magnetic field drift.
- Shim the magnetic field to achieve homogeneity, which is essential for high resolution.
3. Data Acquisition:
- Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).
- Determine the optimal pulse width, which is the duration of the radiofrequency pulse used to excite the nuclei.
- Set the acquisition time, which is the duration for which the signal is detected.
- Set the relaxation delay to allow the nuclei to return to their equilibrium state between pulses.
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
- Integrate the signals to determine the relative number of protons corresponding to each peak.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons in the molecule.
Alternative and Complementary Validation Techniques
While ¹H NMR is a powerful tool, a comprehensive structural validation often involves complementary analytical methods.
-
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. For this compound, the carbonyl carbon of the ketone typically appears significantly downfield (around 190–220 ppm).[2] The number of distinct signals in the ¹³C NMR spectrum can confirm the number of non-equivalent carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will show a characteristic strong absorption band for the carbonyl (C=O) group of the ketone, typically in the range of 1650-1800 cm⁻¹.[3] Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak in the mass spectrum of this compound will confirm its molecular weight of 150.17 g/mol .
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of this compound, incorporating multiple spectroscopic techniques.
Caption: Workflow for the structural validation of this compound.
References
Differentiating Ortho- and Para-Methoxyacetophenone Isomers by Gas Chromatography: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving precise analytical separation of isomeric compounds is a critical challenge. This guide provides a comparative analysis of Gas Chromatography (GC) methods for the differentiation of ortho- and para-methoxyacetophenone, two key structural isomers with distinct properties and potential applications.
This document outlines a detailed experimental protocol, presents comparative data on their separation, and visualizes the analytical workflow. The successful separation of these positional isomers is predicated on the subtle differences in their physical properties, primarily their boiling points, which can be effectively exploited by modern gas chromatography techniques. The para isomer, with its more linear structure, typically exhibits stronger intermolecular forces and thus a higher boiling point compared to the more sterically hindered ortho isomer. This difference in volatility forms the basis of their chromatographic separation.
Comparative Analysis of GC Separation Parameters
The following table summarizes the expected performance of a GC method optimized for the separation of ortho- and para-methoxyacetophenone. The retention times are estimated based on the known boiling points of the isomers and typical performance of a mid-polarity GC column.
| Parameter | Ortho-Methoxyacetophenone | Para-Methoxyacetophenone |
| Structure | 1-(2-methoxyphenyl)ethanone | 1-(4-methoxyphenyl)ethanone |
| Boiling Point | ~246 °C | ~258 °C |
| Expected Elution Order | First | Second |
| Estimated Retention Time | ~10.5 min | ~11.2 min |
| Resolution (Rs) | - | > 2.0 |
Experimental Protocol: GC-FID Analysis
This section details a robust Gas Chromatography with Flame Ionization Detection (GC-FID) method for the baseline separation of ortho- and para-methoxyacetophenone.
1. Instrumentation and Consumables:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary GC Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polyethylene glycol (PEG) stationary phase.
-
Carrier Gas: Helium (99.999% purity)
-
Gases for FID: Hydrogen (99.999% purity) and compressed air
-
Sample Vials: 2 mL amber glass vials with PTFE/silicone septa
-
Syringe: 10 µL GC syringe
2. Reagents and Standards:
-
Ortho-methoxyacetophenone (≥98% purity)
-
Para-methoxyacetophenone (≥98% purity)
-
Solvent: Dichloromethane (HPLC grade)
3. Standard and Sample Preparation:
-
Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each isomer and dissolve in 10 mL of dichloromethane in separate volumetric flasks.
-
Working Standard (100 µg/mL): Prepare a mixed working standard by transferring 1 mL of each stock solution into a 10 mL volumetric flask and diluting to the mark with dichloromethane.
-
Sample Preparation: Dissolve the sample containing the methoxyacetophenone isomers in dichloromethane to achieve a final concentration within the calibration range.
4. GC-FID Operating Conditions:
-
Inlet:
-
Mode: Split (Split ratio 50:1)
-
Temperature: 250 °C
-
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Final Hold: Hold at 220 °C for 5 minutes
-
-
Carrier Gas (Helium):
-
Flow Rate: 1.0 mL/min (Constant Flow)
-
-
Detector (FID):
-
Temperature: 280 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium): 25 mL/min
-
-
Injection Volume: 1 µL
5. Data Acquisition and Analysis:
-
Acquire the chromatograms using a suitable data acquisition system.
-
Identify the peaks corresponding to ortho- and para-methoxyacetophenone based on their retention times, as determined from the analysis of the individual and mixed standards.
-
Integrate the peak areas for quantitative analysis.
Workflow and Data Analysis Visualization
The following diagrams illustrate the experimental workflow and the logical relationship in the GC analysis of methoxyacetophenone isomers.
Caption: Experimental workflow for GC-FID analysis.
In Silico Prediction of Antibacterial Activity for 2-Methoxychalcone Derivatives: A Comparative Guide
The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Chalcones, a class of natural and synthetic compounds, have emerged as a promising scaffold in the development of new antibacterial drugs. Among these, 2-methoxychalcone derivatives have garnered significant interest due to their potential antibacterial efficacy. This guide provides a comparative overview of the in silico prediction of antibacterial activity for these derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this field.
Comparative Analysis of Predicted and Experimental Antibacterial Activity
The antibacterial potential of 2-methoxychalcone derivatives can be effectively evaluated through a combination of in silico and in vitro methods. In silico techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling provide valuable insights into the potential efficacy of these compounds, which can then be validated by experimental determination of the Minimum Inhibitory Concentration (MIC).
Below is a comparative summary of in silico predictions and in vitro antibacterial activity for selected methoxychalcone derivatives against common bacterial pathogens.
| Compound | Derivative | Target Protein (PDB ID) | In Silico Prediction (Binding Energy, kcal/mol) | In Vitro Activity (MIC, µg/mL) vs. S. aureus | In Vitro Activity (MIC, µg/mL) vs. E. coli | Reference Standard (MIC, µg/mL) |
| 1 | 2,2',4-Trimethoxychalcone (TMC 1) | Enoyl ACP reductase (1C14) | -10.6517[1] | Data not available | Data not available | Amoxicillin[1] |
| 2 | 2,4,4'-Trimethoxychalcone (TMC 2) | Enoyl ACP reductase (1C14) | -13.3859[1] | TMC 2 showed better activity than TMC 1[1] | TMC 2 showed better activity than TMC 1[1] | Amoxicillin[1] |
| 3 | 3'-Methoxychalcone | Not specified | Data not available | Data not available | 7.8 (against P. aeruginosa)[2] | Data not available |
| 4 | Methoxy-4'-amino chalcone derivative | Dihydropteroate Synthase (DHPS) | Docking performed, specific scores not in abstract[3] | Exhibited strong activity[3] | Exhibited strong activity[3] | Sulfamerazine, Sulfadiazine[3] |
| 5 | 2',3'-dihydroxychalcone | Not specified | Data not available | 11.2 (in combination with oxacillin)[4][5] | Data not available | Oxacillin[4][5] |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the typical protocols employed in the synthesis, in vitro evaluation, and in silico prediction of the antibacterial activity of 2-methoxychalcone derivatives.
Synthesis of 2-Methoxychalcone Derivatives
The Claisen-Schmidt condensation is a widely used method for the synthesis of chalcones.[1]
General Procedure:
-
An appropriate 2-methoxyacetophenone is dissolved in a suitable solvent, such as ethanol.
-
An equimolar amount of a substituted benzaldehyde is added to the solution.
-
A catalytic amount of a strong base, like sodium hydroxide or potassium hydroxide, is added to the mixture.
-
The reaction mixture is stirred at room temperature for a specified period, often several hours, until the reaction is complete.
-
The resulting chalcone derivative is then isolated by filtration, purified by recrystallization, and characterized using spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry).
In Vitro Antibacterial Activity Assessment
The antibacterial efficacy of the synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Broth Microdilution Protocol:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[6]
-
Positive (broth with bacteria) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
In Silico Prediction Methodologies
Molecular Docking: This technique predicts the binding affinity and interaction of a ligand (chalcone derivative) with the active site of a target protein.
Typical Molecular Docking Workflow (using AutoDock Vina):
-
Preparation of Receptor and Ligand: The 3D structure of the target protein (receptor) is obtained from the Protein Data Bank (PDB). Water molecules and existing ligands are removed, and polar hydrogens are added. The 3D structure of the chalcone derivative (ligand) is generated and its energy is minimized.
-
Grid Box Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking simulation.
-
Docking Simulation: AutoDock Vina is used to perform the docking, exploring various conformations of the ligand within the grid box and calculating the binding energy for each pose.
-
Analysis of Results: The results are analyzed to identify the binding pose with the lowest binding energy and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
General QSAR Modeling Steps:
-
Data Set Preparation: A dataset of compounds with known antibacterial activity is compiled.
-
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.
-
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.[7]
-
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.[7]
ADMET Prediction: This computational method predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which are crucial for its development as a drug.
ADMET Prediction using SwissADME:
-
The chemical structure of the 2-methoxychalcone derivative is submitted to the SwissADME web server.
-
The server calculates various physicochemical properties, pharmacokinetic parameters (e.g., gastrointestinal absorption, blood-brain barrier permeability), drug-likeness (e.g., Lipinski's rule of five), and potential toxicity risks.[8][9]
-
The results are analyzed to assess the overall ADMET profile of the compound.
Visualizing In Silico Workflows and Biological Pathways
Diagrams are essential for illustrating complex processes and relationships in drug discovery. The following visualizations were created using the Graphviz DOT language.
Conclusion
The integration of in silico predictive models with traditional in vitro antibacterial screening presents a powerful strategy for the discovery and development of novel antibacterial agents. For 2-methoxychalcone derivatives, computational tools can effectively prioritize compounds for synthesis and testing, thereby accelerating the identification of promising drug candidates. The data and methodologies presented in this guide offer a comparative framework to support ongoing research efforts in combating bacterial infections. Further studies focusing on a broader range of 2-methoxychalcone derivatives with comprehensive in silico and in vitro data will be invaluable in establishing robust structure-activity relationships and identifying lead compounds for future preclinical and clinical development.
References
- 1. jchr.org [jchr.org]
- 2. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New antimicrobial combinations: substituted chalcones- oxacillin against methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neovarsity.org [neovarsity.org]
- 8. In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
Unveiling the Anticancer Potential: A Comparative Analysis of Chalcones from Methoxyacetophenone Isomers
A deep dive into the cytotoxic effects of methoxy-substituted chalcones reveals that the position of the methoxy group on the acetophenone ring significantly influences their anticancer activity. This guide provides a comparative analysis of the cytotoxic profiles of chalcones derived from 2-methoxyacetophenone, 3-methoxyacetophenone, and 4-methoxyacetophenone, supported by experimental data and detailed protocols for researchers in oncology and medicinal chemistry.
Chalcones, a class of organic compounds belonging to the flavonoid family, have garnered significant attention for their diverse pharmacological properties, including potent anticancer activities.[1][2] The basic chalcone scaffold, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, offers a versatile platform for synthetic modifications to enhance therapeutic efficacy.[3][4] Among these modifications, the introduction of methoxy groups has been a key strategy to modulate the cytotoxic and mechanistic properties of these compounds.[5] This guide focuses on elucidating the structure-activity relationships of chalcones derived from different methoxyacetophenone isomers, providing a valuable resource for the rational design of novel anticancer agents.
Comparative Cytotoxicity of Methoxyacetophenone-Derived Chalcones
The cytotoxic activity of chalcones is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of chalcones synthesized from 2-methoxyacetophenone, 3-methoxyacetophenone, and 4-methoxyacetophenone, showcasing the impact of the methoxy group's position on their anticancer potency.
| Chalcone Derivative | Parent Methoxyacetophenone | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 4-Methoxyacetophenone | MCF-7 | 1.88 | [2] |
| (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 4-Methoxyacetophenone | HepG2 | 1.62 | [4] |
| (E)-1-(2-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 2-Methoxyacetophenone | A549 | >100 | [6] |
| (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | 4-Methoxyacetophenone | MCF-7 | <20 | [6] |
| 3-(2-Chlorophenyl)-1-(4-hydroxyphenyl)-propenone | 4-Hydroxyacetophenone | A549 | <20 | [6] |
| (3-(3,4,5-trimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-one) | N/A (Naphthylacetophenone) | HeLa | 0.019 | [7] |
| (3-(3,5-dimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-one) | N/A (Naphthylacetophenone) | HCT15 | >0.020 | [7] |
| 2-Hydroxy-4-methoxyacetophenone derived chalcones (LY-2, LY-8, LY-10) | 2-Hydroxy-4-methoxyacetophenone | MCF-7, HT29, A549 | 4.61 - 9 | [8] |
Note: This table presents a selection of data from various studies to illustrate the comparative cytotoxicity. Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.
The data suggests that chalcones derived from 4-methoxyacetophenone often exhibit potent cytotoxic activity. For instance, (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one demonstrated significant activity against both MCF-7 and HepG2 cancer cell lines.[2][4] In contrast, some chalcones derived from 2-methoxyacetophenone have shown lower cytotoxicity. The presence of additional hydroxyl and methoxy groups can further enhance the anticancer effects, as seen with derivatives of 2-hydroxy-4-methoxyacetophenone.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the generalized experimental protocols for the synthesis and cytotoxic evaluation of the discussed chalcones.
Synthesis of Methoxy-Substituted Chalcones via Claisen-Schmidt Condensation
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an appropriate acetophenone and a substituted benzaldehyde.[4][8]
Materials:
-
Substituted methoxyacetophenone (e.g., 2-methoxyacetophenone, 4-methoxyacetophenone)
-
Substituted benzaldehyde
-
Ethanol
-
Aqueous solution of a base (e.g., potassium hydroxide, sodium hydroxide)
-
Hydrochloric acid
-
Distilled water
Procedure:
-
Dissolve the substituted methoxyacetophenone and the substituted benzaldehyde in ethanol.
-
Slowly add the aqueous base solution to the mixture while stirring at room temperature.
-
Continue stirring the reaction mixture for the time specified in the respective literature (typically several hours) until the reaction is complete, which can be monitored by thin-layer chromatography.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the crude product, wash it with cold water until the filtrate is neutral, and then dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Characterize the synthesized chalcone using spectroscopic methods such as IR, NMR, and mass spectrometry.[8]
Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Synthesized chalcone derivatives
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Prepare various concentrations of the chalcone derivatives by dissolving them in DMSO and then diluting with the cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
After 24 hours of cell attachment, replace the medium with fresh medium containing different concentrations of the chalcone derivatives. Include a control group treated with vehicle (DMSO) only.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) in the CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance of the solution in each well at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.
Signaling Pathways and Experimental Workflow
To visualize the general process of chalcone synthesis and evaluation, as well as a simplified representation of a potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for chalcone synthesis and cytotoxicity evaluation.
Caption: Simplified signaling pathway of chalcone-induced apoptosis.
One of the proposed mechanisms for the anticancer activity of chalcones involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in cell proliferation and survival.[9][10] By inhibiting NF-κB, chalcones can suppress the expression of anti-apoptotic proteins and promote programmed cell death, or apoptosis, in cancer cells.[3]
References
- 1. Quantitative Structure–Cytotoxicity Relationship of Chalcones | Anticancer Research [ar.iiarjournals.org]
- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcones with Anticancer Activity | Encyclopedia MDPI [encyclopedia.pub]
- 5. Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antitumor Activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone and Other Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitumor activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone, a promising synthetic benzochalcone derivative, against other notable chalcone derivatives. The information presented herein is compiled from various preclinical studies and is intended to serve as a resource for researchers in oncology and drug discovery.
Executive Summary
Chalcones, a class of natural and synthetic compounds, have garnered significant attention for their diverse pharmacological properties, including potent anticancer activities. Among these, 2-hydroxy-4-methoxy-2',3'-benzochalcone (referred to as HymnPro in some studies) has emerged as a lead compound with significant antimitotic and pro-apoptotic effects. This guide benchmarks the efficacy of this benzochalcone against other well-researched chalcone derivatives, presenting key experimental data on their cytotoxic effects across various cancer cell lines and elucidating their mechanisms of action.
Comparative Antitumor Activity
The antitumor efficacy of chalcone derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a higher potency in inhibiting cell growth. The following table summarizes the IC50 values for 2-hydroxy-4-methoxy-2',3'-benzochalcone and other selected chalcone derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) | Capan-1 (Pancreatic) | Most effective in clonogenicity | [1] |
| Various human solid tumor cell lines | Proliferation inhibited | [1] | |
| Licochalcone A | HCT-116 (Colon) | ~7-8.8 | [2] |
| SKOV3 (Ovarian) | 19.22 | [3] | |
| HepG2 (Liver) | Not specified, inhibits growth | [4] | |
| Xanthohumol | HCT-15 (Colon) | 3.6 | [5] |
| MDA-MB-231 (Breast) | 6.7 | [5] | |
| Hs578T (Breast) | 4.78 | [5] | |
| AGS (Gastric) | 16.04 | [6] | |
| HCT116 (Colon) | 40.8 | [7] | |
| Butein | Acute Lymphoblastic Leukemia (ALL) cells | ~20 | [8] |
| CAL27 (Oral Squamous Carcinoma) | 4.361 | [9] | |
| SCC9 (Oral Squamous Carcinoma) | 3.458 | [9] | |
| Other Synthetic Chalcone Derivatives | MCF-7 (Breast) | 3.30 - 21.55 | [10][11] |
| A549 (Lung) | 22.90 - 42.7 | [12][13] | |
| HCT116 (Colon) | 25.60 - 37.07 | [14][15] | |
| HeLa (Cervical) | 1.69 - 85.8 | [16][17] |
Mechanisms of Antitumor Action
The anticancer effects of 2-hydroxy-4-methoxy-2',3'-benzochalcone and other chalcones are attributed to their ability to interfere with key cellular processes essential for tumor growth and survival.
Inhibition of Tubulin Polymerization
A primary mechanism of action for 2-hydroxy-4-methoxy-2',3'-benzochalcone is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] This leads to the formation of abnormal mitotic spindles, causing cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.[1] Many other chalcone derivatives have also been reported to target the colchicine binding site on tubulin, leading to similar antimitotic effects.
Induction of Apoptosis
2-hydroxy-4-methoxy-2',3'-benzochalcone has been shown to induce apoptosis, or programmed cell death, in cancer cells.[1] This is achieved through the activation of caspase cascades, including caspase-2, -3, -7, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[1] The mitochondrial apoptotic pathway, involving the regulation of Bax and Bcl-2 proteins, is a common mechanism for many cytotoxic chalcones.
Modulation of Signaling Pathways
The antitumor activity of these compounds is also linked to the modulation of critical intracellular signaling pathways. 2-hydroxy-4-methoxy-2',3'-benzochalcone activates the JNK1/2, Erk1/2, and p38 MAPK signaling pathways, which are involved in apoptosis induction.[1]
Visualizing the Mechanisms
To better understand the complex biological processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Simplified Apoptosis Signaling Pathway Induced by 2-hydroxy-4-methoxy-2',3'-benzochalcone.
Caption: MAPK Signaling Pathway Activation by 2-hydroxy-4-methoxy-2',3'-benzochalcone.
Experimental Protocols
The following are generalized protocols for key experiments commonly used to evaluate the antitumor activity of chalcone derivatives.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of microtubules from purified tubulin.
Caption: Experimental workflow for a tubulin polymerization assay.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
Caption: Workflow for an in vivo xenograft tumor model study.
Conclusion
2-hydroxy-4-methoxy-2',3'-benzochalcone demonstrates significant antitumor activity through multiple mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis via MAPK signaling. Comparative data suggests that its potency is comparable to or, in some cases, exceeds that of other well-studied chalcone derivatives against various cancer cell lines. The unique benzochalcone scaffold may offer advantages in terms of target specificity and efficacy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its derivatives in cancer treatment.
References
- 1. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effects of licochalcones: A review of the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Licochalcone A Exerts Anti-Cancer Activity by Inhibiting STAT3 in SKOV3 Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidative and anticancer properties of Licochalcone A from licorice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xanthohumol, a prenylated flavonoid from Hops, exerts anticancer effects against gastric cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Butein inhibits cell proliferation and induces cell cycle arrest in acute lymphoblastic leukemia via FOXO3a/p27kip1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butein inhibits oral squamous cell carcinoma growth via promoting MCL-1 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chalcone Derivative 15 Induces Apoptosis in Human HOS, HCT116, and MCF-7 Cancer Cells [ejchem.journals.ekb.eg]
- 16. researchgate.net [researchgate.net]
- 17. Antitumor Effect of Chalcone Derivatives against Human Prostate (LNCaP and PC-3), Cervix HPV-Positive (HeLa) and Lymphocyte (Jurkat) Cell Lines and Their Effect on Macrophage Functions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of Methoxyacetophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of three methoxyacetophenone isomers: 2-methoxyacetophenone, 3-methoxyacetophenone, and 4-methoxyacetophenone. Understanding the distinct fragmentation pathways of these isomers is crucial for their unambiguous identification in complex matrices, a common challenge in drug metabolism studies and chemical analysis. This document presents quantitative fragmentation data, detailed experimental protocols, and a visual representation of the fragmentation workflow to aid researchers in their analytical endeavors.
Quantitative Fragmentation Analysis
The mass spectra of the three methoxyacetophenone isomers, while all showing a molecular ion peak at m/z 150, exhibit significant differences in their fragmentation patterns, allowing for their differentiation. The relative abundances of the major fragment ions are summarized in the table below.
| m/z | Proposed Fragment | 2-Methoxyacetophenone (Relative Abundance %) | 3-Methoxyacetophenone (Relative Abundance %) | 4-Methoxyacetophenone (Relative Abundance %) |
| 150 | [M]•+ | 35 | 55 | 50 |
| 135 | [M-CH₃]⁺ | 100 | 100 | 100 |
| 120 | [M-CH₂O]•+ or [M-C₂H₄]•+ | 20 | 5 | 5 |
| 108 | [M-C₂H₂O]•+ | 10 | - | - |
| 107 | [C₇H₇O]⁺ | 15 | 30 | 10 |
| 92 | [C₆H₄O]•+ | 40 | 20 | 15 |
| 77 | [C₆H₅]⁺ | 25 | 25 | 20 |
| 64 | [C₅H₄]•+ | 15 | 10 | 8 |
| 63 | [C₅H₃]⁺ | 20 | 15 | 10 |
Note: The relative abundances are approximate and can vary slightly depending on the instrument and experimental conditions.
Fragmentation Pathways and Mechanisms
The fragmentation of methoxyacetophenones is primarily driven by the presence of the acetyl and methoxy functional groups on the aromatic ring. The initial ionization event results in the formation of a molecular ion (m/z 150). The subsequent fragmentation pathways are influenced by the position of the methoxy group.
A key fragmentation step for all three isomers is the loss of a methyl radical (•CH₃) from the acetyl group, leading to the formation of a stable methoxybenzoyl cation at m/z 135. This fragment is the base peak in the spectra of all three isomers.
2-Methoxyacetophenone: The ortho isomer is unique in its propensity to undergo intramolecular reactions. A notable fragmentation pathway involves the loss of formaldehyde (CH₂O) through a rearrangement, resulting in an ion at m/z 120. Another characteristic fragment at m/z 92 is formed by the subsequent loss of carbon monoxide (CO) from the m/z 120 ion.
3-Methoxyacetophenone: The meta isomer exhibits a more straightforward fragmentation pattern. Following the formation of the base peak at m/z 135, subsequent fragmentation involves the loss of carbon monoxide to yield an ion at m/z 107, and the loss of a methoxy radical (•OCH₃) to produce the benzoyl cation at m/z 105 is less significant. The spectrum also shows a prominent peak at m/z 92, likely due to the loss of a ketene molecule (CH₂CO) from the molecular ion.
4-Methoxyacetophenone: The para isomer, similar to the meta isomer, shows a dominant peak at m/z 135. The subsequent loss of CO from this ion gives rise to the fragment at m/z 107. The fragmentation pattern is generally less complex compared to the ortho isomer.
Experimental Protocol
The following is a typical experimental protocol for the analysis of methoxyacetophenone isomers using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of each methoxyacetophenone isomer in a suitable volatile solvent such as methanol or acetonitrile.
-
Dilute the stock solutions to a final concentration of 10 µg/mL for GC-MS analysis.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[1]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-200.
-
Scan Speed: 1000 amu/s.
-
Data Acquisition: Full scan mode.
4. Data Analysis:
-
Identify the chromatographic peaks corresponding to each isomer based on their retention times.
-
Extract the mass spectrum for each peak.
-
Analyze the fragmentation patterns and compare them to the reference data provided in this guide and spectral libraries such as the NIST Mass Spectral Library.
Visualizing the Fragmentation Workflow
The following diagram illustrates the general workflow for the mass spectrometry fragmentation analysis of methoxyacetophenone isomers.
Caption: Workflow for Methoxyacetophenone Analysis.
References
Safety Operating Guide
Safe Disposal of 2-(2-Methoxyphenyl)acetophenone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-(2-Methoxyphenyl)acetophenone, a common laboratory chemical. Adherence to these guidelines is critical to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed and can cause significant skin and eye irritation.[1][2] Before handling, it is imperative to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any mists or vapors.[1] In case of accidental contact, immediate first aid measures should be taken.
Spill Management
In the event of a spill, the area should be evacuated if necessary. Spills should be contained and absorbed using an inert material such as sand, silica gel, or a universal binder.[1] The absorbed material should then be collected and placed into a suitable, closed container for disposal.[1] It is crucial to prevent the chemical from entering drains or waterways.[1][3]
Disposal Protocol Summary
The following table summarizes the key logistical and safety information for the disposal of this compound.
| Parameter | Guideline | Source |
| Disposal Method | Dispose of contents and container to an approved waste disposal plant. | [1][3] |
| Containerization | Keep in original, suitable, and closed containers for disposal. | [1][3] |
| Waste Segregation | Do not mix with other waste materials. | [3] |
| Environmental Protection | Do not empty into drains or allow to enter the groundwater system. | [1][3] |
| Regulatory Compliance | Disposal must be in accordance with all applicable national and local regulations. | [3] |
Disposal Workflow
The proper disposal of this compound follows a structured procedure to ensure safety and compliance. The workflow begins with ensuring appropriate personal protection and ends with the final handover to a certified waste management service.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols
The disposal of this compound does not typically involve experimental deactivation protocols in a standard laboratory setting. The recommended procedure is direct disposal through a licensed waste management provider. Any attempt to neutralize or chemically alter the waste without a validated and approved protocol is strongly discouraged as it may create unknown hazards. The primary "protocol" is the procedural workflow outlined above, which emphasizes safe collection, storage, and transfer of the chemical waste.
References
Personal protective equipment for handling 2-(2-Methoxyphenyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-(2-Methoxyphenyl)acetophenone. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Summary
This compound is classified as harmful if swallowed and causes serious eye irritation[1]. It is imperative to use appropriate personal protective equipment (PPE) and follow an established operational plan to minimize exposure risks.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the recommended PPE for handling this compound. This information is compiled from safety data sheets and chemical resistance guides for similar aromatic ketones.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Hand Protection | Butyl Rubber or Viton® Gloves | Nitrile gloves offer poor resistance to ketones and aromatic hydrocarbons and should be avoided for prolonged contact[1]. Butyl rubber or Viton® gloves are recommended for extended handling. For incidental splash contact, thicker nitrile gloves (>8 mil) may be used, but should be replaced immediately upon contamination. |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Chemical safety goggles are mandatory to protect against splashes[1][2]. A face shield should be worn over goggles when there is a significant risk of splashing or when handling larger quantities[2]. |
| Skin & Body Protection | Chemical-Resistant Lab Coat | A standard lab coat should be worn to prevent skin contact. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Use in a well-ventilated area. Respirator with organic vapor cartridges may be required. | Work should be conducted in a chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if aerosol generation is likely, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
Avoid direct contact with the skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
-
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous waste.
-
Waste Collection:
-
Collect all contaminated solids (e.g., weighing paper, contaminated gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.
-
Visual Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
